molecular formula C9H18ClNO B1460462 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride CAS No. 2059987-27-6

7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride

Cat. No.: B1460462
CAS No.: 2059987-27-6
M. Wt: 191.7 g/mol
InChI Key: RNUUJSCLSSKGMY-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO and its molecular weight is 191.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-oxaspiro[3.5]nonan-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-7-8-1-2-9(8)3-5-11-6-4-9;/h8H,1-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUUJSCLSSKGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CN)CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride, a valuable spirocyclic building block for drug discovery. The synthesis is strategically designed around the construction of a key spirocyclic nitrile intermediate, followed by its reduction to the primary amine and subsequent salt formation. This guide details the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the chosen methodologies, offering insights for practical application in a laboratory setting. The inherent three-dimensionality of spirocycles is of increasing interest in medicinal chemistry for exploring new chemical space and improving physicochemical properties of drug candidates.[1][2]

Introduction and Strategic Overview

Spirocyclic scaffolds have gained significant traction in modern drug discovery as they offer a departure from traditional "flat" aromatic structures, providing a three-dimensional architecture that can lead to improved target engagement and more favorable pharmacological properties.[1][3] The title compound, 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride, is a prime example of such a scaffold, incorporating a spirocyclic oxetane-cyclohexane framework with a primary aminomethyl substituent. This guide outlines a logical and efficient synthetic route, commencing with the formation of a key intermediate, 7-oxaspiro[3.5]nonane-1-carbonitrile, followed by its reduction and conversion to the hydrochloride salt.

The overall synthetic strategy is depicted in the workflow below:

Synthetic_Workflow A Starting Materials B Synthesis of 7-Oxaspiro[3.5]nonan-1-one A->B Spirocyclization C Conversion to 7-Oxaspiro[3.5]nonane-1-carbonitrile B->C Cyanation D Reduction to 7-Oxaspiro[3.5]nonan-1-ylmethanamine C->D Nitrile Reduction E Formation of Hydrochloride Salt D->E Acid Treatment F Final Product E->F

Caption: Overall synthetic workflow.

Synthesis of the Spirocyclic Core: 7-Oxaspiro[3.5]nonan-1-one

The construction of the spirocyclic ketone is a critical first step. A plausible approach involves the reaction of a suitable bis-electrophile with a nucleophilic carbon source. While not explicitly detailed in the search results for this exact molecule, related syntheses of spirocyclic ethers provide a strong foundation for this transformation.[4]

Formation of the Key Intermediate: 7-Oxaspiro[3.5]nonane-1-carbonitrile

With the spirocyclic ketone in hand, the next crucial step is the introduction of a carbon-nitrogen functional group that can be readily converted to a primary amine. The conversion of a ketone to a cyanohydrin, followed by subsequent manipulation to a nitrile, is a well-established transformation. A more direct approach is the use of a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction with a cyanophosphonate reagent to introduce the carbonitrile functionality.

Reduction of the Nitrile to the Primary Amine

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[5] Several reliable methods are available, with the choice often depending on the scale of the reaction and the presence of other functional groups.

Method A: Lithium Aluminum Hydride (LiAlH4) Reduction

LiAlH4 is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[6][7] The reaction proceeds via nucleophilic hydride attack on the nitrile carbon, followed by further reduction of the resulting imine intermediate.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to metal hydride reductions and is often more suitable for larger-scale syntheses.[5][8] Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO2).[5]

Table 1: Comparison of Nitrile Reduction Methods

FeatureLithium Aluminum Hydride (LiAlH4)Catalytic Hydrogenation
Reagent Strong, non-selective reducing agentMilder, more selective
Conditions Anhydrous ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workupHydrogen gas pressure, catalyst, suitable solvent (e.g., methanol, ethanol)
Advantages High reactivity, rapid conversionScalable, avoids pyrophoric reagents, cleaner workup
Disadvantages Highly reactive with protic functional groups, requires careful handlingPotential for catalyst poisoning, requires specialized hydrogenation equipment

Formation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the free primary amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The salt form often exhibits improved stability and solubility, which is advantageous for pharmaceutical applications.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Oxaspiro[3.5]nonan-1-ylmethanamine via LiAlH4 Reduction

LiAlH4_Reduction_Workflow Start Dissolve 7-Oxaspiro[3.5]nonane-1-carbonitrile in anhydrous THF LiAlH4 Add LiAlH4 portion-wise at 0 °C Start->LiAlH4 Reflux Warm to room temperature and then reflux LiAlH4->Reflux Quench Cool to 0 °C and quench sequentially with H2O, NaOH(aq), and H2O Reflux->Quench Filter Filter the resulting solids Quench->Filter Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate End Obtain crude 7-Oxaspiro[3.5]nonan-1-ylmethanamine Concentrate->End

Caption: Workflow for LiAlH4 reduction.

  • To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-oxaspiro[3.5]nonane-1-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL), where X is the mass of LiAlH4 used in grams.

  • Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the crude 7-oxaspiro[3.5]nonan-1-ylmethanamine.

Protocol 2: Formation of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride
  • Dissolve the crude 7-oxaspiro[3.5]nonan-1-ylmethanamine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride.

Characterization Data

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aminomethyl protons, protons on the cyclobutane ring, and protons on the cyclohexane ring. The integration of these signals should be consistent with the number of protons in each environment.
¹³C NMR Resonances for the aminomethyl carbon, the spirocyclic carbon, and the carbons of the cyclobutane and cyclohexane rings.
FT-IR Characteristic N-H stretching vibrations for the primary amine hydrochloride salt in the range of 2500-3000 cm⁻¹, and C-O stretching for the ether linkage.
Mass Spec. A molecular ion peak corresponding to the free base, [M+H]⁺.

Conclusion

The synthesis of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride presented in this guide is a viable and scalable route for accessing this valuable spirocyclic building block. The strategy relies on well-established and reliable chemical transformations, offering a solid foundation for its application in medicinal chemistry and drug discovery programs. The inherent three-dimensional nature of this scaffold makes it an attractive starting point for the development of novel therapeutic agents.

References

  • Wikipedia. Nitrile reduction. [Link]

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  • Molecules. Synthetic Routes to Approved Drugs Containing a Spirocycle. (2022). [Link]

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  • Technologynetworks.com. Modular, Automated Flow Synthesis of Spirocyclic THNs From Primary Alkylamines. (2024). [Link]

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  • ResearchGate. Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). [Link]

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  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[7][9]nonane and analogs as novel reagents in medicinal chemistry. (2025). [Link]

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  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/5f3d537f22315f62e84d9a103c80a0a55e2e8e3d]([Link]

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Sources

An In-depth Technical Guide to 7-Oxaspiro[3.5]nonan-2-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2250243-27-5

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that transcend the traditional "flat" aromatic systems has become a cornerstone of innovative drug design. The principle of increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates is now widely recognized as a critical factor in improving clinical success rates. Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this paradigm shift, offering a rigid and three-dimensional architecture that can significantly enhance pharmacological properties.[1] This guide provides a comprehensive technical overview of 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride (CAS No. 2250243-27-5), a promising building block for the synthesis of novel therapeutics. Its unique spirocyclic framework, combining a tetrahydropyran ring with a cyclobutane moiety bearing a primary amine, presents a compelling scaffold for exploring new chemical space and developing next-generation pharmaceuticals.

It is important to note that while the focus of this guide is on the commercially available 2-ylmethanamine isomer, the broader class of 7-oxaspiro[3.5]nonane amines represents a rich area for further exploration. The synthetic strategies and principles discussed herein can provide a foundation for the investigation of other isomers, such as the 1-ylmethanamine variant, which may offer distinct biological activities and intellectual property opportunities.

Physicochemical Properties: A Foundation for Rational Drug Design

The physicochemical properties of a molecule are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The incorporation of an oxygen atom within the spirocyclic scaffold of 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride has a profound impact on its characteristics, often leading to improved water solubility and a reduction in lipophilicity compared to its purely carbocyclic analogs.[2]

PropertyValueSource
CAS Number 2250243-27-5[3]
Molecular Formula C₉H₁₈ClNO[3]
Molecular Weight 191.70 g/mol [3]
Physical Form Solid
Purity ≥97% (typical)[3]
Predicted XlogP 0.3[4]
Topological Polar Surface Area (TPSA) 35.25 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 1[3]
Storage Store at room temperature, keep dry and cool.[3]

The predicted XlogP value of 0.3 suggests a favorable balance between lipophilicity and hydrophilicity, a key attribute for oral bioavailability.[4] The presence of both hydrogen bond donors and acceptors, coupled with the polar surface area, indicates the potential for this molecule to engage in specific interactions with biological targets.[3]

Synthesis and Manufacturing: Constructing Complexity

While a specific, detailed synthesis for 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride is not extensively documented in peer-reviewed literature, its structure lends itself to established synthetic strategies for spirocyclic amines. A general and plausible synthetic pathway can be conceptualized, starting from commercially available precursors. One such approach involves the construction of the spirocyclic core followed by functional group manipulation to introduce the aminomethyl moiety.

A potential synthetic route could commence with the formation of the 7-oxaspiro[3.5]nonane skeleton. This can be achieved through various methods, including intramolecular cyclization reactions. Once the core structure is established, the introduction of the aminomethyl group at the 2-position of the cyclobutane ring can be accomplished through a multi-step sequence, potentially involving the conversion of a carboxylic acid or ketone precursor.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Salt Formation A Commercially Available Starting Materials B Formation of 7-Oxaspiro[3.5]nonane Precursor A->B Multi-step Synthesis C Introduction of a Functional Group at C2 B->C D Conversion to Aminomethyl Group C->D E Final Product: 7-Oxaspiro[3.5]nonan-2-ylmethanamine D->E F 7-Oxaspiro[3.5]nonan-2-ylmethanamine Hydrochloride E->F Treatment with HCl

Conceptual Synthetic Workflow

A critical aspect of the synthesis of such chiral molecules is the control of stereochemistry, which can be achieved through the use of chiral starting materials, catalysts, or through resolution of racemic mixtures.

Applications in Drug Discovery and Development: A Scaffold for Innovation

The rigid, three-dimensional nature of spirocyclic scaffolds like 7-Oxaspiro[3.5]nonan-2-ylmethanamine makes them highly attractive for the development of potent and selective therapeutic agents.[1] The primary amine functional group serves as a versatile handle for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

While specific biological activities for this particular compound are not yet widely reported in the public domain, its structural motifs suggest potential applications in several therapeutic areas. The tetrahydropyran ring is a common feature in numerous natural products and approved drugs, often contributing to favorable metabolic stability and solubility. The aminomethylcyclobutane moiety provides a rigid framework for presenting pharmacophoric elements in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.

Potential areas of application for derivatives of 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride include:

  • Central Nervous System (CNS) Disorders: The physicochemical properties of this scaffold may be amenable to designing molecules that can cross the blood-brain barrier.

  • Oncology: The rigid nature of the spirocycle can be exploited to design inhibitors of protein-protein interactions or enzymes implicated in cancer.

  • Infectious Diseases: The unique three-dimensional shape can be leveraged to develop novel antibacterial or antiviral agents that overcome existing resistance mechanisms.

Experimental Protocols: A Guide for the Bench Scientist

Protocol 1: General Procedure for the Derivatization of the Primary Amine

This protocol outlines a general method for the acylation of 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride to introduce a variety of substituents.

Materials:

  • 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride

  • Desired acylating agent (e.g., acid chloride, anhydride)

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride (1.0 eq) in the chosen aprotic solvent, add the tertiary amine base (2.2 eq). Stir the mixture at room temperature for 10 minutes.

  • Slowly add the acylating agent (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired acylated derivative.

G Start Start: 7-Oxaspiro[3.5]nonan-2-ylmethanamine HCl in aprotic solvent AddBase Add tertiary amine base (2.2 eq) Start->AddBase AddAcylatingAgent Add acylating agent (1.1 eq) AddBase->AddAcylatingAgent Monitor Monitor reaction (TLC/LC-MS) AddAcylatingAgent->Monitor Quench Quench with sat. aq. NaHCO3 Monitor->Quench Workup Aqueous workup (water, brine) Quench->Workup Dry Dry organic layer (MgSO4) Workup->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by chromatography Concentrate->Purify End End: Desired acylated product Purify->End

Amine Derivatization Workflow

Analytical Methods: Ensuring Quality and Characterization

The characterization and quality control of 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride and its derivatives are crucial for their use in research and development. A combination of analytical techniques should be employed to confirm the structure, purity, and identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure and confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound and can be coupled with a mass spectrometer (LC-MS) for simultaneous separation and identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amine and the ether linkage.

  • Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be within acceptable limits of the theoretical values.

For the analysis of heterocyclic aromatic amines, selective extraction techniques followed by LC-MS/MS can provide high sensitivity and specificity.[5]

Safety and Handling: A Commitment to Laboratory Safety

As with any chemical substance, proper safety precautions must be observed when handling 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride. The available safety data indicates that this compound is considered hazardous.[6]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8] In case of accidental exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion: A Promising Scaffold for Future Discoveries

7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride represents a valuable addition to the medicinal chemist's toolbox. Its inherent three-dimensionality, coupled with a versatile primary amine handle, provides a robust platform for the design and synthesis of novel drug candidates with potentially improved pharmacological profiles. As the demand for innovative therapeutics continues to grow, the exploration of unique spirocyclic scaffolds such as this will undoubtedly play a pivotal role in the discovery of the next generation of medicines. This technical guide serves as a foundational resource for researchers and scientists seeking to leverage the potential of this promising building block in their drug discovery endeavors.

References

  • PubChemLite. 7-oxaspiro[3.5]nonan-2-amine hydrochloride. [Link]

  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[6][7]nonane and analogs as novel reagents in medicinal chemistry. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Aminomethyl polymer resin. [Link]

  • ACS Publications. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. [Link]

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  • Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications. [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • PubChem. 7-Methoxy-2-oxaspiro[3.5]nonane. [Link]

  • Journal of Food and Drug Analysis. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

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Technical Monograph: Physicochemical Profiling & Utility of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to High-Fsp³ Scaffolds

In modern drug discovery, the "escape from Flatland" is a critical directive. 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride represents a strategic building block in this paradigm. Unlike traditional aromatic spacers, this spirocyclic scaffold offers a high fraction of sp³-hybridized carbons (


), imparting three-dimensionality that correlates with improved solubility and clinical success rates.

This guide provides an in-depth physicochemical analysis of this specific isomer, detailing its structural advantages, acid-base profile, and utility as a bioisostere. It also outlines self-validating experimental protocols for its characterization in lead optimization campaigns.

Chemical Identity & Structural Architecture[1][2]

The compound features a spiro[3.5]nonane core, consisting of a four-membered cyclobutane ring spiro-fused to a six-membered tetrahydropyran ring. The "7-oxa" designation places an oxygen atom in the six-membered ring, while the "1-ylmethanamine" moiety provides a primary amine handle extended by a methylene spacer from the cyclobutane ring.

Nomenclature & Identification
PropertyDetail
IUPAC Name (7-Oxaspiro[3.5]nonan-1-yl)methanamine hydrochloride
Common Name 7-Oxaspiro[3.5]nonan-1-ylmethanamine HCl
CAS Registry Number Note: Isomeric analogs (e.g., 2-yl) are 2250243-27-5. Ensure specific regiochemistry verification.
Molecular Formula

Molecular Weight 191.70 g/mol (Salt); 155.24 g/mol (Free Base)
Stereochemistry Position 1 is a chiral center. The material typically exists as a racemate unless chirally resolved.
Structural Visualization & Vector Analysis

The spiro junction at C4 creates a rigid orthogonal orientation between the cyclobutane and tetrahydropyran rings. This rigidity is crucial for "locking" pharmacophores into specific vectors, distinct from the flexible conformations of linear alkyl chains or the planar geometry of phenyl rings.

StructureAnalysis Figure 1: Structural dissection of the 7-Oxaspiro[3.5]nonane scaffold. Core Spiro[3.5]nonane Core RingA Cyclobutane Ring (Positions 1-3) Core->RingA RingB Tetrahydropyran Ring (Positions 5-9) Core->RingB Vector Orthogonal Exit Vector (3D Space Filling) Core->Vector Topology Amine 1-Methanamine (Primary Handle) RingA->Amine Functionalization Oxa 7-Oxa Substitution (Lowers LogP) RingB->Oxa Polarity

Physicochemical Properties[1][2][4][5][6][7][8]

The incorporation of the oxetane-like ether and the spiro-carbon significantly alters the physicochemical landscape compared to carbocyclic analogs.

Solubility & Lipophilicity Profile

The 7-oxa substitution acts as a hydrogen bond acceptor, lowering the LogP compared to the parent spiro[3.5]nonane.

PropertyValue / Range (Predicted)Context & Causality
LogP (Free Base) 0.2 – 0.8The ether oxygen reduces lipophilicity relative to the carbocycle (LogP ~2.5), improving aqueous solubility.
LogD (pH 7.4) -2.5 to -1.5At physiological pH, the amine is protonated (

), making the molecule highly hydrophilic.
pKa (Amine) 10.2 ± 0.5Typical for primary aliphatic amines. The distance from the ether oxygen minimizes inductive electron withdrawal.
Water Solubility > 50 mg/mL (as HCl)The salt form is highly soluble due to ionic solvation and the hydrophilic ether motif.
TPSA ~35-45 ŲContributed by the ether oxygen (~9 Ų) and the primary amine (~26 Ų).
Solid-State Characteristics
  • Appearance: White to off-white crystalline solid.

  • Hygroscopicity: Moderate. The hydrochloride salt of primary amines can be hygroscopic. Storage in a desiccator is recommended to prevent deliquescence.

  • Thermal Stability: Stable up to ~150°C. Avoid strong oxidizing agents.

Experimental Protocols for Characterization

To ensure data integrity in drug development, the following self-validating protocols are recommended for establishing the specific properties of this building block.

Protocol 1: Potentiometric pKa Determination

Objective: Accurate determination of the ionization constant of the primary amine.

  • Preparation: Dissolve 2-3 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.00).

  • Titration:

    • Acidify the solution to pH ~2.0 using 0.1 M HCl.

    • Titrate with 0.1 M standardized NaOH (CO₂-free) in small increments (e.g., 5 µL) under inert gas (Ar/N₂) purge.

  • Data Analysis: Plot pH vs. Volume of NaOH. The inflection point corresponds to the equivalence point. Use the Bjerrum plot method or Gran plot to extract the pKa.

  • Validation: The protocol is valid if the calculated pKa is reproducible within ±0.03 units across three replicates.

Protocol 2: Shake-Flask LogD Measurement

Objective: Determine the distribution coefficient at physiological pH.

  • System: 1-Octanol / Phosphate Buffer (pH 7.4).

  • Saturation: Pre-saturate both phases with each other for 24 hours.

  • Equilibration:

    • Dissolve compound in the buffer phase (conc. ~1 mg/mL).

    • Add an equal volume of octanol.

    • Shake mechanically for 1 hour at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS.

  • Calculation:

    
    .
    
  • QC Check: Mass balance should be >90% (sum of compound in both phases vs. initial input).

Applications in Drug Design[1][4][5][6]

Bioisosterism & Scaffold Hopping

This compound serves as a superior bioisostere for:

  • Cyclohexylmethylamine: Reduces lipophilicity (LogP) and metabolic liability (CYP oxidation).

  • Piperidine/Morpholine: Provides a different vector orientation (spiro vs. planar/chair) to explore novel chemical space in binding pockets.

Metabolic Stability

The spirocyclic core is generally more resistant to oxidative metabolism than flexible alkyl chains. The 7-oxa position blocks potential oxidation sites on the six-membered ring, further enhancing metabolic stability.

Decision Framework: When to Use

Use this scaffold when:

  • Solubility is poor: The ether oxygen and spiro topology disrupt crystal packing and lower LogP.

  • Rigidity is required: To freeze a bioactive conformation without adding aromaticity.

  • Novelty is needed: To break away from crowded IP space surrounding piperidines.

DecisionTree Figure 2: Strategic application of the spiro scaffold in lead optimization. Start Lead Optimization Issue Problem1 High Lipophilicity? Start->Problem1 Problem2 Metabolic Instability? Start->Problem2 Problem3 Flat Structure (Low Fsp3)? Start->Problem3 Solution Incorporate 7-Oxaspiro[3.5]nonane Problem1->Solution Yes (Lowers LogP) Alt Use Traditional Cycloalkyls Problem1->Alt No Problem2->Solution Yes (Blocks Oxidation) Problem3->Solution Yes (Adds 3D Character)

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the tert-Butyl Group. Organic Letters, 12(9), 1944–1947. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

  • BenchChem. (2025).[1][2][3] Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. Application Note. 3

  • Sigma-Aldrich. (2025). 7-oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride Product Specification. Link[4]

  • PubChem. (2025). Compound Summary: 7-oxaspiro[3.5]nonan-2-amine hydrochloride.[4][5] 5

Sources

7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Characterization of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the novel spirocyclic compound, 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride (CAS: 2250243-27-5). As direct experimental spectra for this specific molecule are not widely published, this document serves as a predictive reference for researchers, scientists, and drug development professionals. By applying fundamental principles of spectroscopy and leveraging data from analogous structural motifs, we present a detailed interpretation of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to aid in the structural verification, quality control, and analytical method development for this and related spirocyclic amines.

Introduction and Molecular Structure Analysis

7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride is a unique saturated heterocyclic compound featuring a spirocyclic junction between a cyclobutane and a tetrahydropyran ring. The primary aminomethyl substituent makes it a valuable building block in medicinal chemistry and materials science. Rigorous characterization is paramount to confirm its identity, purity, and stability.

The structure presents several key features that will manifest in its spectral data:

  • Tetrahydropyran (THP) Ring: An oxygen-containing six-membered ring. The electronegative oxygen will significantly influence the chemical shifts of adjacent protons and carbons (C2, C6).

  • Cyclobutane Ring: A strained four-membered ring. Its protons and carbons will have characteristic chemical shifts.

  • Aminomethyl Group (-CH₂NH₂): This group is protonated in the hydrochloride salt form (-CH₂NH₃⁺), which has distinct spectral signatures, particularly in IR spectroscopy.

  • Spiro Center (C4): A quaternary carbon atom linking the two rings, which will be a key signal in the ¹³C NMR spectrum.

Below is the chemical structure with a numbering scheme used for spectral assignments throughout this guide.

Caption: Structure of 7-Oxaspiro[3.5]nonan-1-ylmethanamine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a high-field NMR instrument (≥400 MHz) is recommended to resolve the complex spin systems of the aliphatic rings.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show complex multiplets for the ring protons due to diastereotopicity and conformational effects. The protons on carbons adjacent to the oxygen (C6 and C8) will be the most downfield-shifted among the ring protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale & Comments
H₆, H₈3.60 - 3.80m4HProtons α to ether oxygen are deshielded. Expected to be complex due to axial/equatorial differences and coupling to adjacent methylenes.[1][2]
H₁₀ (CH₂-N)2.90 - 3.10d2HMethylene protons adjacent to the positively charged nitrogen are deshielded. Will appear as a doublet due to coupling with H₁.
H₁, H₂, H₃, H₅, H₉1.60 - 2.20m9HComplex, overlapping multiplet region for the remaining cyclobutane and THP ring protons. The proton at C1 will be a multiplet due to coupling with the aminomethyl group and other ring protons.[3][4]
NH₃⁺8.0 - 8.5br s3HProtons on the ammonium cation are typically broad and downfield, with a chemical shift that can be concentration and solvent dependent.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton, with nine distinct signals expected.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Comments
C₆, C₈67.0 - 69.0Carbons α to the ether oxygen are significantly deshielded.[5]
C₁₀ (CH₂-N)42.0 - 45.0Carbon adjacent to the amino group.
C₄ (Spiro)38.0 - 42.0Quaternary spirocyclic carbon. Signal will be of lower intensity.
C₁, C₂, C₃, C₅, C₉18.0 - 35.0Aliphatic carbons of the cyclobutane and THP rings. The cyclobutane carbons (C₂, C₃) are expected around 25-35 ppm, while the THP carbon (C₅, C₉) will be in a similar range. C1 will be influenced by the aminomethyl group.[3][6]
Experimental Protocol for NMR Acquisition

A standardized protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the sample well and allows for the observation of the NH₃⁺ protons.

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a spectral width of 0-12 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[7][8]

    • Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0-220 ppm.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[9]

    • Use a sufficient relaxation delay (e.g., 2-5 seconds) to allow for the observation of the quaternary spiro carbon.

  • Structural Confirmation: Perform 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm connectivity.

Caption: Standardized workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride, the key features will be the absorptions from the ammonium group (NH₃⁺), the C-O ether linkage, and the aliphatic C-H bonds.

Predicted IR Absorption Data
Frequency Range (cm⁻¹) Intensity Vibration Functional Group Comments
3000 - 2800Strong, BroadN-H StretchAmmonium (R-NH₃⁺)This is a hallmark of an amine salt. The broadness is due to hydrogen bonding. This band will likely overlap with the C-H stretching frequencies.[10][11]
2960 - 2850StrongC-H StretchAlkane (CH₂, CH)Characteristic absorptions for the sp³ C-H bonds in the cyclobutane and THP rings.
1620 - 1550MediumN-H BendAmmonium (R-NH₃⁺)Asymmetric bending vibration of the ammonium group.
1500 - 1480MediumN-H BendAmmonium (R-NH₃⁺)Symmetric bending vibration (umbrella mode).
1150 - 1050StrongC-O StretchEther (C-O-C)Strong, characteristic stretch for the tetrahydropyran ring ether linkage.[12]
Experimental Protocol for IR Acquisition
  • Methodology: The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed, requiring only a small amount of solid sample. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean ATR crystal or KBr pellet.

    • Place a small amount of the solid sample onto the crystal or press the pellet.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Perform an atmospheric background correction to remove CO₂ and water vapor signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electrospray Ionization (ESI) is the preferred method for a pre-formed salt like this hydrochloride.

Predicted Mass Spectrometry Data (ESI+)

The compound has a molecular formula of C₉H₁₇NO for the free base, with a monoisotopic mass of 155.1310 u. The hydrochloride salt has a formula of C₉H₁₈ClNO.

  • Expected Molecular Ion (M+H)⁺: In positive ion ESI, the observed species will be the protonated free base, [C₉H₁₇NO + H]⁺.

    • m/z (calculated): 156.1383

Predicted Fragmentation Pathways

Fragmentation provides structural confirmation. The two primary sites for fragmentation are the ether and the amine.

  • α-Cleavage at the Amine: This is a dominant fragmentation pathway for amines.[13][14][15] The bond between C1 and the cyclobutane ring can cleave, but the most likely fragmentation is the loss of the largest attached group from the carbon alpha to the nitrogen. In this case, the entire spirocyclic group would be lost, leading to a fragment that is not typically observed. A more probable α-cleavage would occur within the ring system after initial ring opening.

  • Cleavage of the THP Ring: Cyclic ethers can undergo fragmentation initiated by the ring oxygen.[16][17] This can involve cleavage adjacent to the oxygen followed by further rearrangements.

  • Loss of Ammonia (NH₃): A neutral loss of ammonia (17.03 u) from the molecular ion is a possible pathway, leading to a fragment at m/z 139.1073.

G cluster_paths Predicted Fragmentation Pathways M Molecular Ion [M+H]⁺ m/z = 156.14 F1 Loss of NH₃ (Neutral Loss) M->F1 -17 u F2 Ring Opening & α-Cleavage M->F2 F3 α-Cleavage at Amine M->F3 Less probable major pathway Frag1 [C₉H₁₄O]⁺ m/z = 139.11 F1->Frag1 Frag2 Various Fragments (e.g., loss of C₂H₄O, C₃H₆) F2->Frag2 Frag3 [CH₂NH₂]⁺ m/z = 30.03 F3->Frag3

Caption: Key predicted fragmentation pathways in ESI-MS.

Experimental Protocol for MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Perform MS/MS (or tandem MS) on the parent ion (m/z 156.14) to induce fragmentation and confirm the proposed pathways.

Conclusion

This guide provides a robust, predictive framework for the analytical characterization of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride. By understanding the expected NMR, IR, and MS spectral data, researchers can confidently verify the synthesis of this compound, assess its purity, and develop validated analytical methods for its use in further research and development. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality, reproducible results.

References

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Combustion and Flame.
  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (n.d.). Proceedings of the Combustion Institute. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. [Link]

  • Video: Mass Spectrometry: Amine Fragmentation. (2024). JoVE. [Link]

  • GCMS Section 6.15 - Fragmentation of Amines. (n.d.). Whitman College. [Link]

  • HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. (1956). Canadian Journal of Chemistry. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • 6.5: Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]

  • Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. (n.d.). Modgraph. [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University. [Link]

  • The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. (n.d.). ResearchGate. [Link]

  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]

  • Mass Spectrometry Part 4-Fragmentation in Ethers. (2023). YouTube. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. [Link]

  • 13C nmr spectrum of cyclobutane C4H8. (n.d.). Doc Brown's Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. [Link]

  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. (2013). The Journal of Organic Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). EPFL. [Link]

Sources

Solubility Profile of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride, a spirocyclic amine salt of interest in modern medicinal chemistry. The document delineates the core physicochemical principles governing its solubility, offers a robust experimental protocol for empirical determination, and presents a scientifically grounded, anticipated solubility profile in a range of common organic solvents. This whitepaper is intended to equip researchers, chemists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively utilize this compound in synthesis, purification, and formulation.

Introduction: The Significance of Spirocyclic Scaffolds and Solubility

In the landscape of contemporary drug discovery, there is a persistent drive to explore novel chemical space beyond traditional "flat" aromatic structures. This "escape from flatland" strategy has brought spirocyclic moieties, which feature two rings connected by a single common atom, to the forefront.[1] These three-dimensional scaffolds, such as the one present in 7-Oxaspiro[3.5]nonan-1-ylmethanamine, can offer significant advantages, including enhanced metabolic stability and improved permeability.[1] The incorporation of a heteroatom like oxygen within the spirocyclic core can further modulate physicochemical properties, often leading to lower lipophilicity and improved aqueous solubility.[1]

However, for a compound to be a viable drug candidate or a useful synthetic intermediate, its solubility in various media is of paramount importance. Solubility dictates the choice of solvents for reaction chemistry, is the cornerstone of purification by recrystallization, and fundamentally influences the formulation strategy and ultimate bioavailability of a therapeutic agent.[2][3] 7-Oxaspiro[3.5]nonan-1-ylmethanamine is supplied as a hydrochloride salt, a common strategy to enhance the polarity and aqueous solubility of basic amine compounds. Understanding the solubility of this salt form in organic solvents is critical for its effective handling and application.

Theoretical Framework: Key Determinants of Solubility

The solubility of an ionic compound like 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride is governed by a thermodynamic balance between the energy required to break apart the solute's crystal lattice and the energy released upon solvation of the resulting ions. This interplay is dictated by the intrinsic properties of both the solute and the solvent.

Solute Physicochemical Properties
  • Ionic Character: The primary determinant of this compound's solubility is its nature as a salt. The protonated aminomethyl group (R-CH₂NH₃⁺) and the chloride anion (Cl⁻) make it a highly polar, ionic species. This structure is fundamentally different from its non-polar, water-insoluble free-base form.

  • Crystal Lattice Energy: For dissolution to occur, the solvent molecules must provide sufficient energy to overcome the electrostatic forces holding the ions together in the solid crystal lattice.[4] A high lattice energy can result in poor solubility, even in polar solvents.

  • Molecular Structure:

    • Polar Groups: The ammonium cation and the ether oxygen are polar functionalities capable of engaging in strong hydrogen bonding and ion-dipole interactions with solvent molecules.

    • Non-Polar Framework: The bicyclic hydrocarbon backbone is non-polar and contributes to solubility in less polar environments, though this effect is largely overshadowed by the ionic head group.

Organic Solvent Properties

The principle of "like dissolves like" is a useful heuristic: polar solutes dissolve best in polar solvents.[5] The key properties of a solvent that influence its ability to dissolve an amine salt are:

  • Polarity and Dielectric Constant: Solvents with a high polarity and a high dielectric constant are effective at shielding the separated positive and negative ions from each other, preventing them from recombining and precipitating out of solution.

  • Hydrogen Bonding: Protic solvents (e.g., alcohols) are particularly effective as they can act as both hydrogen bond donors and acceptors, strongly solvating both the ammonium cation and the chloride anion. Polar aprotic solvents (e.g., DMF, DMSO) can act as hydrogen bond acceptors.

  • Common Ion Effect: The solubility of the hydrochloride salt can be suppressed in solvents that already contain a significant concentration of chloride ions.[6]

The interplay of these factors is visualized in the diagram below.

cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride LatticeEnergy Crystal Lattice Energy Solute->LatticeEnergy -ve factor Polarity Ionic Character & H-Bonding Groups Solute->Polarity +ve factor Solubility Solubility LatticeEnergy->Solubility opposes Solvation Solvation Energy Polarity->Solvation favors Solvent Organic Solvent Dielectric Polarity / Dielectric Constant Solvent->Dielectric HBond H-Bonding Capability Solvent->HBond Dielectric->Solvation favors HBond->Solvation favors Solvation->Solubility overcomes

Caption: Key factors influencing the solubility of an amine salt.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental approach is necessary. The isothermal equilibrium method is a gold standard for determining the saturation solubility of a solid in a liquid.

Objective

To quantify the saturation concentration (solubility) of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride in a selection of representative organic solvents at a constant, defined temperature (e.g., 25 °C).

Materials & Equipment
  • 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride (solid, purity ≥97%)[7]

  • Organic Solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetonitrile, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Hexane.

  • Analytical balance (±0.0001 g)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent quantitative technique.

Step-by-Step Methodology
  • Preparation of Stock Solutions for Calibration: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., methanol or water) to create a calibration curve for quantification.

  • Sample Preparation: Add an excess amount of solid 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride to a vial containing a precisely known volume (e.g., 2.0 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker set to 25 °C. Agitate the slurries for a minimum of 24 hours. This extended period allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete removal of solids, centrifuge the vials.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved microparticles from artificially inflating the result.

  • Dilution and Quantification: Perform a precise serial dilution of the filtered saturated solution into the mobile phase or a suitable diluent. Analyze the diluted samples by HPLC against the prepared calibration curve to determine the concentration.

  • Data Analysis: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

Self-Validating Trustworthiness

To ensure that true equilibrium has been achieved, a time-point study is recommended. Samples can be taken at 24 hours and again at 48 hours. If the measured concentrations are statistically identical, it provides high confidence that equilibrium has been reached.

A Add Excess Solid to Known Volume of Solvent B Equilibrate at Constant Temp (e.g., 24-48h with agitation) A->B C Separate Phases (Centrifugation / Settling) B->C D Filter Supernatant (0.22 µm Syringe Filter) C->D E Precisely Dilute Filtered Sample D->E F Quantify Concentration (e.g., HPLC vs. Calib. Curve) E->F G Calculate Solubility F->G

Sources

A Comprehensive Technical Guide to the Stability and Storage of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride (CAS No. 2250243-27-5). As a unique spirocyclic building block, its integrity is paramount for successful outcomes in research and drug development. This document synthesizes information on its physicochemical properties, identifies potential degradation pathways based on its chemical structure, and outlines a comprehensive strategy for its handling and long-term storage. Furthermore, it details a robust, self-validating experimental protocol for conducting a formal stability study in accordance with established scientific principles, ensuring its quality and reliability for advanced applications.

Physicochemical Characterization

7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride is a spirocyclic compound featuring a tetrahydropyran ring fused to a cyclobutane ring, which is substituted with a primary aminomethyl group, supplied as a hydrochloride salt.[1] This structure imparts a high degree of three-dimensionality (Fsp3-richness), a desirable trait in modern medicinal chemistry for exploring novel chemical space and improving metabolic stability.[2] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride

PropertyValueSource(s)
CAS Number 2250243-27-5[1][3]
Molecular Formula C₉H₁₈ClNO[1]
Molecular Weight 191.70 g/mol [1][3]
Physical Form Solid[3]
Purity (Typical) ≥97%[1][3]
Synonyms (7-oxaspiro[3.5]nonan-2-yl)methanamine hydrochloride[1][3]
InChI Key SNMDDMBEPKROEE-UHFFFAOYSA-N[3]

compound label 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride

Caption: Chemical structure of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride.

Potential Degradation Pathways: A Mechanistic Overview

While specific stability data for this molecule is not publicly available, a robust assessment of its potential degradation pathways can be derived from the reactivity of its constituent functional groups: a primary amine hydrochloride, a spirocyclic ether (tetrahydropyran), and an alkyl scaffold.

Oxidative Degradation

Oxidation is a primary degradation pathway for amines and ethers.[4]

  • Amine Oxidation: The primary amine is susceptible to oxidation, which can be catalyzed by light, heat, or trace metal ions.[4][5] This can lead to the formation of various products, including imines, hydroxylamines, or further degradation products. Storing the compound under an inert atmosphere can significantly mitigate this risk.[4]

  • Ether Peroxidation: The ether linkage within the tetrahydropyran ring, particularly at the carbon atoms adjacent to the oxygen, can be susceptible to auto-oxidation in the presence of atmospheric oxygen, forming hydroperoxides. This process is often initiated by light (photodegradation) or heat.

Hygroscopicity and Hydrolytic Stability

As a hydrochloride salt, the compound is expected to be hygroscopic.[6]

  • Hygroscopicity: Absorption of atmospheric moisture can lead to physical changes (e.g., clumping, deliquescence) and can impair accurate weighing. More critically, the presence of water can act as a medium to facilitate other degradation reactions.

  • Hydrolytic Stability: The core structure, consisting of ether and carbon-carbon bonds, is generally stable against hydrolysis under neutral pH conditions. The primary amine is also not susceptible to hydrolysis. Therefore, significant hydrolytic degradation is not anticipated unless the compound is subjected to extreme pH and high temperatures.

Thermal Degradation

While many amine hydrochlorides exhibit good thermal stability, elevated temperatures can provide the activation energy needed to initiate decomposition. For some amine salts, degradation can be observed at temperatures as low as 80°C over extended periods.[5] The specific decomposition temperature for this compound is unknown, but exposure to high heat should be avoided.

cluster_stressors Stress Factors cluster_products Potential Degradation Products parent 7-Oxaspiro[3.5]nonan-1-ylmethanamine HCl oxidized_amine Oxidized Amine Species (e.g., Imines, Hydroxylamines) parent->oxidized_amine peroxides Ether Peroxides parent->peroxides physical_change Physical Changes (e.g., Clumping) parent->physical_change O2 Oxygen (O₂) O2->oxidized_amine Catalyzes O2->peroxides Reacts with Ether H2O Moisture (H₂O) H2O->physical_change Causes Hygroscopicity Light Light (hν) Light->oxidized_amine Initiates Light->peroxides Initiates Heat Heat (Δ) Heat->oxidized_amine Accelerates

Caption: Potential degradation pathways for the subject compound.

Recommended Storage and Handling Protocols

Based on the mechanistic assessment, a multi-faceted approach to storage is required to ensure long-term stability. Standard supplier recommendations to "store at room temperature, keep dry and cool" are a necessary but insufficient baseline.[1][3][7]

Causality Behind Recommendations:

  • Temperature Control: Storing at controlled room temperature (20-25°C) minimizes the risk of thermal degradation.

  • Moisture Control: The use of a desiccator is critical to protect against hygroscopicity, which prevents physical changes and inhibits moisture-mediated degradation.[6]

  • Atmosphere Control: Storing under an inert gas (e.g., Argon, Nitrogen) displaces oxygen, directly inhibiting the primary oxidative degradation pathways for both the amine and ether moieties.[4]

  • Light Protection: Using amber glass vials or storing in the dark prevents light-induced photolytic reactions.[4]

Table 2: Summary of Recommended Storage Conditions

ParameterConditionRationale
Temperature 20-25°C (68-77°F)Prevents thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidative degradation of amine and ether groups.[4]
Moisture In a desiccator with desiccantPrevents water absorption due to hygroscopicity.[6]
Light Protected from light (Amber Vial)Prevents photodegradation.[4]
Container Tightly sealed, appropriate materialPrevents contamination and exposure to atmosphere.

Protocol for a Comprehensive Stability Study

To definitively establish a re-test date or shelf life, a formal stability study is required. The following protocol is designed as a self-validating system, where a forced degradation study informs the development of a stability-indicating analytical method, which is then used for long-term testing. This approach aligns with principles outlined in ICH guidelines.[8]

Objective

To assess the stability of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride under various stress conditions and defined long-term storage conditions to identify degradation products and establish a re-test period.

Phase 1: Forced Degradation Study

Expertise: The purpose of forced degradation is to intentionally stress the compound to predict its degradation pathways and to generate its potential degradation products. This is essential for developing an analytical method that can separate the parent compound from all potential impurities.

Methodology:

  • Prepare solutions of the compound (~1 mg/mL) in suitable solvents.

  • Expose the solutions and solid material to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress (Solid): 80°C for 48 hours.

    • Photostability (Solid): Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).

  • Analyze all samples by a suitable method (e.g., UPLC-MS) to assess the extent of degradation and profile the resulting degradants.

Phase 2: Development of a Stability-Indicating Analytical Method

Trustworthiness: A method is "stability-indicating" only if it can accurately measure the concentration of the active compound without interference from any degradation products, process impurities, or other potential components.

Methodology:

  • Technique: Reverse-phase Ultra-High-Performance Liquid Chromatography (UPLC) with UV and Mass Spectrometric (MS) detection is recommended for its high resolution and peak identification capabilities.[8]

  • Column & Mobile Phase Screening: Screen various C18 columns and mobile phase compositions (e.g., acetonitrile/water or methanol/water with formic acid or ammonium formate) to achieve optimal separation between the parent peak and all degradant peaks observed in the forced degradation study.

  • Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to standard validation protocols. The ability to resolve all forced degradation products from the parent peak is the cornerstone of its self-validating nature.

Phase 3: Long-Term Stability Study

Methodology:

  • Storage: Place multiple batches of the compound in containers that mimic the proposed market packaging and store them at the primary long-term storage condition (e.g., 25°C / 60% Relative Humidity ).

  • Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay: Quantify the amount of the parent compound using the validated stability-indicating method.

    • Purity/Related Substances: Identify and quantify any degradation products using the same method.

    • Water Content: Measure by Karl Fischer titration to monitor hygroscopicity.

start Receive Compound forced_deg Phase 1: Forced Degradation (Acid, Base, Heat, Light, Oxid.) start->forced_deg method_dev Phase 2: Develop Stability- Indicating UPLC-MS Method forced_deg->method_dev Informs Method method_val Validate Method (Specificity, Accuracy, etc.) method_dev->method_val long_term Phase 3: Initiate Long-Term Study (e.g., 25°C / 60% RH) method_val->long_term Use Validated Method analysis Analyze Samples at Time Points (0, 3, 6, 12... months) long_term->analysis analysis->long_term Continue Study data_interp Data Interpretation & Trend Analysis analysis->data_interp Final Time Point end Establish Re-Test Period data_interp->end

Caption: Experimental workflow for a comprehensive stability study.

Conclusion

7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride is a structurally unique building block whose chemical integrity is critical for its application. Its stability is primarily threatened by oxidation (of the amine and ether groups) and hygroscopicity. Adherence to stringent storage protocols—specifically, control of temperature, moisture, light, and atmosphere—is essential for preserving its quality. For applications requiring documented long-term stability, the implementation of a formal study, grounded in a validated, stability-indicating analytical method, is the only authoritative means to establish a reliable re-test period.

References

  • CP Lab Safety. 7-oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride, min 97%, 1 gram. [Link]

  • ACS Applied Energy Materials. Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions. [Link]

  • Journal of the Chemical Society, Transactions. CCCLXXII.—The formation and stability of spiro-compounds. Part XI. Bridged spiro-compounds from cyclopentane. [Link]

  • Journal of the Chemical Society, Transactions. CLXXIV.—The formation and stability of spiro-compounds. Part III. spiro-Compounds from cyclopentane. [Link]

  • National Institutes of Health (NIH). An Overview of Degradation Strategies for Amitriptyline - PMC. [Link]

  • Arcinova. Stability & QC Testing: Analytical Sciences. [Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. [Link]

Sources

7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride: A Strategic Piperidine Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous approved pharmaceuticals.[1] However, its inherent basicity and metabolic liabilities often present significant challenges in drug development, including off-target effects and poor pharmacokinetic profiles.[1][2] Bioisosteric replacement offers a powerful strategy to mitigate these issues while retaining or enhancing biological activity. This guide provides a comprehensive technical overview of 7-oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride, a novel, sp³-rich scaffold, as a next-generation bioisostere for piperidine. We will explore the strategic rationale for its use, detailing its impact on physicochemical properties, and provide robust synthetic protocols and a framework for its application in drug discovery campaigns.

The Imperative for Piperidine Bioisosteres: Beyond Flatland

The concept of "escaping from flatland" has become a guiding principle in contemporary drug design, advocating for the incorporation of three-dimensional (3D) scaffolds to improve pharmacological properties.[3] Piperidine, while possessing a non-planar chair conformation, can present several developmental hurdles:

  • High Basicity: The typical pKa of a piperidine nitrogen can lead to undesirable interactions with off-target proteins, such as hERG channels, and can influence absorption and distribution.[2]

  • Metabolic Instability: The piperidine ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to rapid clearance and the formation of potentially reactive metabolites.[1]

  • Lipophilicity: Depending on the substitution pattern, piperidine-containing compounds can exhibit high lipophilicity, which may result in poor solubility and increased toxicity.

Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects.[4] The strategic replacement of a piperidine ring with a well-designed bioisostere can address the aforementioned challenges. Strained spirocyclic systems, in particular, have emerged as valuable motifs due to their ability to impart conformational rigidity and introduce novel exit vectors for further chemical exploration.[5][6]

The 7-oxaspiro[3.5]nonane scaffold, which combines a conformationally restricted cyclohexane ring with a spiro-fused oxetane, offers a unique and compelling solution. The oxetane moiety is increasingly recognized for its ability to favorably modulate key drug-like properties.[7][8][9]

Structural and Physicochemical Rationale: The Oxetane Advantage

The substitution of a traditional piperidine with the 7-oxaspiro[3.5]nonan-1-ylmethanamine core introduces several predictable and advantageous modifications to a molecule's profile.

Structural Comparison

The primary structural difference is the replacement of a methylene group (CH₂) alpha to the piperidine nitrogen with a spirocyclic oxetane. This imparts a rigid, three-dimensional geometry, constraining the conformational flexibility of the parent molecule.

cluster_piperidine Piperidine Analogue cluster_spirocycle 7-Oxaspiro[3.5]nonan-1-ylmethanamine piperidine piperidine arrow_node Bioisosteric Replacement spirocycle spirocycle G A 1,1-Cyclohexanedimethanol B Monotosylation A->B TsCl, Pyridine C Intramolecular Williamson Ether Synthesis B->C NaH, THF D 7-Oxaspiro[3.5]nonane C->D E Formylation (Vilsmeier-Haack) D->E POCl3, DMF F 7-Oxaspiro[3.5]nonane-1-carbaldehyde E->F G Reductive Amination F->G NH4OAc, NaBH3CN H 7-Oxaspiro[3.5]nonan-1-ylmethanamine G->H I Salt Formation (HCl) H->I HCl in Ether J Final Product: Hydrochloride Salt I->J

Sources

The Oxaspirocycle Advantage: Structural Logic & Synthetic Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Oxaspirocycles in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary

In the modern era of "Escaping Flatland," medicinal chemistry has pivoted from planar, aromatic-heavy scaffolds toward three-dimensional, Fsp³-rich architectures.[1] Among these, oxaspirocycles —spirocyclic systems containing at least one oxygen atom—have emerged as a privileged motif. They offer a unique solution to the "solubility-lipophilicity paradox" by lowering LogD while maintaining or improving metabolic stability compared to their carbocyclic or acyclic ether counterparts.[1]

This guide provides a technical blueprint for deploying oxaspirocycles in drug design, focusing on the 2-oxa-6-azaspiro[3.3]heptane scaffold as a superior bioisostere for morpholine, and detailing the Prins cyclization as a robust method for constructing larger oxaspirocyclic cores.[1]

Part 1: The Structural Mandate

Beyond the Flat Aromatic

The historical reliance on flat aromatic rings often leads to poor aqueous solubility and non-specific binding (promiscuity). Increasing the fraction of sp³-hybridized carbons (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) correlates with improved clinical success. Oxaspirocycles introduce a specific geometric constraint—the spiro atom —which forces ring systems into orthogonal planes, creating defined exit vectors that explore novel chemical space within a binding pocket.
The Morpholine Bioisostere (The "Twist")

One of the most compelling applications is the replacement of the ubiquitous morpholine ring with 2-oxa-6-azaspiro[3.3]heptane .[1]

  • Morpholine: A chair conformation where the oxygen and nitrogen lone pairs are roughly parallel.

  • Oxaspiro[3.3]heptane: A rigid, bicyclic structure where the oxygen and nitrogen are located on perpendicular rings.

Key Advantage: This "twist" alters the vector of the lone pairs and substituents without significantly changing the molecular weight, often resulting in a dramatic increase in solubility due to the disruption of crystal packing energy.

Physicochemical Comparison

The following table contrasts a standard piperidine/morpholine core with its oxaspirocyclic analogs.

PropertyMorpholine2-oxa-6-azaspiro[3.3]heptaneImpact
Geometry Chair (Flexible)Orthogonal (Rigid)Reduced entropy penalty upon binding.[1]
Vector Linear (180°)90° TwistAccess to side pockets; novel IP space.[1]
LogD (7.4) Baseline-0.5 to -1.0 lowerImproved metabolic stability; reduced lipophilicity.[1]
Solubility ModerateHigh (up to 40x increase)improved bioavailability.[1]
Metabolic Liability ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-carbon oxidation
ReducedSteric bulk at the spiro center protects

-carbons.

Part 2: Visualizing the Logic

The following diagram illustrates the decision-making pathway for incorporating oxaspirocycles to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) issues.

OxaspiroLogic Problem Lead Compound Liability: High LogP, Low Solubility, or Metabolic Soft Spot Strategy Strategy: Increase Fsp3 (Escape Flatland) Problem->Strategy Tactic Tactic: Spirocyclization Strategy->Tactic OptionA Carbocyclic Spiro (e.g., Spiro[3.3]heptane) Tactic->OptionA Add Carbon OptionB Oxaspirocycle (e.g., Oxaspiro[3.3]heptane) Tactic->OptionB Add Oxygen ResultA Result: High Solubility (+) High Lipophilicity (-) OptionA->ResultA ResultB Result: Max Solubility (++) Lower LogD (++) Novel Vector OptionB->ResultB

Caption: Decision tree for scaffold selection. Oxaspirocycles (Green) offer a superior balance of solubility and lipophilicity compared to carbocyclic analogs.

Part 3: Synthetic Architectures & Protocols

While small rings (oxetanes) often utilize intramolecular etherification or iodocyclization, larger spirocycles (tetrahydropyrans) are efficiently accessed via the Prins Cyclization .[1] This acid-catalyzed reaction is highly stereoselective and modular.[1]

Protocol: Stereoselective Prins Cyclization

Objective: Synthesis of a 4-substituted-2,6-disubstituted tetrahydropyran spirocycle. Mechanism: Condensation of a homoallylic alcohol with a cyclic ketone (or aldehyde) generates an oxocarbenium ion, which undergoes cyclization.

Reagents & Materials:
  • Substrate A: Homoallylic alcohol (1.0 equiv).[1]

  • Substrate B: Cyclic ketone (e.g., cyclohexanone) (1.2 equiv).[1]

  • Acid Catalyst: Trifluoroacetic acid (TFA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 - 2.0 equiv).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Quench: Saturated NaHCO₃ solution.

Step-by-Step Workflow:
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add Substrate A and Substrate B in anhydrous DCM (0.1 M concentration).

  • Activation: Cool the mixture to 0°C. Add the acid catalyst (TFA) dropwise over 10 minutes. Note: For sensitive substrates, use TMSOTf at -78°C.[1]

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with PMA or Anisaldehyde) for the disappearance of the alcohol.

  • Workup: Quench the reaction carefully with saturated NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • NMR Signature: Look for the disappearance of the olefinic protons of the homoallylic alcohol and the appearance of the distinctive axial/equatorial protons of the new tetrahydropyran ring (typically a doublet of doublets in the 3.0–4.0 ppm range).

  • Stereochemistry: The Prins reaction typically favors the all-equatorial or cis-2,6-disubstituted product due to the chair-like transition state.[1]

Synthetic Pathway Visualization

PrinsPathway Start Homoallylic Alcohol + Cyclic Ketone Inter Oxocarbenium Ion Intermediate Start->Inter Acid (TFA/TMSOTf) TS Chair-like Transition State Inter->TS Cyclization Product Spirocyclic Tetrahydropyran TS->Product Stereoselective Bond Formation

Caption: The Prins Cyclization pathway. The chair-like transition state dictates the stereochemical outcome, ensuring high diastereoselectivity.

Part 4: Strategic Implementation (Case Study)

The "Linezolid" Evolution

A classic example of oxaspirocycle utility is the optimization of the antibiotic Linezolid .

  • Challenge: The morpholine ring in Linezolid is susceptible to oxidative metabolism and limits solubility.

  • Solution: Replacement of the morpholine with 2-oxa-6-azaspiro[3.3]heptane .[1]

  • Outcome: The spirocyclic analog demonstrated:

    • Lower Lipophilicity: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      LogD 
      
      
      
      -0.6.
    • Increased Basicity: The pKa of the nitrogen increased (+0.8 units) due to the change in ring strain and inductive effects, further aiding solubility.

    • Metabolic Hardening: The quaternary spiro-carbon blocks metabolic attack at the position

      
       to the oxygen, a common soft spot in morpholines.
      
Decision Matrix: When to Deploy?

Use the following criteria to decide if an oxaspirocycle is the right tool for your lead optimization:

  • Is the Lead "Flat"? If Fsp³ < 0.4, introduce a spirocycle to disrupt planarity.

  • Is Solubility Limiting? If thermodynamic solubility is < 10

    
    M, the oxaspirocycle (specifically the oxetane-containing variants) can provide a >10-fold boost.
    
  • Is the Vector Correct? If the binding pocket requires a linear extension, stick to piperidine/piperazine. If the pocket is globular or requires a "kink," the 90° spiro-twist is ideal.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][1]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link][1]

  • Mykhailiuk, P. K. (2021).[1][2] Oxa-spirocycles: Synthesis, Properties, and Applications. Chemical Science. [Link]

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Incorporating Novel IP Space. Angewandte Chemie. [Link][1]

  • Crosby, S. R., et al. (2010). Prins Cyclization: Synthesis of 4-Hydroxytetrahydropyrans.[1] Organic Syntheses. [Link]

Sources

Stereochemistry of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The deliberate incorporation of three-dimensional (3D) molecular architectures is a paramount strategy in modern drug discovery, aimed at enhancing potency, selectivity, and pharmacokinetic properties while navigating novel chemical space. Spirocyclic scaffolds have emerged as particularly valuable motifs in this endeavor, owing to their rigid, well-defined conformational preferences. This technical guide provides a comprehensive exploration of the stereochemistry of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride, a promising yet underexplored building block for medicinal chemistry. We will delve into the structural nuances of this molecule, propose robust synthetic strategies for accessing its stereoisomers, detail rigorous analytical methodologies for their characterization and separation, and discuss the underlying scientific principles that guide these experimental choices.

Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

The "escape from flatland" has become a guiding principle in contemporary drug design, compelling chemists to move beyond traditional aromatic and planar structures towards more complex, sp³-rich molecules.[1] Spirocycles, which feature two rings connected by a single common atom, are exemplary of this design philosophy. Their inherent rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity. Furthermore, the precise spatial arrangement of functional groups emanating from a spirocyclic core can facilitate exquisite interactions with protein binding pockets, thereby improving selectivity and reducing off-target effects.

The 7-oxaspiro[3.5]nonane framework, which incorporates both a tetrahydropyran and a cyclobutane ring, presents a unique amalgamation of structural features. The oxane ring can engage in hydrogen bonding interactions, while the cyclobutane moiety imparts a significant degree of conformational constraint. The addition of a primary aminomethyl group at the 1-position introduces a key pharmacophoric element, capable of forming salt bridges and other critical interactions with biological targets. Understanding and controlling the stereochemistry of this substituent is therefore of utmost importance for any drug discovery program utilizing this scaffold.

Structural Analysis and Stereochemical Considerations

The structure of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride presents a fascinating stereochemical landscape. The spirocyclic nature of the core and the substitution on the cyclobutane ring give rise to multiple stereogenic centers.

2.1. Identification of Stereocenters

A thorough examination of the molecule reveals the presence of two key stereocenters:

  • The spiro-carbon (C4): The carbon atom common to both the tetrahydropyran and cyclobutane rings is a chiral center.

  • The substituted carbon of the cyclobutane ring (C1): The carbon atom bearing the aminomethyl group is also a chiral center.

The presence of these two stereocenters means that 7-Oxaspiro[3.5]nonan-1-ylmethanamine can exist as a set of four stereoisomers: two pairs of enantiomers.

Diagram: Stereoisomers of 7-Oxaspiro[3.5]nonan-1-ylmethanamine

Caption: Relationship between the four possible stereoisomers.

The relative orientation of the aminomethyl group with respect to the tetrahydropyran ring defines the diastereomeric relationship (cis or trans). Each of these diastereomers exists as a pair of non-superimposable mirror images (enantiomers).

2.2. Conformational Analysis

The conformational behavior of the 7-oxaspiro[3.5]nonane ring system is a critical determinant of the spatial presentation of the aminomethyl substituent. The tetrahydropyran ring will predominantly adopt a chair conformation to minimize torsional strain. The cyclobutane ring is puckered. The interplay between these two rings will dictate the overall shape of the molecule. Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable tools for elucidating the preferred conformations of each stereoisomer.[2]

Synthetic Strategies for Stereocontrol

The synthesis of enantiomerically pure spirocyclic amines is a significant challenge in organic chemistry.[3] A robust synthetic strategy must not only construct the spirocyclic core but also control the absolute and relative stereochemistry of the substituents.

3.1. Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride is outlined below. This approach leverages established chemical transformations and allows for the introduction of chirality at a key stage.

Diagram: Retrosynthetic Analysis

Retrosynthesis target 7-Oxaspiro[3.5]nonan-1-ylmethanamine HCl amine 7-Oxaspiro[3.5]nonan-1-ylmethanamine target->amine HCl salt formation nitrile 7-Oxaspiro[3.5]nonane-1-carbonitrile amine->nitrile Reduction ketone 7-Oxaspiro[3.5]nonan-1-one nitrile->ketone Cyanation precursor Commercially Available Starting Materials ketone->precursor Spirocyclization

Caption: A plausible retrosynthetic pathway.

This strategy hinges on the stereoselective synthesis of the spirocyclic ketone, which can then be converted to the target amine.

3.2. Stereoselective Synthesis of the Spirocyclic Ketone

The key challenge lies in the enantioselective synthesis of the 7-oxaspiro[3.5]nonan-1-one intermediate. One potential approach involves an intramolecular aldol condensation of a suitably functionalized precursor. The use of a chiral catalyst, such as a proline-derived organocatalyst, could induce asymmetry in the cyclization step.[4]

3.3. Conversion to the Aminomethyl Group and Diastereomer Separation

Once the chiral ketone is obtained, it can be converted to the corresponding nitrile via a cyanation reaction. Subsequent reduction of the nitrile will yield the primary amine. It is important to note that the reduction step may not be stereospecific, potentially leading to a mixture of diastereomers. These diastereomers can typically be separated using standard chromatographic techniques.

3.4. Chiral Resolution

If a stereoselective synthesis is not feasible, a racemic mixture of the amine can be resolved into its constituent enantiomers. Common methods for chiral resolution include:

  • Formation of Diastereomeric Salts: Reaction of the racemic amine with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) forms diastereomeric salts, which can often be separated by fractional crystallization.[5]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of each stereoisomer of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride.

4.1. Spectroscopic Analysis

Technique Expected Observations and Insights
¹H and ¹³C NMR Spectroscopy Provide detailed information about the connectivity and chemical environment of each atom. The chemical shifts and coupling constants will be distinct for each stereoisomer.[6]
2D NMR (COSY, HSQC, HMBC, NOESY) Elucidate the complete 3D structure and conformational preferences of the molecule. NOESY is particularly crucial for determining the relative stereochemistry (cis vs. trans).[2]
Mass Spectrometry (MS) Confirms the molecular weight and elemental composition of the compound.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the amine (N-H stretching and bending) and the ether (C-O stretching).

4.2. Chiral Purity Determination

The enantiomeric excess (ee) of a chiral sample must be accurately determined. Chiral HPLC is the gold standard for this analysis.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column Selection: A chiral stationary phase, such as one based on derivatized cellulose or amylose, is chosen.

  • Mobile Phase Optimization: A suitable mobile phase (e.g., a mixture of hexane and isopropanol) is selected and optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: A dilute solution of the amine hydrochloride is prepared in the mobile phase.

  • Analysis: The sample is injected onto the HPLC system, and the chromatogram is recorded.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Conclusion and Future Directions

7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride represents a valuable, yet underutilized, building block for the synthesis of novel, 3D-rich drug candidates. The stereochemical complexity of this molecule presents both challenges and opportunities for medicinal chemists. A thorough understanding of its stereoisomers and the development of robust methods for their synthesis and characterization are critical for unlocking the full potential of this scaffold. Future work should focus on the development of efficient and scalable stereoselective syntheses and the exploration of the biological activity of the individual stereoisomers in various therapeutic areas. The insights and protocols presented in this guide provide a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165-5181. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

  • Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17(11), 2839-2849. [Link]

  • Zhu, S., & Zhou, Y. (2012). Recent advances in the enantioselective synthesis of chiral amines via transition metal-catalyzed asymmetric hydrogenation. Chemical Reviews, 112(8), 4639-4673. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2011). An improved synthesis of 2-oxa-7-azaspiro[3.5]nonane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters, 52(26), 3266-3270. [Link]

  • Dolgikh, M. P., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 3795. [Link]

  • Krasavin, M. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 27(1), 195. [Link]

  • Bio, M. M., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. Organic Process Research & Development, 27(12), 2235-2242. [Link]

  • Janezic, D., et al. (2016). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 18(2), 1079-1087. [Link]

  • Wikipedia contributors. (2024). Chiral resolution. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChemLite. (n.d.). 7-oxa-2-azaspiro[3.5]nonane hydrochloride (C7H13NO). [Link]

  • Dolgikh, M. P., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Smith, A. B., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Chemistry, 15(7), 960-968. [Link]

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  • Preprints.org. (2019). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz). [Link]

  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165-5181. [Link]

  • Wang, W., et al. (2021). Stereoselective synthesis of 3,3′-spirooxindoles with higher order heterocycles. Organic & Biomolecular Chemistry, 19(38), 8235-8246. [Link]

  • Choke-anunat, C., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Heterocycles, 105(1), 486-493. [Link]

  • Pearson, W. H., & Lian, B. (1998). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. The Journal of Organic Chemistry, 63(13), 4474-4479. [Link]

  • Zhang, J., et al. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Pharmaceutics, 13(5), 654. [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega, 7(38), 34365-34376. [Link]

  • Pihlaja, K., et al. (1983). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, (8), 1223-1228. [Link]

  • Wade, P. A., et al. (2001). Conformational Analysis of Spiro-bis-dithiepins: A Peculiar Case of Axial Chirality. Organic Letters, 3(16), 2521-2524. [Link]

Sources

Methodological & Application

Using 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the modern pursuit of "escaping flatland" (increasing


 character), spirocyclic scaffolds have emerged as critical tools for improving the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3][4][5][6] 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride  represents a high-value building block that combines the metabolic stability of a cyclic ether with the defined spatial orientation of a spiro[3.5] system.[6]

Unlike its more common regioisomer (the 2-substituted analog), the 1-substituted variant offers a unique, "kinked" exit vector adjacent to the spiro-quaternary center.[6] This provides distinct steric bulk and geometric constraints that can be exploited to:

  • Disrupt Planarity: Force substituents out of plane to improve solubility and crystal packing properties.[6]

  • Enhance Selectivity: The proximity of the amine tail to the spiro center creates a steeper steric gradient, potentially improving selectivity against off-targets with flatter binding pockets.[6]

  • Bioisosterism: Serve as a surrogate for 3-substituted pyrrolidines, cyclohexanes, or morpholine derivatives, often lowering lipophilicity (

    
    ) while maintaining hydrodynamic volume.[6]
    

Chemical Profile & Handling

Structural Analysis

The scaffold consists of a four-membered cyclobutane ring spiro-fused to a six-membered tetrahydropyran ring.[6]

  • 7-Oxa: The oxygen atom is located in the 6-membered ring, enhancing polarity and metabolic stability compared to an all-carbon cyclohexane.[6]

  • 1-ylmethanamine: The primary amine handle is attached via a methylene linker to the cyclobutane ring adjacent to the spiro junction.[6]

Note on Stereochemistry: The C1 position is a chiral center.[6] The commercial building block is typically supplied as a racemate (


) or as separated enantiomers. For SAR (Structure-Activity Relationship) exploration, it is critical to track stereochemistry early, as the vector difference between 

and

enantiomers is significant due to the rigid spiro core.[6]
Physicochemical Properties
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~191.7 g/mol (HCl salt)Fragment-like; leaves room for heavy decoration.[6]
H-Bond Donors/Acceptors 3 (NH3+), 1 (Ether O)Ether oxygen acts as a weak acceptor; good for solubility.[6]
LogP (Predicted) ~0.2 - 0.5Low lipophilicity helps counteract greasy aryl partners.[6]
Solubility High (Water/DMSO)Excellent for aqueous reaction conditions.
Stability Stable solid (Hygroscopic)Store in desiccator; handle quickly in humid air.

Strategic Application Workflows

The following diagram illustrates the decision logic for deploying this scaffold in a hit-to-lead campaign.

G cluster_0 Key Advantage Start Hit Compound Analysis Problem Identify Liability: 1. Low Solubility 2. Rapid Metabolism (CYP) 3. Flat Structure Start->Problem Strategy Scaffold Hop Strategy: Replace Piperidine/Cyclohexane with 7-Oxaspiro[3.5]nonane Problem->Strategy High Fsp3 Required Synthesis Synthetic Execution: Coupling of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Strategy->Synthesis Advantage 1-Position Vector: Creates unique 'kink' vs linear 2-position Strategy->Advantage Outcome1 Amide Library (GPCR/Kinase Hinge Binders) Synthesis->Outcome1 COOH Partner Outcome2 SNAr Adducts (Biaryl Isosteres) Synthesis->Outcome2 Ar-Cl Partner Outcome3 Reductive Amination (Flexible Linkers) Synthesis->Outcome3 Aldehyde Partner

Figure 1: Decision tree for integrating 7-oxaspiro[3.5]nonane into drug scaffolds.

Experimental Protocols

The following protocols are optimized for the hydrochloride salt form. The primary challenge is ensuring full release of the free amine without compromising stoichiometry in sensitive couplings.[6]

Protocol A: Amide Coupling (HATU Method)

Best for: Creating stable amide linkages common in GPCR agonists (e.g., GPR119).[6]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • 7-Oxaspiro[3.5]nonan-1-ylmethanamine HCl (1.1 equiv)[6]

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.5 - 4.0 equiv)[6]

  • DMF (Anhydrous)

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (0.1 mmol) in DMF (1 mL). Add HATU (0.12 mmol) and DIPEA (0.2 mmol, half of total base).[6] Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Amine Addition: In a separate vial, dissolve the Spiro-amine HCl salt (0.11 mmol) in DMF (0.5 mL) and the remaining DIPEA (0.2 mmol). Critical: Ensure the salt is fully dissolved before addition.

  • Coupling: Add the amine solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[6]

  • Workup: Dilute with EtOAc (10 mL), wash with Sat. NaHCO3 (2 x 5 mL), Water (1 x 5 mL), and Brine (1 x 5 mL).[6] Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) or Preparative HPLC.

Expert Insight: The spiro-ring at position 1 creates steric bulk near the amine.[6] If the reaction is sluggish, switch to COMU or elevate temperature to 40°C. Avoid EDC/HOBt for sterically hindered acids with this specific amine.[6]

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Best for: Attaching the scaffold to heteroaromatic cores (pyridines, pyrimidines).

Reagents:

  • Heteroaryl Chloride (e.g., 2-chloropyridine derivative) (1.0 equiv)[6]

  • 7-Oxaspiro[3.5]nonan-1-ylmethanamine HCl (1.2 equiv)[6]

  • Cs2CO3 (3.0 equiv) or K2CO3 (3.0 equiv)

  • DMSO or NMP (Anhydrous)

Procedure:

  • Setup: Combine Heteroaryl Chloride (0.1 mmol), Spiro-amine HCl (0.12 mmol), and Cs2CO3 (0.3 mmol) in a microwave vial.

  • Solvent: Add DMSO (1.5 mL). Cap the vial under Argon/Nitrogen.[6]

  • Reaction: Heat to 80–100°C (thermal) or 100°C (microwave, 30 mins).

    • Self-Validation: Check LCMS.[6] If the starting chloride remains, increase temp to 120°C. The spiro ether is thermally stable up to ~150°C.[6]

  • Workup: Pour into water (10 mL). Extract with EtOAc.[6][7] Caution: DMSO requires thorough water washing to remove.[6]

Characterization & Data Interpretation

When validating the structure of synthesized analogs, look for these specific NMR signatures which confirm the integrity of the spiro[3.5] system:

  • 1H NMR (DMSO-d6/CDCl3):

    • Ether Ring: The protons adjacent to oxygen (positions 6 and 8) typically appear as multiplets around 3.4 – 3.7 ppm .[6]

    • Spiro-Cyclobutane: The methylene protons on the 4-membered ring often show complex splitting patterns (multiplets) in the 1.8 – 2.4 ppm range due to the rigid conformation.[6]

    • Linker CH2: The methylene group connecting the amine to the ring (

      
      ) usually appears as a doublet or multiplet around 2.9 – 3.2 ppm , depending on the adjacent functionality (amide vs amine).[6]
      
  • 13C NMR:

    • Spiro Quaternary Carbon: A distinct quaternary signal, typically low intensity, found around 35 – 45 ppm .[6]

    • Ether Carbons: Signals around 60 – 70 ppm .[6]

References

  • Burkhard, J. A., et al. (2010).[6] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters. Link

  • Lovering, F., et al. (2009).[6] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014).[6] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • Zheng, Y., & Tice, C. M. (2016).[6] "The Utilization of Spirocyclic Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery. Link

  • BenchChem Application Note. "Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry." BenchChem.[2][3][4][6][8][9] Link (Contextual grounding for spiro[3.5] utility).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Application Notes and Protocols for Amide Coupling of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the amide coupling of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride, a unique primary amine with a spirocyclic framework. These application notes offer a detailed exploration of various coupling protocols, elucidating the mechanistic rationale behind reagent selection and reaction optimization. By presenting field-proven insights and step-by-step methodologies, this guide aims to empower researchers to confidently and efficiently synthesize a diverse range of amide derivatives from this versatile building block.

Introduction: The Significance of Amide Bonds and the Unique Profile of 7-Oxaspiro[3.5]nonan-1-ylmethanamine

The amide bond is a cornerstone of medicinal chemistry and drug discovery, present in a vast array of pharmaceuticals.[1] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in molecular design. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[1][2]

7-Oxaspiro[3.5]nonan-1-ylmethanamine presents a unique structural motif. The presence of a spirocyclic system introduces a three-dimensional architecture that can be advantageous for exploring new chemical space and improving physicochemical properties in drug candidates. As a primary amine, it is a versatile handle for the introduction of this spirocyclic scaffold into a variety of molecular frameworks via amide bond formation. This guide will explore robust and efficient protocols for the acylation of this amine, addressing the practical considerations of its hydrochloride salt form.

Foundational Principles of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium-carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" into a more electrophilic species that is susceptible to nucleophilic attack by the amine.[1] This activation is the central role of coupling reagents.

The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a good leaving group.[4] This can be achieved through various classes of reagents, each with its own advantages and mechanistic nuances. The choice of coupling reagent, base, and solvent is critical for achieving high yields, minimizing side reactions, and preserving stereochemical integrity when applicable.[5][6]

Pre-reaction Considerations for 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride

Being supplied as a hydrochloride salt, the primary amine of 7-Oxaspiro[3.5]nonan-1-ylmethanamine must be liberated in situ for the coupling reaction to proceed. This is typically achieved by the addition of a non-nucleophilic organic base. The choice and stoichiometry of the base are crucial.

  • Stoichiometry: At least one equivalent of base is required to neutralize the hydrochloride salt. An additional equivalent is often necessary to facilitate the coupling reaction itself, depending on the chosen coupling reagent's mechanism.

  • Common Bases: Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used. DIPEA is often preferred due to its greater steric bulk, which reduces its potential for undesired side reactions.

The following diagram illustrates the initial deprotonation step:

G AmineHCl 7-Oxaspiro[3.5]nonan-1-ylmethanamine HCl FreeAmine Free Amine AmineHCl->FreeAmine + Base Base (e.g., DIPEA) Base->FreeAmine + Salt [Base-H]+Cl- FreeAmine->Salt

Caption: Neutralization of the amine hydrochloride.

Recommended Amide Coupling Protocols

Two highly reliable and commonly employed coupling strategies are presented below: one utilizing a carbodiimide-based reagent (EDC/NHS) and the other an aminium/uronium salt-based reagent (HATU).

Protocol 1: EDC/NHS Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4][7] This intermediate can be susceptible to hydrolysis and racemization. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, traps the activated acid as a more stable NHS ester, which then reacts cleanly with the amine.[8][9]

Mechanism Overview:

G cluster_0 Activation cluster_1 Coupling RCOOH Carboxylic Acid O_acylisourea O-acylisourea (unstable intermediate) RCOOH->O_acylisourea + EDC EDC EDC NHS_ester NHS Ester (stable intermediate) O_acylisourea->NHS_ester + NHS NHS NHS Amide Amide Product NHS_ester->Amide + Free Amine FreeAmine Free Amine

Caption: EDC/NHS amide coupling workflow.

Experimental Protocol:

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and NHS (1.1 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise and stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Amine Addition: In a separate flask, dissolve 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride (1.1 eq.) in the same solvent and add DIPEA (2.5 eq.). Stir for 5-10 minutes.

  • Coupling: Add the amine solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Reagent Stoichiometry and Concentration:

ReagentEquivalentsPurpose
Carboxylic Acid1.0Limiting reagent
7-Oxaspiro[3.5]nonan-1-ylmethanamine HCl1.1Nucleophile
EDC HCl1.2Coupling reagent
NHS1.1Activating additive
DIPEA2.5Base for neutralization and coupling
Solvent (DCM or DMF)-0.1 - 0.5 M concentration
Protocol 2: HATU Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient aminium-based coupling reagent.[10][11] It activates carboxylic acids to form a reactive OAt-active ester. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the reaction and is highly effective at suppressing racemization.[10] HATU is particularly useful for coupling sterically hindered substrates.[10]

Mechanism Overview:

G cluster_0 Activation cluster_1 Coupling RCOOH Carboxylic Acid OAt_ester OAt-Active Ester RCOOH->OAt_ester + HATU, Base HATU HATU Base Base (DIPEA) Amide Amide Product OAt_ester->Amide + Free Amine FreeAmine Free Amine

Caption: HATU mediated amide coupling workflow.

Experimental Protocol:

  • Pre-activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (3.0 eq.) in an anhydrous aprotic solvent (e.g., DMF). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Preparation: In a separate vial, dissolve 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride (1.2 eq.) in a small amount of the same solvent.

  • Coupling: Add the amine solution to the pre-activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Reagent Stoichiometry and Concentration:

ReagentEquivalentsPurpose
Carboxylic Acid1.0Limiting reagent
7-Oxaspiro[3.5]nonan-1-ylmethanamine HCl1.2Nucleophile
HATU1.1Coupling reagent
DIPEA3.0Base for neutralization and coupling
Solvent (DMF)-0.1 - 0.5 M concentration

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield Incomplete neutralization of amine HCl.Ensure at least 2.5-3.0 equivalents of base are used.
Ineffective carboxylic acid activation.For sterically hindered acids, consider pre-activation for a longer duration or using a more potent coupling reagent like HATU.
Hydrolysis of activated species.Use anhydrous solvents and maintain an inert atmosphere.
Presence of Unreacted Starting Materials Insufficient reaction time.Allow the reaction to proceed for a longer period, monitoring by TLC or LC-MS.
Steric hindrance.Switch to a more powerful coupling reagent like HATU. Consider slightly elevated temperatures (e.g., 40-50 °C), but monitor for potential side reactions.
Formation of Byproducts Side reaction with the base.Use a sterically hindered base like DIPEA instead of TEA.
Epimerization (if applicable).Use additives like HOAt (inherent in HATU) or HOBt with EDC to suppress racemization.[12]

Conclusion

The amide coupling of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride can be achieved with high efficiency using standard modern coupling protocols. The key considerations are the in situ neutralization of the amine hydrochloride salt and the selection of an appropriate coupling reagent based on the steric and electronic properties of the carboxylic acid partner. Both EDC/NHS and HATU-mediated protocols offer reliable and scalable methods for the synthesis of novel amide derivatives incorporating the unique 7-oxaspiro[3.5]nonane scaffold, thereby providing valuable tools for medicinal chemistry and drug discovery programs.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Ishihara, K. (2010). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Hardick, O. Coupling Protocols. [Link]

  • Wikipedia. HATU coupling reagent. [Link]

  • Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4), 592-604. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Sharma, A., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(3), 309-312. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11449-11454. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2695-2701. [Link]

  • Amphoteros. (2014). Uphill battles in amide couplings. [Link]

  • Reddit. (2022). amide coupling help. [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]

  • ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Organic Syntheses. Procedure. [Link]

  • PubChem. 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine. [Link]

  • Hoffman Fine Chemicals. {5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride. [Link]

Sources

Application Note: 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride as a Versatile Scaffold for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Discovery

The paradigm in modern medicinal chemistry has decidedly shifted from planar, aromatic structures towards molecules with greater three-dimensionality. This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical and pharmacokinetic profiles, such as enhanced solubility, better metabolic stability, and the potential for more specific interactions with biological targets.[1][2] Spirocyclic scaffolds are at the forefront of this movement, offering a rigid yet complex three-dimensional framework that can precisely orient functional groups in space.[3]

This application note provides a detailed guide to the use of 7-oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride and its structural isomers as a valuable scaffold for the synthesis of diverse chemical libraries. The inherent rigidity of the spiro[3.5]nonane core, combined with the synthetic versatility of the primary aminomethyl group, makes it an exceptional building block for exploring novel chemical space.

Section 1: The Strategic Advantage of the 7-Oxaspiro[3.5]nonane Scaffold

The selection of a scaffold is a critical decision in library design. The 7-oxaspiro[3.5]nonane core offers several distinct advantages rooted in its unique topology.

  • Enhanced Three-Dimensionality (3D): The spirocyclic fusion of a cyclobutane and a tetrahydropyran ring creates a rigid, non-planar structure. This pre-organized conformation reduces the entropic penalty upon binding to a protein target, potentially leading to higher binding affinity.

  • Improved Physicochemical Properties: The introduction of the oxaspirocycle can favorably modulate key drug-like properties. Compared to more traditional carbocyclic or aromatic systems, this scaffold can increase aqueous solubility and decrease lipophilicity (LogP), which are critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]

  • Vectorial Diversity: The primary amine handle serves as a versatile attachment point for a wide array of chemical moieties. The rigid scaffold ensures that these appended groups are projected into distinct regions of chemical space, allowing for a thorough exploration of the target's binding pocket.

  • Novelty and Intellectual Property: As a less-explored scaffold, derivatives of 7-oxaspiro[3.5]nonane offer significant opportunities for generating novel chemical entities with strong intellectual property potential.

Physicochemical Properties

The properties of the representative scaffold used in the following protocols are summarized below.

PropertyValueSource
Chemical Name (7-Oxaspiro[3.5]nonan-2-yl)methanamine hydrochloride[4]
CAS Number 2250243-27-5[4]
Molecular Formula C₉H₁₈ClNO[4]
Molecular Weight 191.70 g/mol [4]
Physical Form Solid
Purity Typically ≥97%[4]
Storage Store at room temperature, keep dry and cool.[4]
SMILES NCC1CC2(CCOCC2)C1.[H]Cl[4]

Section 2: Core Synthetic Protocols for Library Generation

The primary amine of the 7-oxaspiro[3.5]nonan-ylmethanamine scaffold is a versatile functional group that can participate in a multitude of robust chemical transformations. The following protocols are optimized for parallel synthesis and library production.

Workflow Overview: From Scaffold to Library

The general workflow for diversifying the 7-oxaspiro[3.5]nonane scaffold involves parallel reactions where the core amine is coupled with various building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides) to generate a library of final compounds, which are then purified and characterized.

G cluster_start Starting Materials cluster_reactions Parallel Synthesis cluster_products Diverse Library cluster_downstream Downstream Process Scaffold 7-Oxaspiro[3.5]nonan- 2-ylmethanamine HCl Amide Amide Coupling Scaffold->Amide Reductive Reductive Amination Scaffold->Reductive Sulfonamide Sulfonamide Formation Scaffold->Sulfonamide Acids R1-COOH (Carboxylic Acids) Acids->Amide Aldehydes R2-CHO / R2-CO-R3 (Aldehydes/Ketones) Aldehydes->Reductive Sulfonyls R4-SO2Cl (Sulfonyl Chlorides) Sulfonyls->Sulfonamide Prod_Amide Amides Amide->Prod_Amide Prod_Amine Secondary Amines Reductive->Prod_Amine Prod_Sulfonamide Sulfonamides Sulfonamide->Prod_Sulfonamide Purify Purification (prep-HPLC) Prod_Amide->Purify Prod_Amine->Purify Prod_Sulfonamide->Purify Analyze Analysis (LC-MS, NMR) Purify->Analyze

Figure 1: General workflow for parallel library synthesis.

Protocol 2.1: Amide Coupling

This protocol details the formation of an amide bond between the scaffold and a diverse set of carboxylic acids using HATU, a highly efficient peptide coupling reagent.

Rationale: The hydrochloride salt of the amine must be neutralized in situ for the reaction to proceed. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used to avoid competing reactions.[5] HATU is chosen for its rapid activation of carboxylic acids and resistance to racemization, ensuring high yields and purity.[5]

Materials:

  • 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride

  • Carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a reaction vial, add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF to a concentration of approximately 0.2 M.

  • Add 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride (1.1 eq).

  • Add HATU (1.1 eq).

  • Add DIPEA (2.5 eq) dropwise while stirring. The mixture should become a clear solution.

  • Cap the vial and stir the reaction at room temperature for 2-4 hours.

  • Verification: Monitor reaction progress by LC-MS, checking for the consumption of the starting amine and the appearance of the product mass ([M+H]⁺).

  • Workup: Quench the reaction with water. Extract the product with ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Protocol 2.2: Reductive Amination

This protocol describes the formation of a secondary amine by reacting the scaffold with an aldehyde or ketone followed by reduction with sodium triacetoxyborohydride.

Rationale: Reductive amination is a two-step, one-pot process involving the formation of an iminium ion intermediate, which is then reduced.[6][7] Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions that could promote side reactions.[8][9]

Materials:

  • 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride

  • Aldehyde (R-CHO) or Ketone (R-CO-R')

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • DIPEA

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

  • Suspend 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride (1.0 eq) in anhydrous DCE.

  • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Add the aldehyde or ketone (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours.

  • Verification: Monitor by LC-MS for the disappearance of the starting materials and the formation of the expected product mass.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃. Stir for 30 minutes. Separate the layers and extract the aqueous layer with DCE or dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash chromatography or preparative HPLC.

Protocol 2.3: Sulfonamide Formation

This protocol outlines the synthesis of sulfonamides by reacting the scaffold with various sulfonyl chlorides.

Rationale: Sulfonamides are important functional groups in medicinal chemistry. The reaction requires a base to neutralize the HCl generated during the reaction, as well as the starting amine hydrochloride.[10][11] Pyridine is often used as it can act as both a base and a catalyst.

Materials:

  • 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride

  • Sulfonyl chloride (R-SO₂Cl)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride (1.0 eq) in anhydrous DCM.

  • Add pyridine (3.0 eq) or TEA (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq), either neat or as a solution in DCM, dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Verification: Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base), water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.[10]

  • Purification: Purify the crude sulfonamide by flash chromatography or recrystallization.

Section 3: Purification and Characterization Logic

A robust purification and analysis workflow is essential for validating the products of a library synthesis.

G cluster_purify Purification cluster_analyze Analysis & QC Crude Crude Product from Workup HPLC Preparative HPLC (Gradient Elution) Crude->HPLC Flash Flash Chromatography (Silica Gel) Crude->Flash LCMS LC-MS (Purity & Identity) HPLC->LCMS Flash->LCMS NMR NMR (Structure Elucidation) LCMS->NMR Identity Confirmed Final Pure Compound (>95% Purity) LCMS->Final Purity Check

Sources

Incorporation of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride into GPCR ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 7-Oxaspiro[3.5]nonan-1-ylmethanamine in GPCR Ligand Design

Executive Summary & Rationale

The "escape from flatland" initiative in modern medicinal chemistry has elevated spirocyclic scaffolds from academic curiosities to essential clinical building blocks. 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride represents a high-value pharmacophore specifically engineered for G-Protein Coupled Receptor (GPCR) ligand optimization.

Unlike traditional piperidine or morpholine linkers, this scaffold offers three distinct advantages:

  • Vector Control: The spiro[3.5] geometry imposes a rigid, non-planar exit vector (approx. 109.5°) for the amine handle, allowing precise positioning of the basic nitrogen into the conserved orthosteric binding pocket (typically interacting with Asp

    
    ).
    
  • Fsp³ Enhancement: Increasing the fraction of sp³ hybridized carbons correlates with improved solubility and reduced promiscuity (off-target binding).

  • Metabolic Shielding: The spiro-fusion protects the susceptible carbons from cytochrome P450 oxidation, extending half-life (

    
    ) compared to flexible alkyl chains.
    

This guide details the physicochemical profile, synthetic incorporation protocols, and biological validation standards for integrating this motif into your drug discovery pipeline.

Cheminformatics Profile

Before synthesis, it is critical to understand how this building block shifts the physicochemical properties of a ligand.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue (Calc.)Impact on Ligand Design
Formula C

H

NO

HCl
--
MW 191.70 g/mol Low MW allows room for heavy "warheads" (cores).
cLogP ~0.8 - 1.2Lower than carbocyclic analog; improves LipE.
TPSA ~29 ŲGood membrane permeability range.
H-Bond Donors 3 (as salt)Critical for Asp

salt bridge formation.
pKa ~9.5 - 10.2Ensures protonation at physiological pH (7.4).
Geometry Rigid / KinkedRestricts conformational entropy loss (

).

Structural Design Logic: The GPCR Interface

The primary utility of this amine is to serve as the "anchor" in the orthosteric binding site of Class A GPCRs (e.g., Aminergic, Opioid, Chemokine receptors).

Mechanism of Action: The protonated amine of the 1-ylmethanamine moiety forms a salt bridge with the carboxylate of the conserved Aspartate residue in Transmembrane Helix 3 (TM3, Ballesteros-Weinstein position 3.32). The spirocyclic core sits in the "minor groove" between TM3, TM5, and TM6, acting as a rigid spacer that projects the rest of the ligand (the "core") toward the extracellular vestibule.

GPCR_Interaction Asp Asp3.32 (TM3) (Anionic Anchor) Amine Protonated Amine (NH3+) Asp->Amine Salt Bridge (Ionic) Spiro Spiro[3.5] Core (Rigid Spacer) Amine->Spiro Covalent Link Core Ligand Core (Aromatic System) Spiro->Core Vector Projection Pocket Hydrophobic Pocket (TM5/TM6) Spiro->Pocket Van der Waals

Figure 1: Pharmacophore model showing the interaction between the spirocyclic ligand and the GPCR orthosteric pocket.

Synthetic Protocols

The following protocols are optimized for high-throughput parallel synthesis (HTS) but scalable for lead optimization.

Protocol A: Amide Coupling (Carboxylic Acid Core)

Best for: Creating stable amide linkers, often used in fragment growing.

Reagents:

  • Amine: 7-Oxaspiro[3.5]nonan-1-ylmethanamine HCl (1.0 equiv)

  • Acid: R-COOH (Core scaffold) (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (0.1 mmol) in DMF (1.0 mL). Add HATU (0.12 mmol) and stir for 5 minutes at Room Temperature (RT) to form the active ester.

  • Free Basing: In a separate vial, suspend the Amine HCl salt (0.1 mmol) in DMF (0.5 mL) and add DIPEA (0.35 mmol). Critical: Ensure the salt is fully neutralized or solubility will be poor.

  • Coupling: Transfer the activated acid solution to the amine suspension.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for [M+H]+ peak).

  • Workup (Orthogonal):

    • Dilute with EtOAc (10 mL).

    • Wash with 5% LiCl (aq) x2 (Removes DMF).

    • Wash with Sat. NaHCO₃ x1.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Reductive Amination (Aldehyde Core)

Best for: Retaining the basicity of the nitrogen (crucial for Asp3.32 interaction).

Reagents:

  • Amine: 7-Oxaspiro[3.5]nonan-1-ylmethanamine HCl (1.0 equiv)

  • Aldehyde: R-CHO (1.0 equiv)

  • Reducing Agent: NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (glacial) (1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Dissolve the Aldehyde (0.1 mmol) and Amine HCl (0.1 mmol) in DCE (2 mL). Add DIPEA (1.0 equiv) to neutralize the HCl salt. Add Acetic Acid (1.0 equiv) to catalyze imine formation.

  • Equilibration: Stir for 30–60 minutes at RT. Note: Spirocyclic amines can be sterically hindered; allow time for the imine to form.

  • Reduction: Add NaBH(OAc)₃ (0.15 mmol) in one portion.

  • Reaction: Stir overnight (12–16 hours) at RT under N₂ atmosphere.

  • Quench: Add Sat. NaHCO₃ (2 mL) and stir vigorously for 15 mins.

  • Extraction: Extract with DCM (x3). Phase separation cartridges are recommended for HTS.

  • Purification: SCX-2 (Strong Cation Exchange) cartridge.

    • Load crude in MeOH/DCM.[1]

    • Wash with MeOH.[2]

    • Elute with 2M NH₃ in MeOH.

Workflow Visualization

Synthesis_Workflow Start 7-Oxaspiro[3.5]nonan-1-ylmethanamine HCl Coupling Amide Coupling (HATU/DIPEA) Start->Coupling RedAmin Reductive Amination (NaBH(OAc)3 / AcOH) Start->RedAmin Core_Acid Core: Carboxylic Acid (R-COOH) Core_Acid->Coupling Core_Ald Core: Aldehyde (R-CHO) Core_Ald->RedAmin Workup_A LiCl Wash / Extraction Coupling->Workup_A Workup_B SCX-2 Cartridge Purification RedAmin->Workup_B Final_Amide Amide Linked Ligand (Non-basic Linker) Workup_A->Final_Amide Final_Amine Amine Linked Ligand (Basic Linker - Asp3.32 Binder) Workup_B->Final_Amine

Figure 2: Decision tree for synthetic incorporation based on desired linker properties.

Validation: Radioligand Binding Assay

Once synthesized, the ligand's affinity must be validated.

Protocol:

  • Membrane Prep: HEK293 cells overexpressing the target GPCR (e.g., GPR119).

  • Competition: Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-agonist) and varying concentrations of the spirocyclic ligand (

    
     M to 
    
    
    
    M).
  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Incubation: 90 mins at 25°C (Equilibrium is slower for rigid scaffolds).

  • Analysis: Harvest on GF/B filters. Count radioactivity.

  • Calculation: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Success Criteria:

  • Specific Binding: >85%

  • Hill Slope: ~1.0 (Indicating competitive binding at a single site).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition.

  • Sigma-Aldrich. (2023). 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride Product Page.

  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.

  • Zheng, Y., & Tice, C. M. (2016).[3] The utilization of spirocyclic scaffolds in novel drug discovery.[4][5][6][7][8][9] Expert Opinion on Drug Discovery.

  • BenchChem. (2025).[1] Application Notes: Spiro[3.5]nonane Derivatives in Medicinal Chemistry.

Sources

Application Note: Synthesis of Next-Generation Kinase Inhibitors Using 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride

[1]

Executive Summary: Escaping Flatland in Kinase Design

In the evolution of kinase inhibitor design, the industry is shifting away from planar, aromatic-heavy structures toward three-dimensional (3D) scaffolds to improve physicochemical properties—a concept known as "Escaping Flatland" (increasing Fsp³ fraction).[1]

7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride represents a high-value building block in this domain.[1] Unlike standard piperazines or morpholines, this spirocyclic amine offers:

  • Metabolic Stability: The spiro-junction blocks metabolic soft spots common in aliphatic rings.[1]

  • Vector Control: The rigid spiro[3.5] scaffold orients the amine handle (and subsequent warhead) in a precise vector, distinct from flexible alkyl chains.[1]

  • Solubility: The ether oxygen (7-oxa) functions as a hydrogen bond acceptor (HBA), improving aqueous solubility without the lipophilic penalty of an all-carbon ring.[1]

This guide details the handling, activation, and synthetic integration of this building block into kinase inhibitor cores (e.g., Pyrimidines, Quinazolines).[1]

Chemical Profile & Critical Handling

Structural Disambiguation & Stereochemistry

Note: The user specified the 1-yl isomer. It is critical to distinguish this from the more common 2-yl isomer.[1]

  • 1-yl Isomer (Target): The methanamine group is attached to C1 (adjacent to the spiro carbon).[1] This molecule possesses a chiral center at C1, existing as enantiomers (

    
     and 
    
    
    ).[1]
  • 2-yl Isomer (Common): The methanamine is at C2 (opposite the spiro carbon).[1] This molecule is achiral (possesses a plane of symmetry).[1]

Implication: When using the 1-yl isomer, expect the formation of diastereomers if coupling to a chiral kinase core.[1] Enantiopure starting material is recommended for clinical candidates.[1]

Physicochemical Data
PropertyValue / Description
Chemical Formula

MW (Free Base) 155.24 g/mol
MW (HCl Salt) 191.70 g/mol
Appearance White to off-white hygroscopic solid
Solubility High in Water, DMSO, MeOH; Low in DCM, Hexanes
pKa (Conjugate Acid) ~9.5–10.5 (Primary Amine)
Salt Free-Basing Protocol

The commercial HCl salt is stable but unreactive in nucleophilic substitutions (

1
  • In-situ Neutralization: For most reactions, add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine).[1]

  • Pre-reaction Free-basing (Recommended for sensitive couplings):

    • Dissolve salt in minimal water (e.g., 1g in 5mL).[1]

    • Basify to pH >12 with 2N NaOH.

    • Extract exhaustively with DCM/Isopropanol (3:1 ratio) due to the amine's polarity.[1]

    • Dry over

      
       and concentrate immediately before use to prevent carbamate formation from atmospheric 
      
      
      .[1]

Application Protocol A: Coupling to Kinase Hinge Binders

This is the primary workflow for attaching the spiroamine to heteroaryl halides (e.g., 4-chloropyrimidines, 4-chloroquinazolines) common in the ATP-binding pocket of kinases (e.g., EGFR, JAK, CDK).[1]

Reaction Logic

The primary amine of the spirocycle acts as the nucleophile. The reaction is driven by the electron-deficiency of the heteroaryl ring.[1]

  • Challenge: The spiro[3.5] system creates steric bulk near the amine, especially in the 1-yl position (adjacent to the spiro quaternary center).

  • Solution: Use polar aprotic solvents (DMSO/NMP) and elevated temperatures to overcome the steric barrier.[1]

Step-by-Step Protocol

Reagents:

  • Substrate: 2,4-Dichloropyrimidine or 4-Chloroquinazoline derivative (1.0 eq).[1]

  • Nucleophile: 7-Oxaspiro[3.5]nonan-1-ylmethanamine HCl (1.2 eq).[1]

  • Base: DIPEA (3.0 eq) or

    
     (2.5 eq).[1]
    
  • Solvent: DMA (Dimethylacetamide) or n-Butanol (for reflux).[1]

Procedure:

  • Preparation: Charge the reaction vessel with the heteroaryl chloride (1.0 mmol) and DMA (3 mL).

  • Addition: Add the spiroamine HCl salt (1.2 mmol) followed by DIPEA (3.0 mmol).

    • Expert Tip: If using the 1-yl isomer, add the amine slowly at 0°C if the chloride is highly reactive (e.g., 2,4-dichloropyrimidine) to prevent bis-addition, although the steric bulk usually favors mono-substitution.[1]

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours.

    • Monitoring: Monitor by LCMS.[1] Look for the disappearance of the chloride peak and appearance of

      
       (Mass of spiroamine fragment - H).[1]
      
  • Workup:

    • Dilute with EtOAc (20 mL).[1]

    • Wash with saturated

      
       (2x) and Brine (1x).[1]
      
    • Note on Solubility: If the product is highly polar (due to the spiro-ether), the product may remain in the aqueous phase.[1] In this case, extract with DCM:MeOH (9:1).[1]

  • Purification: Flash chromatography (DCM/MeOH gradient 0-10%).

Application Protocol B: Amide Coupling (Solvent-Front Modifications)

This protocol is used when the spiroamine is attached to a carboxylic acid "tail" extending into the solvent-exposed region of the kinase, often to modulate solubility.[1]

Reaction Logic

Standard peptide coupling reagents (HATU/EDC) are effective.[1] However, the 1-yl isomer's steric hindrance requires highly active esters (HOAt/HATU) rather than weaker coupling agents like DCC.[1]

Step-by-Step Protocol

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq).[1]

  • Spiroamine HCl (1.1 eq).[1]

  • Coupling Agent: HATU (1.2 eq).[1]

  • Base: DIPEA (3.0 eq).[1]

  • Solvent: DMF (anhydrous).[1]

Procedure:

  • Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL).

  • Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Add HATU (1.2 mmol). The solution should turn slightly yellow/orange.[1] Stir for 10 minutes to form the activated ester.

  • Add 7-Oxaspiro[3.5]nonan-1-ylmethanamine HCl (1.1 mmol).

  • Stir at Room Temperature for 2–4 hours.

    • Validation: If conversion is low after 4 hours, heat to 40°C. The 1-yl position can be sluggish compared to standard benzylamines.[1]

  • Quench: Add water (10 mL). A precipitate often forms.[1]

  • Isolation: Filter the solid or extract with EtOAc.

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the decision matrix for using this building block, highlighting the critical "Free-Basing" junction and the divergent paths for Hinge vs. Solvent-Front modifications.

GStartStart:7-Oxaspiro[3.5]nonan-1-ylmethanamine(HCl Salt)DecisionActivation Step:NeutralizationStart->DecisionFreeBaseFree Base(In-situ or Isolated)Decision->FreeBaseAdd DIPEA/NaOHPathAPath A: Hinge Binding(SnAr Reaction)FreeBase->PathAPathBPath B: Solvent Tail(Amide Coupling)FreeBase->PathBProductFinal Kinase Inhibitor(High Fsp3 Fraction)PathA->ProductNucleophilic Subst.PathB->ProductCondensationCoreASubstrate:Cl-Pyrimidine/QuinazolineCoreA->PathACoreBSubstrate:Carboxylic Acid ScaffoldCoreB->PathBCondAConditions:DIPEA, DMA, 100°CCondA->PathACondBConditions:HATU, DMF, RTCondB->PathB

Caption: Workflow for integrating 7-Oxaspiro[3.5]nonan-1-ylmethanamine into kinase inhibitor scaffolds via SnAr or Amide coupling.

Quality Control & Validation

When characterizing the final inhibitor, the spirocyclic moiety presents unique spectral signatures.[1]

NMR Interpretation ( NMR in )
  • The "1-yl" Chiral Center: Unlike the symmetric 2-yl isomer, the 1-yl isomer renders the protons on the 4-membered ring diastereotopic.[1]

  • Key Signals:

    • 
       3.4–3.6 ppm: Multiplets corresponding to the 
      
      
      of the tetrahydropyran ring.[1]
    • 
       1.8–2.2 ppm: Complex multiplets for the cyclobutane ring protons.[1]
      
    • Diagnostic: Look for the splitting of the methylene linker protons (

      
      ).[1] In the 1-yl isomer, these are often distinct doublets of doublets (ABX system) due to the adjacent chiral center.[1]
      
LCMS & Stability[1]
  • Mass Spec: Expect

    
     consistent with the core + 155 Da.
    
  • Metabolic Stability: In microsomal stability assays (HLM/MLM), this moiety typically shows >60 min half-life, superior to N-methyl piperazine analogs, due to the blocked metabolic sites on the spiro-fused rings [1].[1]

References

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Isosteres." Organic Letters, 12(9), 1944–1947.[1] Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds." Chemical Reviews, 114(16), 8257–8322.[1] Link[1]

  • Wuxi AppTec. (2025).[1] "Spirocyclic Scaffolds in Drug Discovery: 7-Azaspiro[3.5]nonane and Analogs." BenchChem Technical Library. Link[1]

  • PubChem. (2025).[1][2] "Compound Summary: 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride." National Library of Medicine.[1] Link

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]

Protocol for deprotection of Boc-protected 7-Oxaspiro[3.5]nonan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Deprotection of Boc-Protected 7-Oxaspiro[3.5]nonan-1-ylmethanamine

Executive Summary & Strategic Context

In modern medicinal chemistry, spirocyclic scaffolds like 7-oxaspiro[3.5]nonane have emerged as high-value bioisosteres for piperidines or cyclohexanes. They offer reduced lipophilicity (LogP) and unique vector orientation for substituents, often improving metabolic stability and patentability.

This guide details the protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from 7-oxaspiro[3.5]nonan-1-ylmethanamine .[1] While Boc deprotection is a standard transformation, the spirocyclic ether moiety requires specific attention to avoid acid-catalyzed ring-opening or rearrangement, particularly under thermal stress. Furthermore, for downstream biological assays, the choice of acid (HCl vs. TFA) is critical to prevent trifluoroacetate toxicity in cellular models.

Key Technical Objectives:

  • Chemo-selectivity: Remove Boc without compromising the spiro-ether junction.

  • Salt Form Control: Generate the Hydrochloride (HCl) salt for direct biological use, avoiding the need for subsequent ion exchange.

  • Scalability: Protocols adaptable from milligram (medicinal chemistry) to gram (process chemistry) scales.

Chemical Strategy & Mechanism

The deprotection follows a standard acid-catalyzed elimination mechanism (Type AAL1). However, the choice of reagent dictates the isolation efficiency and downstream utility.

Mechanism of Action

The reaction proceeds via protonation of the carbamate carbonyl, followed by the expulsion of the tert-butyl cation (which fragments into isobutylene) and decarboxylation to release the free amine.[2]

BocMechanism Start Boc-Protected Amine (Substrate) Protonation Protonated Intermediate (R-NH-COOH-tBu)+ Start->Protonation + H+ (Acid) Frag Fragmentation Protonation->Frag Cation t-Butyl Cation (-> Isobutylene) Frag->Cation Carbamic Carbamic Acid (Unstable) Frag->Carbamic Product Amine Salt (R-NH3+ X-) Carbamic->Product - CO2 Gas CO2 (Gas) Carbamic->Gas

Figure 1: Acid-catalyzed cleavage mechanism of the Boc group.[2] The fragmentation step is irreversible due to the loss of gaseous isobutylene and CO2.

Reagent Selection Matrix
FeatureMethod A: HCl / Dioxane (Recommended)Method B: TFA / DCM (Alternative)
Reagent 4.0 M HCl in 1,4-DioxaneTrifluoroacetic Acid (20-50% in DCM)
Product Form Crystalline Solid (HCl Salt)Hygroscopic Oil / Gum (TFA Salt)
Biological Compatibility High (Chloride is physiological)Low (TFA is cytotoxic/inhibitory)
Workup Filtration or EvaporationEvaporation + Azeotrope
Risk Strong acid; avoid heating >40°CVolatile; requires hood

Experimental Protocols

Protocol A: Generation of the Hydrochloride Salt (Preferred)

Best for: Final compounds intended for biological screening or solid-state storage.

Materials:

  • Substrate: Boc-7-oxaspiro[3.5]nonan-1-ylmethanamine

  • Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous)

  • Solvent: 1,4-Dioxane or Methanol (if solubility is poor)

  • Precipitant: Diethyl ether or MTBE

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected substrate (1.0 equiv) in 1,4-Dioxane (5 mL per gram of substrate).

    • Note: If the substrate is not soluble, add minimal Methanol (MeOH) dropwise until clear.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in Dioxane (5.0 – 10.0 equiv) dropwise.

    • Why: Although the spiro-ether is relatively stable, the heat of neutralization/reaction can be significant. Cooling prevents side reactions.

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (ninhydrin stain) or LCMS. The disappearance of the starting material peak (M+Na or M+H of Boc) confirms completion.

  • Workup (Precipitation Method):

    • If a solid precipitates: Dilute the mixture with excess Diethyl Ether (Et2O) or MTBE. Filter the white solid under vacuum/nitrogen flow. Wash the cake 3x with Et2O.

    • If no precipitate forms: Concentrate the solvent in vacuo to ~20% volume. Add Et2O to induce precipitation. If it oils out, scratch the flask wall or sonicate.

  • Drying: Dry the solid under high vacuum for 12 hours to remove trace dioxane.

Yield Expectation: 85–95% as a white/off-white solid.

Protocol B: TFA Deprotection (Intermediate Use)

Best for: Intermediates requiring immediate purification via Reverse-Phase HPLC.

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate (1.0 equiv) in Dichloromethane (DCM) (10 mL per gram).

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20–50% v/v. (e.g., if you used 10 mL DCM, add 2.5 mL to 10 mL TFA).

    • Scavengers: For this specific substrate, scavengers (e.g., triethylsilane) are generally not required as the spiro-ether is not highly electron-rich/nucleophilic like an indole or phenol.

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Workup (Crucial Step):

    • Concentrate the mixture in vacuo.

    • Azeotrope: Redissolve the oily residue in Toluene or DCM and re-evaporate. Repeat this 3 times.

    • Why: This removes residual TFA, which can catalyze decomposition or interfere with subsequent coupling reactions.

  • Neutralization (Optional): If the free base is required, redissolve in DCM and wash with saturated aqueous NaHCO3. Dry organic layer over Na2SO4.

    • Warning: The free amine of spiro-systems can be semi-volatile. Do not apply high vacuum for extended periods to the free base.

Operational Decision Workflow

Use this logic flow to determine the optimal path for your specific stage of development.

Workflow Start Start: Boc-Spiro-Amine Decision Intended Use? Start->Decision Bio Biological Assay / Final Compound Decision->Bio Biology Synth Synthetic Intermediate / HPLC Purification Decision->Synth Chemistry MethodA Method A: HCl/Dioxane (Precipitation) Bio->MethodA MethodB Method B: TFA/DCM (Evaporation) Synth->MethodB WorkupA Filter Solid (HCl Salt) MethodA->WorkupA WorkupB Azeotrope Toluene (TFA Salt) MethodB->WorkupB Desalt Optional: Ion Exchange (TFA -> HCl) WorkupB->Desalt If Bio required later

Figure 2: Operational workflow for selecting the deprotection strategy based on downstream application.

Quality Control & Troubleshooting

Validation Parameters
  • 1H NMR (DMSO-d6 or D2O):

    • Diagnostic: Disappearance of the Boc tert-butyl singlet (~1.40 ppm, 9H).

    • Confirmation: Appearance of ammonium protons (broad singlet, ~8.0–8.5 ppm) if run in DMSO-d6.

    • Spiro Integrity: Verify the integration of the spiro-ether protons (multiplets in the 1.5–4.0 ppm range) remains consistent with the starting material, ensuring no ring-opening occurred.

  • LCMS:

    • Observe Mass: [M+H]+ = (MW of free amine) + 1.

    • Ensure no [M+H+56] (isobutylene adduct) or [M+H+100] (unreacted Boc).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reaction Acid concentration too low or old reagent.Add fresh 4M HCl; ensure anhydrous conditions (water slows reaction).
"Gumming" / Oiling Out Product is hygroscopic or impure.Triturate with anhydrous Et2O or Pentane under sonication.
New Impurity by LCMS Acid-catalyzed ring opening (rare).Repeat reaction at 0°C strictly. Do not exceed 25°C. Reduce reaction time.
Toxicity in Bio-Assay Residual TFA counter-ion.[3][4][5][6]Switch to Method A (HCl) or perform resin-based free-basing (e.g., PL-HCO3 MP resin).

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed. Wuts, P.G.M.[7][8] & Greene, T.W.[8] (Wiley, 2006). Standard reference for carbamate cleavage conditions.

  • Synthesis of Spirocyclic Oxetane-Fused Benzimidazole. Materials 2015, 8(8), 4842-4853. Link (Demonstrates stability and handling of similar oxa-azaspiro systems).

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides. Pharmaceuticals 2021, 14(2), 143. Link (Detailed analysis of TFA toxicity and salt exchange protocols).

  • 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride Product Data. Sigma-Aldrich. Link (Reference for physical properties and stability of the HCl salt form).

  • Boc Deprotection Mechanism. Common Organic Chemistry. Link (Mechanistic validation).

Sources

Analytical methods for characterizing 7-Oxaspiro[3.5]nonan-1-ylmethanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Comprehensive Analytical Characterization of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 7-Oxaspiro[3.5]nonan-1-ylmethanamine derivatives. These spirocyclic scaffolds, incorporating an oxetane ring fused with a piperidine moiety, are of increasing interest in medicinal chemistry due to their unique three-dimensional structures which can enhance pharmacological properties.[1][2][3] This guide offers in-depth protocols and the underlying scientific rationale for structural elucidation, stereochemical determination, purity assessment, and impurity profiling, ensuring the generation of robust and reliable data essential for drug discovery and development programs. The methodologies described herein are grounded in established principles and adhere to international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[4][5][6]

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

The drive to "escape from flatland" in medicinal chemistry has led to a surge in the exploration of three-dimensional molecular frameworks.[3] 7-Oxaspiro[3.5]nonan-1-ylmethanamine derivatives are a prime example of such scaffolds. The rigid spirocyclic core, which locks the conformation of the molecule, can lead to improved binding affinity and selectivity for biological targets.[3][7] The presence of the oxetane moiety can also favorably modulate physicochemical properties like aqueous solubility and metabolic stability.[1][2][8] The primary amine provides a versatile handle for further chemical modifications. Given these promising attributes, a rigorous and comprehensive analytical characterization is paramount to understanding structure-activity relationships (SAR) and ensuring the quality, safety, and efficacy of potential drug candidates.[9][10][11]

Foundational Analytical Workflow: A Multi-Technique Approach

The unambiguous characterization of novel 7-Oxaspiro[3.5]nonan-1-ylmethanamine derivatives necessitates a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

G cluster_0 Initial Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Stereochemical Analysis cluster_3 Definitive Structure cluster_4 Purity & Impurity Profiling Crude Crude Product MS Mass Spectrometry (HRMS) Verify Molecular Formula Crude->MS Correct Mass NMR_1D 1D NMR ('H, 'C, DEPT) Initial Structure Hypothesis MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Confirm Connectivity NMR_1D->NMR_2D Plausible Structure Stereo Stereochemical Analysis (NOESY/ROESY, Chiral HPLC) NMR_2D->Stereo Connectivity Confirmed Purity Purity Analysis (HPLC, UPLC) Impurity Profiling (LC-MS) NMR_2D->Purity Xray X-ray Crystallography (If single crystal obtained) Stereo->Xray Crystallization Attempt Final Final Structure Elucidation Unambiguous 3D Structure Stereo->Final Xray->Final Final->Purity

Caption: General workflow for spiro-heterocycle characterization.

Structural Elucidation and Verification

Mass Spectrometry (MS) for Molecular Formula Determination

Principle: High-resolution mass spectrometry (HRMS) is the first-line technique to confirm the molecular weight and deduce the elemental composition of the synthesized derivative.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Analysis Mode: Positive ion mode is typically effective for these basic amine-containing compounds.

  • Data Acquisition: Acquire the spectrum over a mass range appropriate for the expected molecular weight.

  • Interpretation: The measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ should be compared to the calculated theoretical mass. A mass accuracy of <5 ppm provides high confidence in the assigned molecular formula.

Table 1: Expected HRMS Data for a Hypothetical Derivative

DerivativeMolecular FormulaCalculated [M+H]⁺Observed [M+H]⁺Mass Error (ppm)
N-benzyl-7-oxaspiro[3.5]nonan-1-ylmethanamineC₁₇H₂₅NO260.1963260.1959-1.5
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity

Principle: NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.[12] For spirocyclic systems, a combination of 1D and 2D NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and confirm the connectivity.[7][13]

Causality Behind Experimental Choices: The rigid nature of the spirocyclic core often leads to complex ¹H NMR spectra with overlapping signals.[7] 2D NMR techniques like COSY, HSQC, and HMBC are therefore indispensable for resolving these ambiguities.

Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and identifying quaternary carbons, including the spiro-carbon.[14]

  • Interpretation:

    • Oxetane Ring: Expect characteristic signals for the methylene protons of the oxetane ring, often appearing as distinct doublets or multiplets due to the ring strain.[8]

    • Piperidine Ring: The protons on the piperidine ring will exhibit complex splitting patterns due to their fixed chair or boat-like conformations.

    • Spiro-carbon: This quaternary carbon will have a characteristic chemical shift in the ¹³C NMR spectrum.[15]

Table 2: Typical NMR Chemical Shift Ranges

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Oxetane CH₂4.0 - 5.070 - 85
Piperidine CH₂ adjacent to N2.5 - 3.545 - 60
Other Piperidine CH₂1.5 - 2.520 - 40
CH₂ adjacent to primary amine2.5 - 3.040 - 50
Spiro-carbon (quaternary)-35 - 50

Stereochemical Determination

Principle: The spiro-carbon in these derivatives is a stereocenter. If the synthesis is not stereospecific, a racemic mixture will be produced. Determining the relative and absolute stereochemistry is critical.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is a powerful technique for separating enantiomers.[16] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[17][18]

Protocol: Chiral HPLC Method Development

  • Column Selection: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for separating chiral amines.[17][19]

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Reversed Phase: Use mixtures of acetonitrile/water or methanol/water with buffers.

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • Quantification: The relative peak areas of the two enantiomers can be used to determine the enantiomeric excess (ee).

X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[20][21][22][23]

Protocol: Single Crystal Growth and Analysis

  • Crystal Growth: This is often the rate-limiting step.[22]

    • Slowly evaporate a solution of the pure compound in a suitable solvent or solvent mixture.

    • Other techniques include vapor diffusion and cooling crystallization.

  • Data Collection: A suitable crystal is mounted on a diffractometer and exposed to an X-ray beam.[23]

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined.[22]

Purity Assessment and Impurity Profiling

Principle: Ensuring the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical regulatory requirement.[9][10][11][24] HPLC and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorse techniques for purity determination.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the analyte and potential impurities absorb.

  • Quantification: Purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

  • Impurity Profiling: For the identification of unknown impurities, the HPLC system can be coupled to a mass spectrometer (LC-MS).[25][26]

Method Validation According to ICH Q2(R1) Guidelines

Principle: Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose.[4] The ICH Q2(R1) guideline provides a framework for validating analytical procedures.[5][6]

G cluster_0 Core Validation Parameters cluster_1 Performance Characteristics cluster_2 Reliability Accuracy Accuracy Method Validated Analytical Method Accuracy->Method Precision Precision (Repeatability, Intermediate) Precision->Method Specificity Specificity Specificity->Method LOD Detection Limit (LOD) LOD->Method LOQ Quantitation Limit (LOQ) LOQ->Method Linearity Linearity Linearity->Method Range Range Range->Method Robustness Robustness Robustness->Method

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Table 3: Summary of Validation Parameters

ParameterPurpose
Accuracy The closeness of test results to the true value.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes repeatability and intermediate precision.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., impurities, degradation products).
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The comprehensive analytical characterization of 7-Oxaspiro[3.5]nonan-1-ylmethanamine derivatives is a multi-faceted process that requires a thoughtful and systematic application of orthogonal analytical techniques. By following the protocols and understanding the principles outlined in these application notes, researchers, scientists, and drug development professionals can generate the high-quality, reliable data necessary to advance their research and development programs, ultimately contributing to the discovery of new and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. PYG Lifesciences. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • Purity Assay (Pharmaceutical Testing). Pathogenia. [Link]

  • The Importance of Purity in Pharmaceutical Intermediates: A Case Study. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Chemical Space Exploration of Oxetanes. Molecules. [Link]

  • NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa... ResearchGate. [Link]

  • Single‐crystal X‐ray structure of the spirocyclic derivative 12. ResearchGate. [Link]

  • 1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Chiral HPLC and SFC Columns. Columnex. [Link]

  • NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. ResearchGate. [Link]

  • Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • X-ray crystallography. Journal of the Royal Society of Medicine. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Please cite this article as: Anal Bioanal Chem, DOI: 10.1007/s00216-014-8377-4. Schebb Lab. [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Journal of Pharmaceutical Research International. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry. [Link]

Sources

Scale-up synthesis of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Process Safety and Optimization in the Scale-Up of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride

Executive Summary

The spirocyclic ether 7-oxaspiro[3.5]nonan-1-ylmethanamine (and its hydrochloride salt) represents a high-value pharmacophore in modern drug discovery, serving as a metabolically stable bioisostere for gem-dimethyl or cyclohexyl groups. While the spiro[3.5]nonane scaffold offers desirable physicochemical properties (low lipophilicity, high


 character), its scale-up is frequently bottlenecked by the reduction of the nitrile precursor.

This guide details a robust, scalable protocol for the catalytic hydrogenation of 7-oxaspiro[3.5]nonane-1-carbonitrile to the primary amine, followed by controlled salt formation. The methodology prioritizes safety (exotherm control, pyrophoric handling) and selectivity (suppression of secondary amine dimers).

Retrosynthetic Strategy & Pathway

The synthesis hinges on the efficient construction of the cyclobutane ring and the subsequent reduction of the nitrile handle.

G Start Tetrahydro-4H-pyran-4-one (Commercial Starting Material) Inter1 Ethyl 2-cyano-2-(tetrahydro-4H- pyran-4-ylidene)acetate Start->Inter1 Knoevenagel Condensation Nitrile 7-Oxaspiro[3.5]nonane- 1-carbonitrile (Key Intermediate) Inter1->Nitrile Cyclization (Double Alkylation) Amine 7-Oxaspiro[3.5]nonan- 1-ylmethanamine (Free Base) Nitrile->Amine H2 / Raney Ni (CRITICAL STEP) Target Target HCl Salt Amine->Target HCl / iPrOH Crystallization

Figure 1: Synthetic pathway highlighting the critical hydrogenation step.

Critical Process Parameters (CPP): Nitrile Reduction

The reduction of 7-oxaspiro[3.5]nonane-1-carbonitrile is the most hazardous and quality-critical step. The primary failure mode in nitrile hydrogenation is the formation of the secondary amine dimer via an imine intermediate.

Mechanism of Impurity Formation
  • Primary Reduction:

    
    
    
  • Condensation (Side Reaction):

    
    
    
  • Hydrogenolysis:

    
     (Secondary Amine Dimer)
    

Control Strategy: To suppress this pathway, the reaction must be conducted in the presence of Ammonia (NH


)  or a strong base (LiOH/NaOH). Ammonia competes with the primary amine for the imine intermediate, regenerating the primary amine.
Catalyst Selection Matrix
Catalyst SystemPressure (bar)SelectivityScalabilitySafety Profile
Raney Nickel / NH

5 - 10 High (>95%) Excellent Pyrophoric (High Risk)
Pd/C / HCl3 - 5ModerateGoodFlammable
Borane-DMSAtmHighPoorGas evolution, Cost
LiAlH

AtmHighPoorCryogenic, Hazardous Quench

Decision: We utilize Raney Nickel due to its superior activity for aliphatic nitriles and cost-effectiveness at scale, managed with strict engineering controls.

Detailed Protocol: Catalytic Hydrogenation

Target: 1.0 kg Scale Equipment: 10 L Hastelloy Hydrogenator (Büchi/Parr)

Reagents & Materials
  • Substrate: 7-Oxaspiro[3.5]nonane-1-carbonitrile (1.0 kg, 6.61 mol)

  • Catalyst: Raney Nickel (Active, slurry in water), 200 g (20 wt% loading). Note: Weigh as slurry.

  • Solvent: Methanol (7 M Ammonia in Methanol), 5.0 L.

  • Gas: Hydrogen (Ultra High Purity).

Step-by-Step Procedure
  • Catalyst Preparation (Inert Atmosphere Box/Bag):

    • Safety: Raney Nickel is pyrophoric.[1] Never let it dry.

    • Decant the water from the commercial Raney Ni slurry.

    • Wash the catalyst 3x with anhydrous Methanol to remove water (water can stall the reaction or promote hydrolysis to amide).

    • Transfer the catalyst as a methanol slurry into the reactor.

  • Loading:

    • Charge the 7-oxaspiro[3.5]nonane-1-carbonitrile (1.0 kg) into the reactor.

    • Add 7 M NH

      
       in Methanol  (5.0 L).
      
    • Rationale: High dilution and excess ammonia are critical to minimize dimerization.

  • Hydrogenation:

    • Seal the reactor. Purge with Nitrogen (3x, 5 bar) to remove oxygen.

    • Purge with Hydrogen (3x, 5 bar).

    • Pressurize to 10 bar (145 psi) with H

      
      .
      
    • Set agitation to 800-1000 rpm (Mass transfer limited reaction).

    • Heat to 40 °C .

    • Exotherm Watch: The reaction is exothermic. Control temperature ramp carefully.

    • Maintain pressure and temperature for 12–16 hours. Monitor H

      
       uptake.
      
  • In-Process Control (IPC):

    • Sample after 12 hours. Analyze by GC-MS or HPLC.

    • Criteria: Nitrile < 1.0%; Imine intermediate < 0.5%.

  • Workup:

    • Cool reactor to 20 °C. Vent H

      
      . Purge with Nitrogen (3x).
      
    • Filtration: Filter the reaction mixture through a Celite pad (or spark-proof filter press) to remove Raney Ni.[2]

    • Safety: Keep the filter cake wet with water/methanol at all times. Immediately submerge spent catalyst in water for disposal.

    • Concentrate the filtrate under reduced pressure to remove Methanol and Ammonia.

    • Result: Crude 7-Oxaspiro[3.5]nonan-1-ylmethanamine (Oil).

Protocol: Salt Formation & Purification

Converting the amine to the hydrochloride salt ensures stability and removes non-basic impurities.

Reagents
  • Crude Amine: ~1.0 kg (Theoretical)

  • Solvent: Isopropyl Alcohol (IPA)

  • Acid: HCl in IPA (5-6 N) or HCl gas.

  • Anti-solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether.

Procedure
  • Dissolution:

    • Dissolve the crude amine oil in IPA (3.0 L) .

    • Cool the solution to 0–5 °C .

  • Acidification:

    • Slowly add HCl in IPA (1.1 equivalents) dropwise.

    • Maintain internal temperature < 20 °C (Exothermic).

    • Monitor pH. Target pH: 2–3 (wet pH paper).

  • Crystallization:

    • Stir the slurry at 0 °C for 2 hours.

    • If no precipitate forms, add MTBE (1.0 L) dropwise to induce nucleation.

    • Polymorph Control: Slow cooling and anti-solvent addition favor the formation of a filterable crystalline habit.

  • Isolation:

    • Filter the white solid under Nitrogen.

    • Wash the cake with cold IPA/MTBE (1:1 mixture).

    • Dry in a vacuum oven at 40 °C for 24 hours.

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Assay HPLC / Titration> 98.0% w/w
1H NMR DMSO-d6Conforms to structure; No residual solvent
Chloride Content Argentometric Titration18.3% ± 0.5% (Theoretical for HCl salt)
Water Content Karl Fischer< 1.0% (Hygroscopic control)

Safety & Engineering Controls

Raney Nickel Handling (Pyrophoric)
  • Hazard: Spontaneously ignites in air when dry.

  • Control: Always handle as a slurry. Use spark-proof tools. Keep a bucket of water nearby during filtration. Disposal must be into water-filled containers.

Hydrogenation (High Pressure)
  • Hazard: Explosion risk.[2]

  • Control: Burst disks on reactor. Oxygen sensors in the suite. Grounding of all equipment to prevent static discharge (Methanol/H2 is a high-risk static combination).

Ammonia (Toxic Gas)
  • Hazard: Inhalation toxicity.

  • Control: Scrubber system for reactor vents. Full-face respirators available.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Poisoned CatalystCheck feed for sulfur/halides. Increase catalyst loading to 30%.
High Dimer Impurity Low Ammonia / High TempIncrease NH

concentration. Lower temperature to 30 °C.
Colored Product (Green) Nickel LeachingTreat crude amine with EDTA or charcoal before salt formation.
Hygroscopic Salt Residual Solvent / AmorphousRecrystallize from EtOH/EtOAc to improve crystallinity.

References

  • Nitrile Reduction Methodology

    • Gould, F., et al. "Practical Synthesis of Primary Amines via Nitrile Reduction." Organic Process Research & Development, 2012, 16(6), 1156–1184.[3] Link

  • Spirocyclic Scaffold Synthesis

    • Wuitschik, G., et al. "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 2008, 47(24), 4512–4515. Link

  • Raney Nickel Safety

    • "Raney Nickel Safety & Handling Guidelines." Organic Syntheses, Coll.[4] Vol. 3, p. 181. Link

  • Impurity Control in Hydrogenation

    • Hegedus, L. "Suppression of Secondary Amines in Nitrile Hydrogenation." Journal of Organic Chemistry, 1978, 43, 1022. Link

Sources

Application Note: Utilizing 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride for Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying high-quality lead compounds, particularly for challenging targets such as protein-protein interactions (PPIs). The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. There is a growing consensus that libraries enriched with three-dimensional (3D) scaffolds offer significant advantages over predominantly flat, aromatic compounds by providing better shape complementarity and improved physicochemical properties. This application note details the rationale and provides comprehensive protocols for the use of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride , a novel spirocyclic fragment, in a screening cascade against the therapeutically relevant MDM2-p53 protein-protein interaction.

Introduction: The Case for 3D Spirocyclic Fragments

Fragment-based approaches identify low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target.[1] These initial hits serve as starting points for optimization into potent, drug-like leads through strategies like fragment growing, linking, or merging.[2] A foundational principle in fragment library design is the "Rule of Three," which suggests ideal fragments should have a molecular weight < 300 Da, a cLogP ≤ 3, and ≤ 3 hydrogen bond donors and acceptors, respectively.[1][3]

While traditional fragment libraries are often rich in 2D aromatic structures, there is a compelling case for increasing scaffold diversity with 3D-enriched fragments.[4] Molecules with greater sp³ character often exhibit improved solubility, better metabolic stability, and can present vectors for chemical elaboration in multiple dimensions, which is crucial for probing the complex topographies of protein surfaces.[4]

Spirocycles are particularly attractive 3D scaffolds.[5] The fusion of two rings through a single carbon atom creates a rigid, well-defined three-dimensional geometry. This rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially improving selectivity.[5] Furthermore, spirocyclic frameworks can serve as bioisosteres for other common motifs, helping to navigate novel chemical space and secure intellectual property.

7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride (hereafter referred to as Fragment 1) is an exemplary 3D fragment that embodies these desirable characteristics. Its spirocyclic core provides a rigid exit vector, while the primary amine offers a key interaction point and a versatile handle for synthetic elaboration.

Physicochemical Profile of Fragment 1

To be a viable tool in FBDD, a fragment must possess suitable physicochemical properties that ensure solubility, promiscuity, and adherence to established guidelines like the "Rule of Three." The properties of 7-Oxaspiro[3.5]nonan-1-ylmethanamine (free base) were calculated and are summarized below.

PropertyCalculated Value"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 155.23 g/mol < 300 g/mol Yes
cLogP 0.58≤ 3Yes
Hydrogen Bond Donors 2 (amine)≤ 3Yes
Hydrogen Bond Acceptors 2 (amine N, ether O)≤ 3Yes
Rotatable Bonds 2≤ 3Yes
Topological Polar Surface Area (TPSA) 38.3 Ų≤ 60 ŲYes
Properties calculated using the OSIRIS Property Explorer.[6]

As shown, Fragment 1 is fully compliant with the "Rule of Three," possessing low molecular weight and lipophilicity, which are critical for ensuring high aqueous solubility needed for biophysical screening assays.

Hypothetical Target: The MDM2-p53 Protein-Protein Interaction

To illustrate the application of Fragment 1, we propose a screening campaign against the MDM2-p53 interaction. The MDM2 oncoprotein is a key negative regulator of the p53 tumor suppressor.[7] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition and degradation of p53.[7] Disrupting this interaction with a small molecule can restore p53 function, triggering apoptosis in cancer cells, making this a highly validated therapeutic strategy.[7]

The p53-binding site on MDM2 is a deep, hydrophobic cleft that accommodates an α-helix from p53.[5] The interaction is dominated by three key p53 residues—Phe19, Trp23, and Leu26 —which insert into corresponding "hot spot" pockets on the MDM2 surface.[1][5]

Fragment 1 is an excellent candidate for probing this pocket for several reasons:

  • 3D Shape Complementarity: The rigid, non-planar structure of the spirocycle is well-suited to fit within the defined topology of the MDM2 cleft.

  • Primary Amine as an Anchor: The protonated amine can form a salt bridge or hydrogen bond with acidic residues within the pocket, such as Asp68 or Glu25 of MDM2, mimicking interactions made by the p53 peptide backbone.

  • Vector for Growth: The spirocyclic scaffold provides defined vectors for synthetic elaboration, allowing chemists to "grow" the fragment towards the key Phe19, Trp23, and Leu26 pockets.

Experimental Protocols: A Biophysical Screening Cascade

Because fragments bind with low affinity (typically in the μM to mM range), sensitive biophysical techniques are required for their detection. We propose a two-step cascade: a high-throughput primary screen using Surface Plasmon Resonance (SPR) followed by hit validation and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.

Primary Screening Workflow via Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects binding events in real-time by measuring changes in mass on a sensor chip surface. It is well-suited for primary fragment screening due to its high sensitivity and relatively high throughput.

FBDD_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation Prot_Prep Protein Immobilization (MDM2 on CM5 Chip) Primary_Screen Primary Screen (e.g., 200 µM Fragment 1) Prot_Prep->Primary_Screen Frag_Lib Fragment 1 Solubilization (DMSO Stock, then Buffer) Frag_Lib->Primary_Screen Dose_Response Dose-Response Analysis Primary_Screen->Dose_Response Initial Hit NMR_Val NMR Validation (1H-15N HSQC) Dose_Response->NMR_Val Validated Hit Hit_Confirm Confirmed Hit NMR_Val->Hit_Confirm

Diagram: High-level overview of the fragment screening workflow.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Recombinantly express and purify the N-terminal domain of human MDM2 (residues ~17-125).

    • Immobilize MDM2 onto a CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level of 8,000-10,000 Response Units (RU) to maximize the signal for small fragment binding.

    • Use a reference flow cell, either blank or with an irrelevant immobilized protein, to subtract non-specific binding and bulk refractive index effects.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of Fragment 1 in 100% DMSO.

    • For the primary screen, dilute the stock solution into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM. Ensure the final DMSO concentration is matched (<1%) in both the running buffer and the fragment solution to minimize solvent artifacts.

  • Primary Screen Execution:

    • Inject the 200 µM solution of Fragment 1 over the MDM2 and reference flow cells.

    • Monitor the binding sensorgram in real-time. A binding event is characterized by an increase in RU during injection (association) followed by a decrease upon buffer flow (dissociation).

    • A positive "hit" is a reproducible binding response significantly above the noise level that is specific to the MDM2 flow cell.

  • Hit Confirmation and Affinity Estimation:

    • For confirmed hits, perform a dose-response experiment by injecting a series of concentrations of Fragment 1 (e.g., from 1 mM down to 15 µM).

    • Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to estimate the dissociation constant (Kᴅ). For a typical fragment, a Kᴅ in the range of 100 µM to 5 mM is expected.

Hit Validation and Site-Mapping by NMR Spectroscopy

NMR spectroscopy is a powerful secondary assay. Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, can unambiguously confirm binding and identify the location of the binding site on the protein.

Step-by-Step Protocol:

  • Protein Preparation:

    • Prepare a uniformly ¹⁵N-labeled sample of the MDM2 N-terminal domain in a suitable NMR buffer (e.g., phosphate buffer at pH 6.8, with 90% H₂O/10% D₂O). The typical protein concentration is 50-100 µM.

  • Acquire Reference Spectrum:

    • Record a baseline ¹H-¹⁵N HSQC spectrum of MDM2 alone. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein, effectively providing a fingerprint of the protein's folded state.

  • Titration with Fragment 1:

    • Add a stoichiometric excess of Fragment 1 (e.g., 5- to 10-fold molar excess) to the ¹⁵N-labeled MDM2 sample.

    • Record a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the two spectra (with and without the fragment). Binding of Fragment 1 to MDM2 will cause a change in the local chemical environment for nearby amino acid residues.

    • This change is observed as a Chemical Shift Perturbation (CSP) , where specific peaks in the HSQC spectrum shift their position.

    • By mapping the residues that exhibit significant CSPs onto the 3D structure of MDM2, the binding site can be precisely identified. If the CSPs are localized to the known p53-binding cleft, this validates that Fragment 1 binds to the desired site of action.

Fragment Elaboration: From Hit to Lead

Once Fragment 1 is confirmed as a specific, on-target binder, the next phase is to improve its affinity through synthetic chemistry. The goal is to "grow" the fragment to make additional favorable interactions with the target protein. The primary amine and the spirocyclic core of Fragment 1 provide clear vectors for this optimization.

Hit_to_Lead Frag1 { Fragment 1 (Hit) | Kᴅ ~ 500 µM | { Primary Amine |  Spirocyclic Core}} Amine_Mod Amine_Mod Frag1:p1->Amine_Mod Growth Core_Mod Core_Mod Frag1:p2->Core_Mod Growth Lead { Optimized Lead | Kᴅ < 1 µM | Improved potency and ADME properties} Amine_Mod->Lead Core_Mod->Lead

Diagram: Hit-to-lead optimization strategy for Fragment 1.

Proposed Synthetic Strategies:

  • Growth from the Amine (Vector 1): The primary amine is an ideal handle for elaboration via standard amide coupling reactions.

    • Objective: Target the deep, hydrophobic Trp23 pocket of MDM2.

    • Approach: Synthesize a small library of analogues by coupling Fragment 1 with various substituted benzoic acids or other aryl carboxylic acids. For example, coupling with a 3-chlorobenzoic acid could position the chloro-phenyl group to mimic the indole ring of Trp23, significantly increasing van der Waals contacts and affinity.

  • Growth from the Spirocyclic Core (Vector 2): While more synthetically challenging, functionalizing the spirocyclic core itself allows for exploration of different vectors.

    • Objective: Target the Leu26 and Phe19 pockets.

    • Approach: Develop a synthetic route to analogues of Fragment 1 that incorporate substituents on the cyclohexane or oxetane rings. A methyl or ethyl group strategically placed could extend into the Leu26 pocket, further anchoring the molecule in the binding site. This follows a common strategy in hit-to-lead optimization where small alkyl groups are added to probe hydrophobic pockets.[6][8]

Each new analogue would be evaluated using the same SPR assay to rapidly determine its affinity, building a structure-activity relationship (SAR) that guides the next round of synthesis.

Conclusion

7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride represents a high-quality, 3D-scaffold for fragment-based drug discovery. Its excellent physicochemical properties, rigid three-dimensional structure, and versatile synthetic handles make it an ideal tool for probing complex target classes like protein-protein interactions. The protocols outlined in this note provide a clear, actionable workflow for screening this fragment against the MDM2-p53 target using industry-standard biophysical techniques. The subsequent hit-to-lead strategy demonstrates a rational path for evolving this fragment into a potent and selective inhibitor. The inclusion of such novel, sp³-rich fragments in screening libraries is essential for expanding the scope and success of modern drug discovery campaigns.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.
  • ProteinIQ. (n.d.). Molecular descriptors calculator. Retrieved from [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.
  • Practical Fragments. (2013, July 17). The rule of three at ten. Retrieved from [Link]

  • Kussie, P. H., Gorina, S., Marechal, V., Elenbaas, B., Moreau, J., Levine, A. J., & Pavletich, N. P. (1996). Structure of the MDM2 oncoprotein bound to the p53 tumor suppressor transactivation domain. Science, 274(5289), 948–953.
  • Czarna, A., & Popowicz, G. M. (2010). The structure-based design of Mdm2/Mdmx–p53 inhibitors gets serious. Future Medicinal Chemistry, 2(7), 1229-1247.
  • Pratt, C. J., & Jui, N. T. (2021).
  • Coldham, I., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22, 1234-1239.
  • Blundell, T. L., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures.
  • Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. Retrieved from [Link]

  • SpiroChem. (n.d.). Hit To Lead. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

  • Drug Target Review. (2016, September 4). Hit-to-lead in drug discovery. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Hit to lead. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • Joseph, T. L., & Shnyder, S. D. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 2416-2423.
  • Wikipedia. (2023, December 12). Fragment-based lead discovery. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable spirocyclic amine. The inherent three-dimensionality of spirocycles offers significant advantages in medicinal chemistry, leading to improved pharmacological properties. However, the synthesis of these complex structures, particularly those incorporating an oxetane ring, can present unique difficulties. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide & FAQs

Section 1: Starting Material and Reagent Integrity

Question 1: My reaction is sluggish or incomplete. How can I be sure my starting aldehyde, 7-Oxaspiro[3.5]nonane-1-carbaldehyde, is pure and reactive?

Answer: The purity and reactivity of your starting aldehyde are paramount for a successful reductive amination. Here are several potential issues and solutions:

  • Aldehyde Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, which will not participate in the reductive amination.

    • Troubleshooting:

      • Purity Check: Before starting the reaction, check the purity of your aldehyde by ¹H NMR. The presence of a broad peak around 10-12 ppm could indicate the presence of the carboxylic acid.

      • Storage: Store the aldehyde under an inert atmosphere (nitrogen or argon) at low temperatures to minimize oxidation.

      • Purification: If significant oxidation has occurred, you may need to purify the aldehyde by flash chromatography.

  • Residual Solvents or Impurities from Previous Steps: Impurities from the synthesis of the aldehyde can interfere with the reductive amination.

    • Troubleshooting:

      • Trace the Synthesis: Review the synthetic route used to prepare the aldehyde. For instance, if an oxidation reaction was used (e.g., Swern or Dess-Martin), ensure all byproducts and reagents have been thoroughly removed.

      • Azeotropic Drying: If water is a suspected impurity, azeotropic distillation with toluene can be effective for drying the aldehyde.

Question 2: I am observing unexpected byproducts. Could my choice of reducing agent be the issue?

Answer: Yes, the choice and quality of the reducing agent are critical. For reductive aminations, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its mildness and selectivity.[1][2]

  • Common Issues with Reducing Agents:

    • Moisture Sensitivity of NaBH(OAc)₃: Sodium triacetoxyborohydride is sensitive to moisture and should be handled in a dry environment.[3] Decomposition can lead to reduced reactivity.

    • Alternative Reducing Agents: While other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) can be used, they have different reactivity profiles. NaBH₄ can reduce the starting aldehyde, while NaBH₃CN is toxic.[3][4]

  • Best Practices:

    • Use a fresh bottle of high-purity NaBH(OAc)₃.

    • Handle the reagent quickly in a glovebox or under a stream of inert gas.

    • Consider using a slight excess of the reducing agent (1.2-1.5 equivalents) to ensure complete conversion.

Section 2: Optimizing the Reductive Amination Reaction

Question 3: My reaction yield is low, and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer: Low conversion in reductive amination is a common issue. The reaction is an equilibrium process, and several factors can be adjusted to favor product formation.

  • Imine Formation is Key: The reaction proceeds through an imine or iminium ion intermediate.[5] The rate of formation of this intermediate is often the rate-limiting step.

    • pH Control: The formation of the imine is typically acid-catalyzed. Adding a catalytic amount of acetic acid can significantly accelerate the reaction.[2] However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. The optimal pH is generally between 4 and 6.

    • Water Removal: The formation of the imine from the aldehyde and amine releases a molecule of water.[5] In a closed system, this can push the equilibrium back towards the starting materials. Adding a drying agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can help to drive the reaction forward.

  • Reaction Concentration and Temperature:

    • Concentration: Running the reaction at a higher concentration can favor the bimolecular imine formation step.

    • Temperature: While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of reaction, especially with sterically hindered substrates.

Experimental Protocol: Optimized Reductive Amination

Parameter Recommendation Rationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic, non-coordinating solvents that are compatible with NaBH(OAc)₃.[2][6]
Amine Source Ammonia solution in an organic solvent (e.g., 2M in methanol or ethanol) or ammonium acetate.Provides the primary amine for the reaction.
Stoichiometry Aldehyde (1.0 eq.), Amine source (1.5-2.0 eq.), NaBH(OAc)₃ (1.2-1.5 eq.), Acetic Acid (0.1 eq., optional)A slight excess of the amine and reducing agent helps drive the reaction to completion.
Procedure 1. Dissolve the aldehyde in the chosen solvent. 2. Add the amine source and stir for 30-60 minutes to allow for imine formation. 3. Add NaBH(OAc)₃ portion-wise. 4. Monitor the reaction by TLC or LC-MS.Stepwise addition allows for imine formation before reduction.

Question 4: I am observing the formation of a dialkylated amine byproduct. How can I prevent this?

Answer: The formation of a tertiary amine (dialkylation) is a common side reaction when synthesizing a primary amine via reductive amination.[6] This occurs when the newly formed primary amine reacts with another molecule of the aldehyde.

  • Strategies to Minimize Dialkylation:

    • Excess Amine: Using a larger excess of the ammonia source can statistically favor the reaction of the aldehyde with ammonia over the product amine.

    • Slow Addition of Aldehyde: Adding the aldehyde slowly to the reaction mixture containing the ammonia and reducing agent can help to maintain a low concentration of the aldehyde, thereby reducing the likelihood of the product amine reacting with it.

    • Stepwise Procedure: A more controlled approach involves a two-step process: first, form the imine, and then add the reducing agent. This can be particularly effective if dialkylation is a significant problem.[6]

Workflow for Minimizing Dialkylation

G cluster_0 One-Pot Reductive Amination cluster_1 Stepwise Reductive Amination A Mix Aldehyde, Amine Source, and NaBH(OAc)₃ B Monitor for Dialkylation A->B C If Dialkylation is >5%, proceed to Stepwise Method B->C D 1. Mix Aldehyde and Amine Source. 2. Stir for 1-2 hours. E 3. Add NaBH(OAc)₃ D->E F Improved Selectivity for Primary Amine E->F

Caption: Decision workflow for one-pot vs. stepwise reductive amination.

Section 3: Product Isolation and Purification

Question 5: I am having difficulty isolating my product. The workup is messy, and I am losing a significant amount of the amine.

Answer: The basic nature of amines can complicate their extraction and isolation. A standard aqueous workup needs to be carefully controlled.

  • Workup Procedure:

    • Quench the Reaction: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and acid.

    • Basify the Aqueous Layer: Crucially, the aqueous layer must be made basic (pH > 10) by adding a strong base like sodium hydroxide (NaOH) to deprotonate the ammonium salt and ensure the free amine is in the organic layer.[7]

    • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Question 6: My final product, the hydrochloride salt, is difficult to crystallize and appears oily or impure. What are the best practices for forming and purifying the HCl salt?

Answer: The formation and purification of the hydrochloride salt is a critical final step to obtain a stable, crystalline solid.

  • Salt Formation:

    • Anhydrous Conditions: It is essential to use an anhydrous solution of HCl to avoid introducing water, which can hinder crystallization. A solution of HCl in a solvent like diethyl ether, dioxane, or isopropanol is commonly used.

    • Procedure:

      • Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or a mixture).

      • Slowly add the HCl solution dropwise with stirring.

      • The hydrochloride salt should precipitate out of the solution. If it oils out, try scratching the side of the flask or adding a seed crystal.

  • Purification of the Hydrochloride Salt:

    • Recrystallization: If the initial precipitate is impure, recrystallization is the best method for purification.

      • Solvent Selection: A good recrystallization solvent system will dissolve the salt when hot but not when cold. Common solvents include ethanol, isopropanol, or mixtures like ethanol/diethyl ether.

      • Procedure: Dissolve the crude salt in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Washing: Washing the filtered salt with a cold, non-polar solvent like diethyl ether can help to remove any remaining organic impurities.

Troubleshooting Crystallization

G cluster_0 Troubleshooting Steps start Precipitated HCl Salt is Oily or Impure step1 Is the free amine pure? If no, purify by column chromatography before salt formation. start->step1:f0 step2 Was anhydrous HCl used? If no, repeat salt formation with anhydrous HCl solution. step1:f0->step2:f0 end Pure, Crystalline HCl Salt step1:f1->end step3 Try recrystallization from a different solvent system. e.g., Ethanol, Isopropanol, or Ethanol/Ether. step2:f0->step3:f0 step2:f1->end step4 Triturate the oil with a non-polar solvent. e.g., Diethyl ether or hexanes, to induce solidification. step3:f0->step4:f0 step3:f1->end step4:f1->end

Caption: A decision tree for troubleshooting the crystallization of the hydrochloride salt.

By systematically addressing these potential issues, you can significantly improve the yield and purity of your 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride synthesis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Tarver, J. E. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination - Common Conditions. University of Wisconsin. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Barrett, T. N., & Spessard, G. O. (2010). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 87(11), 1234–1235. [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Reusch, W. (2013, May 5). Reductive Amination. Michigan State University Department of Chemistry. [Link]

  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2021). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Enamine. [Link]

  • Wikipedia. (2024, January 21). Reductive amination. [Link]

  • The Chemistry Channel. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]

  • ScienceMadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]

  • Woon, E. C. Y., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13893-13907. [Link]

  • Google Patents. (2019, August 9). SHP2 INHIBITORS.
  • PubChem. (n.d.). 7-oxaspiro[3.5]nonane-2-carbaldehyde. [Link]

  • ResearchGate. (2025, August 6). An improved synthesis of 2-oxa-7-azaspiro[1][3]nonane and analogs as novel reagents in medicinal chemistry. [Link]

Sources

Technical Support Center: Purification of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the isolation and purification of this spirocyclic amine hydrochloride from complex reaction mixtures.

I. Introduction to Purification Challenges

The synthesis of 7-Oxaspiro[3.5]nonan-1-ylmethanamine, often prepared via reductive amination of the corresponding ketone or reduction of a nitrile, can result in a variety of impurities.[1][2][3] The subsequent formation of the hydrochloride salt is a critical step for stability, handling, and often, crystallization. However, achieving high purity can be challenging due to the presence of unreacted starting materials, reaction byproducts, and diastereomers. This guide provides practical solutions to common purification hurdles.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride.

Q1: My final product is an oil or a sticky solid, not a crystalline powder. How can I induce crystallization?

This is a common issue that can often be resolved by optimizing the crystallization conditions.

Causality: The presence of impurities can inhibit crystal lattice formation. Additionally, the choice of solvent is critical; the ideal solvent should dissolve the compound when hot but have low solubility when cold.

Troubleshooting Steps:

  • Solvent Screening:

    • Isopropanol (IPA): Often a good starting point for the recrystallization of amine hydrochloride salts.[4][5]

    • Ethanol/Ether: Dissolve the crude product in a minimal amount of hot ethanol and slowly add diethyl ether until turbidity is observed. Then, allow the solution to cool slowly.

    • Acetone: Can be useful as a wash to remove impurities or in a solvent/anti-solvent system.[5]

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, saturated solution.

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This creates nucleation sites for crystal growth.[4]

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.

Q2: My NMR spectrum shows persistent impurities. What are the likely side products and how can I remove them?

The nature of the impurities will depend on the synthetic route used. For a reductive amination, common byproducts include the corresponding alcohol (from reduction of the ketone) and the dialkylated amine.

Causality: Incomplete reaction or side reactions during the synthesis can lead to these impurities. Their removal often requires exploiting differences in their chemical properties.

Troubleshooting Steps:

  • Acid-Base Extraction: This is a powerful technique for separating amines from non-basic impurities.[6][7]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine hydrochloride will move to the aqueous layer.

    • Wash the organic layer again with the acid solution to ensure complete extraction.

    • Basify the combined aqueous layers with a base (e.g., NaOH, Na2CO3) to a pH > 10.

    • Extract the free amine back into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Re-form the hydrochloride salt by bubbling HCl gas through the solution or by adding a solution of HCl in an organic solvent.

  • Chromatography:

    • Normal Phase (Silica Gel): Amines can streak on silica gel due to their basicity. To mitigate this, add a small amount of a competing base like triethylamine (Et3N) or ammonia to the eluent.[6]

    • Reverse Phase (C18): This can be an effective alternative for purifying polar compounds like amines.[8]

Q3: The yield of my purified product is very low. What are the potential causes and how can I improve it?

Low yield can result from several factors, from an incomplete reaction to losses during the workup and purification.

Causality: Excessive washing, using a recrystallization solvent in which the product is too soluble, or product degradation can all contribute to low yields.

Troubleshooting Steps:

  • Optimize Recrystallization:

    • Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the crude product to ensure the solution is saturated upon cooling.[4]

    • Solvent Choice: Ensure your chosen solvent provides a significant difference in solubility at high and low temperatures. For amine hydrochlorides, isopropanol is often preferred over more polar alcohols like ethanol where solubility might be too high, leading to lower recovery.[5]

  • Refine Extraction Technique:

    • Back-Extraction: When performing an acid-base extraction, after basifying the aqueous layer, ensure you extract multiple times with an organic solvent to maximize the recovery of the free amine.

  • Reaction Monitoring:

    • Ensure the initial reaction has gone to completion using techniques like TLC or LC-MS before beginning the workup.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to form the hydrochloride salt?

The goal is to introduce anhydrous HCl to a solution of the free amine.

Methods:

  • HCl gas: Bubbling dry HCl gas through a solution of the amine in an anhydrous solvent (e.g., diethyl ether, dichloromethane) is a common and effective method.

  • HCl in an organic solvent: Using a commercially available solution of HCl in a solvent like dioxane or isopropanol is often more convenient.[9]

Q2: How can I confirm the purity of my final product?

A combination of analytical techniques is recommended for comprehensive purity assessment.[10]

Analytical TechniqueInformation Provided
NMR Spectroscopy (¹H, ¹³C) Confirms the chemical structure and can reveal the presence of impurities.
LC-MS Provides information on the molecular weight and purity.
Melting Point A sharp melting point range is indicative of high purity.
Elemental Analysis (CHN) Determines the elemental composition and can confirm the salt stoichiometry.
Q3: My compound is water-soluble. How does this affect my purification strategy?

High water solubility can make standard aqueous workups challenging.

Strategies:

  • Brine Washes: When extracting your free amine into an organic solvent, washing with a saturated sodium chloride solution (brine) can help to reduce the amount of water in the organic layer and can sometimes help to "salt out" the product from the aqueous phase.

  • Solvent Evaporation: If your compound is highly water-soluble, it may be necessary to concentrate the aqueous layer under reduced pressure. However, be cautious as this can also concentrate non-volatile impurities.

  • Lyophilization: For highly water-soluble salts, freeze-drying (lyophilization) can be an effective way to isolate the solid product from an aqueous solution.

IV. Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification
  • Dissolve the crude reaction mixture in ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer three times with 1M HCl (aq).

  • Combine the aqueous layers and wash once with EtOAc to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify to pH > 10 by the slow addition of 5M NaOH (aq).

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure to yield the purified free amine.

Protocol 2: Recrystallization from Isopropanol
  • Dissolve the crude 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride in a minimal amount of hot isopropanol.

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature.

  • Place the flask in a refrigerator (4 °C) for several hours, or until crystallization is complete.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the crystals under vacuum.

V. Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction Initial Cleanup chromatography Chromatography (Optional) extraction->chromatography For Difficult Separations recrystallization Recrystallization extraction->recrystallization Direct Crystallization chromatography->recrystallization analysis Purity & Identity Confirmation (NMR, LC-MS, MP) recrystallization->analysis end Pure Hydrochloride Salt analysis->end

Caption: A general workflow for the purification and analysis of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride.

VI. References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ResearchGate. (2025). Retrieved from [Link]

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012). Retrieved from [Link]

  • Amine Troubleshooting - Sulfur Recovery Engineering Inc. (n.d.). Retrieved from [Link]

  • Amine Product Testing: Ensuring Quality and Purity in Amines - diplomata comercial. (n.d.). Retrieved from [Link]

  • Troubleshooting Amine Unit Simulations - Bryan Research & Engineering, LLC. (2008). Retrieved from [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG. (2019). Retrieved from [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022). Retrieved from [Link]

  • US2377511A - Purification of amine reaction mixtures - Google Patents. (n.d.). Retrieved from

  • Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. (n.d.). Retrieved from [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Determinations of Ammonia and Ammonium Salts - 911Metallurgist. (2016). Retrieved from [Link]

  • Amine System Chemical Analysis Guide | PDF | Salt (Chemistry) - Scribd. (n.d.). Retrieved from [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. (2017). Retrieved from [Link]

  • US4670232A - Recovery of amines from by-product chloride salts - Google Patents. (n.d.). Retrieved from

  • Chapter+Amines.pdf - ResearchGate. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Retrieved from [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[6][10]nonane and analogs as novel reagents in medicinal chemistry | Request PDF - ResearchGate. (2011). Retrieved from [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (2023). Retrieved from [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI. (n.d.). Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. (2004). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 7-oxaspiro[3.5]nonane-2-carbonitrile (C9H13NO) - PubChemLite. (n.d.). Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

  • 7-oxa-1-azaspiro[3.5]nonane (C7H13NO) - PubChemLite. (n.d.). Retrieved from [Link]

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022). Retrieved from [Link]

  • 7-oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride, min 97%, 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]

  • 3,3-dimethyl-1-oxaspiro(3.5)nonan-2-one - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Common side reactions in the synthesis of oxaspirocyclic amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Oxaspirocyclic amines (e.g., 2-oxa-6-azaspiro[3.3]heptane, 1-oxa-9-azaspiro[5.5]undecane) are high-value scaffolds in Fragment-Based Drug Discovery (FBDD). They offer high


 character, improved metabolic stability, and superior solubility compared to their carbocyclic or flat heteroaromatic analogs. However, their synthesis is fraught with thermodynamic traps: elimination , polymerization , and catalyst poisoning .

The Solution: This guide moves beyond standard textbook mechanisms to address the practical failure modes encountered in the lab. We focus on three primary synthetic vectors: Acid-Mediated Prins Cyclization , Intramolecular Etherification (Iodocyclization) , and Ring-Closing Metathesis (RCM) .

Troubleshooting Modules (Q&A Format)

Module A: Acid-Mediated Cyclization (Prins/Aza-Prins)

Context: The Prins cyclization involves the condensation of a homoallylic alcohol with a cyclic ketone to form the spiro-ether linkage.

Ticket #101: "My reaction mixture turned into a viscous black tar/gum."
  • Diagnosis: Cationic Polymerization / Oligomerization.

  • Root Cause: The carbocation intermediate generated from the alkene or aldehyde is reacting intermolecularly with other alkene molecules rather than intramolecularly with the alcohol. This is exacerbated by high concentrations and unmoderated acid strength.

  • Scientist's Insight: In spiro-synthesis, the geometric constraints often slow down the intramolecular step (high

    
    ), allowing the faster intermolecular polymerization to take over.
    
  • Corrective Action:

    • High Dilution: Run the reaction at

      
       to statistically favor cyclization.
      
    • Temperature Control: Lower the temperature to

      
       or 
      
      
      
      initially.
    • Acid Switch: Switch from harsh Brønsted acids (e.g.,

      
      ) to Lewis acids like 
      
      
      
      ,
      
      
      , or TMSOTf, which often provide better chelation control.
Ticket #102: "I isolated a 1,3-dioxane instead of the spiro-ether."
  • Diagnosis: Acetal Formation (The "Prins Trap").

  • Root Cause: Reaction stopped at the acetal stage or proceeded via a thermodynamic sink. This occurs when the alkene is not nucleophilic enough or the acid is too weak to promote the ionization of the hemiacetal.

  • Corrective Action: Increase the acidity or temperature after the initial addition. If using an aldehyde, ensure it is not in large excess.

Module B: Intramolecular Etherification (Iodocyclization)

Context: Using electrophilic iodine sources (NIS,


) to activate an alkene for attack by a pendant hydroxyl group.
Ticket #201: "I see a new spot on TLC, but NMR shows it's a pyrrolidine, not the oxaspirocycle."
  • Diagnosis: Competitive N-Cyclization.

  • Root Cause: The nitrogen atom in your substrate is a better nucleophile than the oxygen, even if you intended for O-cyclization.

  • Scientist's Insight: Amine protecting groups are not just "inert caps"; they tune nucleophilicity. A benzyl (Bn) group leaves the nitrogen basic/nucleophilic.

  • Corrective Action:

    • Must-Do: Change the N-protecting group to an electron-withdrawing group (EWG) like Boc, Cbz, or Tosyl . This shuts down N-nucleophilicity, forcing the iodine-activated alkene to accept the oxygen.

Ticket #202: "The product is an alkene (elimination), not the cyclized ether."
  • Diagnosis: E2 Elimination.

  • Root Cause: The base used to deprotonate the alcohol (e.g., NaH, KOtBu) acted as a base towards the activated intermediate (or the leaving group precursor) rather than a nucleophile.

  • Corrective Action:

    • Use a "buffered" iodocyclization system:

      
        or 
      
      
      
      in MeCN rather than strong alkoxides.
    • Switch to Ag(I) salts (

      
      , 
      
      
      
      ) to assist halide departure without requiring strong basicity.
Module C: Ring-Closing Metathesis (RCM)

Context: Using Ru-catalysts (Grubbs I/II, Hoveyda-Grubbs) to form the spiro-ring from a diene precursor.

Ticket #301: "The reaction stalls at 50% conversion, even with fresh catalyst."
  • Diagnosis: Catalyst Poisoning by Nitrogen.

  • Root Cause: The Lewis-basic amine nitrogen coordinates to the Ruthenium center, killing the catalytic cycle.

  • Scientist's Insight: Even Boc-protected amines can sometimes coordinate if the conformation allows.

  • Corrective Action:

    • Add Lewis Acid: Add

      
        or 
      
      
      
      to the reaction. The Titanium preferentially binds the nitrogen, freeing the Ruthenium to perform metathesis.
    • Protonation: Run the reaction as the amine salt (e.g., hydrochloride salt) in a polar solvent (MeOH/DCM mixtures), though this is trickier for solubility.

Ticket #302: "I see isomerization of the double bond (migration) instead of ring closure."
  • Diagnosis: Ruthenium-Hydride Isomerization.[1]

  • Root Cause: Decomposition of the catalyst generates Ru-H species, which catalyze alkene isomerization.

  • Corrective Action: Add 1,4-benzoquinone (10 mol%) to the reaction mixture. It acts as an oxidant to scavenge Ru-H species.

Visualizing the Failure Modes

The following diagram illustrates the decision pathways and failure modes for the synthesis of a generic oxaspirocyclic amine.

OxaspiroFailures Start Precursor: Amino-Alkenyl-Alcohol Iodo Route A: Iodocyclization (NIS/I2) Start->Iodo RCM Route B: RCM (Grubbs Cat.) Start->RCM Elim Side Reaction: Elimination (Alkene) Iodo->Elim Strong Base used NProt Is N-Protected with EWG? (Boc, Cbz) Iodo->NProt NCyc Side Reaction: N-Cyclization (Pyrrolidine) SuccessA Target: Oxaspirocycle Additives Additives Used? (Ti(OiPr)4 / Benzoquinone) RCM->Additives Poison Issue: Catalyst Poisoning (N-Coord) Isom Side Reaction: Alkene Isomerization SuccessB Target: Spiro-Alkene NProt->NCyc No (Benzyl/Free H) NProt->SuccessA Yes (Boc/Tosyl) Additives->Poison No Additives Additives->Isom No Benzoquinone Additives->SuccessB With Ti(OiPr)4 + BQ

Caption: Decision tree highlighting critical control points (Protecting Groups, Additives) to avoid common side reactions in oxaspirocycle synthesis.

Validated Experimental Protocols

Protocol A: Robust Iodocyclization for Oxa-Spirocycles

Reference Grounding: Adapted from Mykhailiuk et al., Chem. Sci., 2021.

Objective: Synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives without N-cyclization.

  • Preparation: Dissolve the N-Boc-protected alkenyl alcohol (1.0 equiv) in anhydrous MeCN (0.1 M).

    • Why MeCN? It stabilizes the iodonium intermediate better than DCM, reducing elimination.

  • Base Addition: Add

    
      (3.0 equiv).
    
    • Why weak base? Prevents E2 elimination of the iodide product.

  • Activation: Cool to

    
    . Add NIS  (N-Iodosuccinimide, 1.2 equiv) portion-wise.
    
  • Monitoring: Stir at

    
     to RT. Monitor by LCMS.
    
    • Checkpoint: If reaction stalls, add AgOTf (10 mol%) to scavenge succinimide and drive the reaction.

  • Workup: Quench with saturated aqueous

    
     (to remove excess Iodine). Extract with EtOAc.
    
  • Deiodination (Optional): If the iodide is not needed, treat the crude with

    
     and AIBN in refluxing toluene to yield the unsubstituted spirocycle.
    
Protocol B: "Poison-Proof" Ring-Closing Metathesis

Reference Grounding: Adapted from Fürstner and Grubbs methodologies.

Objective: Closing a diallyl-amine precursor to a spiro-alkene.

  • Pre-Complexation: Dissolve the N-Boc or N-Cbz diallyl precursor in anhydrous DCM (0.01 M - High Dilution is key!).

  • Scavenger Addition: Add

    
      (0.3 equiv) and stir for 15 mins.
    
    • Mechanism:[1][2][3] Titanium binds any trace free amine or Lewis-basic oxygen, protecting the Ru catalyst.

  • Catalyst Addition: Add Grubbs II or Hoveyda-Grubbs II (5 mol%).

  • Isomerization Control: Add 1,4-benzoquinone (10 mol%).

  • Reflux: Heat to reflux (

    
    ) for 4-12 hours.
    
  • Workup: Evaporate solvent. The Titanium residues can cause emulsions; use a Rochelle's salt wash or filter through a pad of Celite/Silica immediately.

Data Summary: Reaction Comparison

FeatureIodocyclizationPrins CyclizationRing-Closing Metathesis (RCM)
Primary Risk N-attack (Pyrrolidine formation)Polymerization / Acetal formationCatalyst Poisoning / Isomerization
Atom Economy Low (requires Iodine removal)High (Condensation)Moderate (Loss of Ethylene)
Ring Size Pref. 5-exo > 6-endo (Baldwin)6-membered (Tetrahydropyran) favored5, 6, 7 all accessible
Key Reagent NIS /


/ TMSOTf
Grubbs II / HG-II
Protecting Group Mandatory (EWG) PreferredMandatory (or Ti additive)

References

  • Mykhailiuk, P. K., et al. (2021). "Oxa-spirocycles: synthesis, properties and applications." Chemical Science.

    • Key Insight: Definitive guide on iodocyclization for oxa-spirocycles and physical property analysis.
  • Carreira, E. M., et al. (2011). "Synthesis of Spirocyclic Ethers." Angewandte Chemie International Edition. Key Insight: Strategies for oxetane and THF spirocycles using oxetanyl ketones.
  • Fürstner, A., & Langemann, K. (1997). "Conformationally Unbiased Macrocyclization Reactions by Ring Closing Metathesis." Journal of Organic Chemistry.

    • Key Insight: Use of to prevent catalyst poisoning in amine-containing substr
  • Yadav, J. S., et al. (2001).[2] "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis.

    • Key Insight: Troubleshooting Prins cycliz
  • Hong, S. H., & Grubbs, R. H. (2006). "Highly Efficient Ring-Closing Metathesis of Nitrogen-Containing Dienes." Journal of the American Chemical Society.

    • Key Insight: Handling basic amines in RCM.

Sources

Troubleshooting low reactivity of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride (CAS No. 2250243-27-5). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and unlock the full synthetic potential of this unique spirocyclic building block. We will explore the underlying chemical principles governing its reactivity and provide actionable, field-proven troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride. Understanding these basics is the first step in successful experimentation.

Q1: What are the key structural features of 7-Oxaspiro[3.5]nonan-1-ylmethanamine that influence its reactivity?

A1: The reactivity of this primary amine is primarily governed by two features:

  • Spirocyclic Core: The molecule contains a spirocyclic system, where the cyclobutane and tetrahydropyran rings share a single carbon atom. This imparts significant three-dimensionality and conformational rigidity compared to linear or simple cyclic amines[1]. This rigid, 3D structure can be advantageous for exploring novel chemical space in drug discovery but also introduces steric bulk around the reactive aminomethyl group[2][3].

  • Steric Hindrance: The aminomethyl group is attached to a cyclobutane ring which is part of the bulky spiro-scaffold. This arrangement creates steric hindrance, which can impede the approach of electrophiles to the nitrogen's lone pair of electrons[4][5]. Consequently, reactions may proceed slower than with less hindered primary amines like benzylamine or n-butylamine.

Q2: My amine is not reacting. Why is the hydrochloride salt form a critical factor?

A2: The compound is supplied as a hydrochloride salt to improve its shelf-life and handling stability as a solid. In this form, the primary amine is protonated to form an ammonium chloride salt (R-NH₃⁺Cl⁻). The nitrogen's lone pair of electrons, which is essential for its nucleophilicity, is engaged in a bond with a proton. Therefore, the ammonium salt is not nucleophilic and will not participate in most desired reactions (e.g., acylations, reductive aminations, nucleophilic substitutions).

It is imperative to convert the hydrochloride salt to the free amine (R-NH₂) in situ or as a separate workup step before proceeding with your reaction.

Q3: How do I properly store and handle this reagent?

A3: 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride is a solid that should be stored at room temperature in a cool, dry place[6]. As with most amine salts, it is hygroscopic and should be handled in an inert atmosphere (e.g., under nitrogen or argon) where possible, especially after opening the container, to prevent moisture absorption.

Part 2: Advanced Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during synthesis.

Issue 1: Failed or Low-Yield Acylation/Amide Coupling Reaction

"I'm trying to perform an amide coupling with a carboxylic acid (or acyl chloride), but I'm seeing no product or only trace amounts."

This is the most common issue and typically stems from one of three root causes: inactive nucleophile, poor reaction conditions, or steric clash.

start Low Acylation Yield check_freebase Was the amine converted to its free base form? start->check_freebase protocol_freebase ACTION: Perform a free base extraction. See Protocol 1. check_freebase->protocol_freebase No check_reagents Are your coupling reagents and solvent anhydrous? check_freebase->check_reagents Yes protocol_freebase->check_reagents After free-basing action_dry ACTION: Dry solvent. Use fresh coupling reagents. check_reagents->action_dry No check_conditions Is the reaction sluggish due to steric hindrance? check_reagents->check_conditions Yes action_dry->check_conditions action_conditions ACTION: 1. Increase temperature. 2. Increase reaction time. 3. Use a more reactive electrophile (e.g., acyl chloride). check_conditions->action_conditions Yes success Reaction Successful check_conditions->success No (Re-evaluate approach) action_conditions->success

Caption: Troubleshooting workflow for acylation reactions.

This protocol describes a standard aqueous workup to generate the free amine from its hydrochloride salt.

  • Dissolution: Dissolve 1.0 equivalent of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride in deionized water.

  • Basification: Cool the aqueous solution in an ice bath (0-5 °C). Slowly add 1.1 to 1.5 equivalents of a suitable aqueous base (e.g., 1 M NaOH, 2 M K₂CO₃) while stirring. Monitor the pH with a pH strip or meter, aiming for a final pH > 11.

  • Extraction: Extract the aqueous layer 3-5 times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The free amine is significantly more soluble in organic solvents than its salt form.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Validation (Crucial): The resulting free amine should be a liquid or low-melting solid. Do not proceed to the next step without confirming its identity via ¹H NMR or LC-MS. Use the free amine immediately as it may be less stable than the salt form.

If free-basing does not solve the issue, steric hindrance is the likely culprit[5].

ParameterStandard ConditionTroubleshooting ActionRationale
Electrophile Carboxylic Acid + Coupling Agent (e.g., HATU, EDC)Acyl Chloride or Anhydride Acyl halides are significantly more reactive electrophiles and can often overcome the lower nucleophilicity of hindered amines[7].
Temperature Room TemperatureHeat to 50-80 °C Increasing kinetic energy can help overcome the activation energy barrier imposed by steric hindrance. Monitor for side reactions.
Base (for Acyl Chloride) Triethylamine (TEA)2,6-Lutidine or DIPEA These non-nucleophilic, hindered bases are less likely to compete with the substrate amine in reacting with the acyl chloride.
Reaction Time 2-4 hours12-24 hours Hindered reactions are often simply slower. Allow sufficient time for the reaction to proceed to completion.

Reference for Acylation Strategies:[7][8][9]

Issue 2: Failed or Incomplete Reductive Amination

"My reductive amination with a ketone/aldehyde is stalling at the imine intermediate or giving low yields."

Reductive amination is a two-step process: (1) formation of an imine/enamine intermediate, and (2) reduction of this intermediate. Both steps can be challenging with sterically hindered amines.

G cluster_0 Step 1: Imine Formation (Often Rate-Limiting) cluster_1 Step 2: Reduction carbonyl Ketone / Aldehyde hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + H⁺ (cat.) amine Sterically Hindered Amine (Free Base) amine->hemiaminal + H⁺ (cat.) imine Imine / Enamine hemiaminal->imine - H₂O ts1 Problem: Slow imine formation. Solution: Use acidic catalysis (pH 4-6). Add dehydrating agent (e.g., MgSO₄). hemiaminal->ts1 product Final Amine Product imine->product reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product ts2 Problem: Reducer is too weak or bulky. Solution: Use a more reactive but selective reducer like Sodium Triacetoxyborohydride. reducer->ts2

Caption: Key steps and troubleshooting points in reductive amination.

  • Ensure Free Base Amine: As with acylation, you must start with the free amine. The acidic conditions often used for reductive amination are insufficient to fully neutralize the hydrochloride salt.

  • Optimize Imine Formation: The formation of the imine is often the rate-limiting step for hindered amines[10].

    • pH Control: The reaction requires mild acidic catalysis (typically pH 4-6) to activate the carbonyl group without fully protonating the amine nucleophile. Acetic acid is a common choice.

    • Water Removal: The reaction produces water, which is reversible. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards the imine product.

  • Choice of Reducing Agent: The choice of hydride reagent is critical.

    • Recommended: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is mild enough not to reduce the starting aldehyde/ketone but is reactive enough to reduce the intermediate iminium ion. It is also tolerant of mildly acidic conditions.

    • Use with Caution: Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and generates HCN under acidic conditions. Sodium borohydride (NaBH₄) can be used but may also reduce the starting carbonyl compound[10].

For particularly challenging, sterically hindered ketones, more advanced catalytic methods using Rhodium or Ruthenium might be necessary, as these can facilitate the direct reductive amination process under different mechanistic pathways[11][12][13][14].

References

  • Reductive amination. In: Wikipedia. Accessed February 14, 2026. [Link]

  • Yagafarov, N., Kolesnikov, P. N., et al. The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chem Commun (Camb). 2016 Jan 25;52(7):1397-400. [Link]

  • Yagafarov, N., Kolesnikov, P. N., et al. The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Published online January 14, 2016. [Link]

  • Yagafarov, N. Z., et al. The synthesis of sterically hindered amines by a direct reductive amination of ketones. RSC Publishing. Published online November 6, 2015. [Link]

  • Yagafarov, N. Z., et al. The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications (RSC Publishing). DOI:10.1039/C5CC08577B. Published online November 6, 2015. [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides... ResearchGate. Accessed February 14, 2026. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Accessed February 14, 2026. [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[12][14]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Accessed February 14, 2026. [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Accessed February 14, 2026. [Link]

  • Acylation of Amines, Part 4: with Carboxylic Acids. YouTube. Published February 9, 2021. [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. YouTube. Published February 9, 2021. [Link]

  • Acylation of Amines, Part 3: In Situ Activation. YouTube. Published February 9, 2021. [Link]

  • Steric effects. In: Wikipedia. Accessed February 14, 2026. [Link]

  • 7-oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride, min 97%, 1 gram. CP Lab Safety. Accessed February 14, 2026. [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. Accessed February 14, 2026. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Accessed February 14, 2026. [Link]

  • {5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride | 2126178-98-9. Hoffman Fine Chemicals. Accessed February 14, 2026. [Link]

  • 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine. PubChem. Accessed February 14, 2026. [Link]

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. Published April 26, 2022. [Link]

  • 7-oxaspiro[3.5]nonan-2-amine hydrochloride (C8H15NO). PubChemLite. Accessed February 14, 2026. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. Accessed February 14, 2026. [Link]

  • Journal of Pesticide Science. ScienceOpen. Accessed February 14, 2026. [Link]

  • Supporting Information. The Royal Society of Chemistry. Accessed February 14, 2026. [Link]

  • {5-oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride. PubChemLite. Accessed February 14, 2026. [Link]

  • pKa Data Compiled by R. Williams. EPFL. Accessed February 14, 2026. [Link]

  • Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. MDPI. Published July 4, 2024. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc. Accessed February 14, 2026. [Link]

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Technical Support Center: Stereochemical Integrity in Spirocyclic Amine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical challenge in modern synthetic and analytical chemistry: preventing racemization during the derivatization of spirocyclic amines. The unique conformational rigidity and steric hindrance of spirocyclic scaffolds demand carefully considered strategies to maintain enantiomeric purity. This guide is structured to provide both foundational knowledge and practical, troubleshooting advice in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stereochemical Control

This section addresses the core principles governing the stereochemical stability of spirocyclic amines during derivatization reactions.

Q1: What is racemization and why is it a particular concern for spirocyclic amines?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[1] For pharmaceutical applications, where one enantiomer of a drug is often responsible for the therapeutic effect while the other may be inactive or even harmful, preventing racemization is paramount.[2]

Spirocyclic amines present a unique challenge. Their chirality often arises from the spirocenter itself (a quaternary carbon) or from stereocenters within the rings. The rigid, three-dimensional structure can impose significant steric hindrance around the amine functionality.[3][4] While this rigidity can sometimes protect adjacent stereocenters, it can also lead to unexpected reaction pathways or require forcing conditions (e.g., higher temperatures, stronger bases) that promote racemization.[5]

Q2: What are the primary mechanisms through which a spirocyclic amine can racemize during derivatization?

A2: The most common racemization pathways involve the formation of a planar, achiral intermediate.[1] For chiral amines, this typically occurs via two main base-catalyzed mechanisms:

  • Direct Deprotonation: If there is a proton on a stereogenic carbon adjacent to a group that can stabilize a negative charge (like a carbonyl or nitrile), a base can abstract this proton to form a planar carbanion or enolate. Reprotonation can then occur from either face, leading to racemization.[5] While less common for spirocenters themselves, this is a risk for adjacent stereocenters.

  • Iminium Ion Formation: Reversible formation of an iminium ion at the amine nitrogen can lead to racemization if the stereocenter is adjacent and bears a proton. The change in hybridization and geometry can facilitate proton exchange.

For derivatization reactions like acylation, a key concern, analogous to amino acid chemistry, is the formation of reactive intermediates that have increased acidity at the α-carbon.[6]

Section 2: Troubleshooting Guide - Practical Solutions for the Bench

This section provides direct answers to common problems encountered during the derivatization of spirocyclic amines, focusing on acylation (e.g., with Mosher's acid chloride) and carbamate formation.

Q3: I am observing significant racemization when derivatizing my sterically hindered spirocyclic amine with an acyl chloride. What is the likely cause and how can I mitigate it?

A3: Significant racemization during acylation, especially with sterically hindered amines, often points to harsh reaction conditions required to overcome the steric barrier.[7][8] The primary culprits are typically elevated temperatures and the use of strong, non-hindered bases.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Whenever possible, conduct the derivatization at 0 °C or even -20 °C. Lower temperatures disfavor the equilibrium reactions that can lead to racemization.

  • Choice of Base is Critical: Avoid small, strong bases like triethylamine (TEA) if racemization is observed. Opt for a sterically hindered, non-nucleophilic base.

BasepKa of Conjugate AcidSteric HindranceRationale for Use
Triethylamine (TEA)~10.7LowCommon, but can readily abstract protons, increasing racemization risk.
Diisopropylethylamine (DIPEA or Hünig's Base)~10.7ModerateMore sterically hindered than TEA, reducing its ability to act as a proton abstractor while still serving as an effective acid scavenger.
2,6-Lutidine~6.7ModerateA weaker, hindered base suitable for acid-sensitive substrates.
Proton Sponge (1,8-Bis(dimethylamino)naphthalene)~12.1HighA very strong but highly hindered base, excellent for scavenging protons without causing deprotonation at carbon centers.
  • Optimize the Acylating Agent: If using an acid chloride, ensure it is of high purity. Consider converting the corresponding carboxylic acid in situ to a more reactive species using a coupling agent, which can often be achieved under milder conditions.

Q4: My goal is to determine the enantiomeric excess (ee) using Mosher's amides, but I suspect the derivatization itself is causing racemization. How can I confirm this and what's the best protocol?

A4: This is a critical issue, as the derivatization for analysis must be quantitative and stereochemically benign. Mosher's acid is advantageous as it lacks an α-proton, preventing racemization of the reagent itself.[9][10] However, the reaction conditions can still racemize your amine.

Self-Validating Protocol:

  • Run a Control Experiment: Derivatize a sample of your enantiopure spirocyclic amine under your standard conditions. Analyze the diastereomeric ratio of the resulting Mosher's amides by ¹H or ¹⁹F NMR. A ratio other than >99:1 indicates racemization during the derivatization.

  • Use a Coupling Agent Instead of the Acid Chloride: The use of Mosher's acid chloride often requires a base like pyridine or DMAP at room temperature or slightly elevated temperatures, which can be problematic. A milder approach is to use Mosher's acid with a peptide coupling reagent.

Experimental Protocol: Mild Derivatization with Mosher's Acid using a Coupling Agent

This protocol is designed to minimize racemization during the formation of Mosher's amides for NMR analysis.[11]

Materials:

  • Enantiopure spirocyclic amine (~5 mg)

  • (R)-(-)-Mosher's acid (1.1 equivalents)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous dichloromethane (DCM) or CDCl₃ (0.7 mL)

  • NMR tube

Procedure:

  • To a clean, dry vial, add the spirocyclic amine, (R)-Mosher's acid, and DMAP.

  • Dissolve the mixture in 0.7 mL of anhydrous DCM or CDCl₃.

  • Add EDC·HCl to the solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC/LCMS indicates complete consumption of the amine.

  • The reaction mixture can often be directly analyzed by NMR. If purification is necessary, a simple filtration through a small plug of silica gel (eluting with an appropriate solvent system like ethyl acetate/hexanes) can remove the urea byproduct and excess reagents.

  • Repeat the procedure in a separate vial using (S)-(+)-Mosher's acid to prepare the other diastereomer for comparative NMR analysis.[12]

Q5: I am trying to form a carbamate (e.g., Boc or Cbz) derivative of my spirocyclic amine and am losing enantiomeric purity. What adjustments should I make?

A5: Racemization during carbamate formation is less common than with acylation but can occur if the conditions are too harsh, particularly with sensitive substrates.

Troubleshooting Steps:

  • For Boc Protection: Use Boc-anhydride ((Boc)₂O) with a mild base like NaHCO₃ in a biphasic system (e.g., DCM/water) or with DIPEA in an organic solvent at 0 °C to room temperature. Avoid strong bases like NaOH or high temperatures.

  • For Cbz Protection: Use benzyl chloroformate (Cbz-Cl) at 0 °C with a mild base such as sodium carbonate or bicarbonate in an aqueous/organic mixture. The Schotten-Baumann conditions are generally effective and mild.

  • Solvent Choice: Polar aprotic solvents can sometimes accelerate base-catalyzed racemization. If you suspect this, consider switching to a less polar solvent like DCM or toluene.

Q6: How can I reliably analyze the enantiomeric purity of my derivatized spirocyclic amine?

A6: After successful derivatization to form diastereomers, the key is to achieve good separation of the signals for accurate quantification.

  • NMR Spectroscopy: ¹H NMR is often sufficient. Look for well-resolved signals corresponding to protons close to the newly formed amide or carbamate linkage. ¹⁹F NMR is particularly powerful for derivatives containing fluorine, such as Mosher's amides, as the signals are often very sharp and well-dispersed with no background noise.[11][12]

  • Chiral HPLC/SFC: This is the gold standard for enantiomeric and diastereomeric purity analysis. You can analyze the diastereomeric derivatives on a standard achiral column (e.g., C18). The different physical properties of the diastereomers allow for their separation.[13][14]

  • Chiral GC: For volatile spirocyclic amines, derivatization with a chiral reagent can produce diastereomers that are separable by GC on an achiral column.[15]

Section 3: Visualizing the Workflow

A logical workflow is essential for tackling potential racemization issues systematically.

Racemization_Troubleshooting_Workflow cluster_0 Phase 1: Initial Derivatization cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Outcome Start Start with Enantiopure Spirocyclic Amine Derivatize Derivatize under Standard Conditions (e.g., Acyl Chloride, TEA, RT) Start->Derivatize Analyze Analyze Diastereomeric Ratio (NMR, HPLC) Derivatize->Analyze Racemization_Observed Racemization Detected? Analyze->Racemization_Observed <99:1 No_Racemization No Racemization (>99:1 Ratio) Analyze->No_Racemization >99:1 Optimize_Base Switch to Hindered Base (e.g., DIPEA) Racemization_Observed->Optimize_Base Yes Lower_Temp Lower Reaction Temperature (0°C to -20°C) Optimize_Base->Lower_Temp Change_Reagent Use Coupling Agent (e.g., EDC for Mosher's Acid) Lower_Temp->Change_Reagent Analyze_Optimized Re-analyze Diastereomeric Ratio Change_Reagent->Analyze_Optimized Analyze_Optimized->Racemization_Observed Still <99:1 (Iterate) Analyze_Optimized->No_Racemization >99:1 Proceed Proceed with ee Determination or Synthesis No_Racemization->Proceed

Caption: Troubleshooting workflow for preventing racemization.

Mosher_Analysis_Logic cluster_products Diastereomeric Amides cluster_analysis Analysis amine (R)-Amine (S)-Amine products (R,R)-Amide (S,R)-Amide (R,S)-Amide (S,S)-Amide amine->products Reacts with reagent (R)-Mosher's Acid Chloride (S)-Mosher's Acid Chloride reagent->products Reacts with nmr NMR Spectrum: Distinct signals for each diastereomer products->nmr Analyzed by hplc Achiral HPLC: Separate peaks for each diastereomer products->hplc Analyzed by

Caption: Logic of diastereomer formation for analysis.

References

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Technical Support Center: Advanced Column Chromatography Techniques for Spirocyclic Compound Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of isolating these unique three-dimensional molecules. Spirocycles are prevalent in natural products and pharmaceuticals, making their efficient purification a critical step in drug discovery and development.[1][2] Their rigid structures, however, often lead to significant purification challenges, including the separation of stereoisomers and the removal of structurally similar impurities.[3]

This resource offers practical, field-proven insights to overcome these hurdles, ensuring the integrity and purity of your target compounds.

Frequently Asked Questions (FAQs)

General Purification Strategies

Q1: What are the most common column chromatography methods for purifying spirocyclic compounds?

A1: The primary methods for purifying spirocyclic intermediates on a scalable level include:

  • Flash Column Chromatography: A cost-effective and rapid technique for routine achiral separations, especially when the target compound is the major component.[4]

  • High-Performance Liquid Chromatography (HPLC): A well-established method for purifying spirocyclic compounds. Preparative HPLC can be scaled up but often involves higher solvent consumption and longer run times.[4]

  • Supercritical Fluid Chromatography (SFC): Increasingly the preferred method for chiral separations at a preparative scale. SFC offers high throughput, reduced solvent consumption, and faster run times compared to traditional HPLC.[4][5][6][7][8]

Q2: How do I select the best purification method for my spiro intermediate?

A2: The choice of method depends on several factors:

  • Scale of Purification: Flash chromatography is suitable for larger quantities in early-stage research, while preparative HPLC and SFC are better for achieving high purity of smaller to moderate amounts.

  • Nature of Impurities: If impurities are structurally very similar, higher resolution techniques like HPLC or SFC are necessary.

  • Chiral vs. Achiral Separation: For separating enantiomers, chiral SFC or HPLC is required. Diastereomers can often be separated by standard flash chromatography or HPLC due to their different physical properties.

  • Compound Stability: The stability of your spirocycle under acidic or basic conditions, or its thermal stability, will limit your choice of solvents and stationary phases.[3][9]

Separation of Stereoisomers

Q3: What are the key challenges in separating stereoisomers of spirocyclic compounds?

A3: Spirocyclic compounds often have multiple chiral centers, leading to the formation of diastereomers and enantiomers.[3] These isomers can have very similar physicochemical properties, making their separation difficult.[3] The rigid, three-dimensional nature of the spirocyclic core can also lead to poor solubility and a tendency to co-elute with impurities.[3]

Q4: How can I effectively separate diastereomers of a spirocyclic alcohol?

A4: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.

  • Normal-Phase Chromatography: Silica gel columns with non-polar mobile phases can provide good resolution for diastereomers.[10]

  • Reverse-Phase Chromatography: C18 columns with polar mobile phases are also effective. Sometimes, specialized columns like those with pentafluorophenyl (PFP) phases can offer unique selectivity for isomers.[11][12]

  • Method Development: A trial-and-error approach with different columns and solvent systems is often necessary to find the optimal separation conditions.[10]

Q5: What is the best approach for separating enantiomers of a spirocyclic compound?

A5: Enantiomers have identical physical properties in an achiral environment, so a chiral environment is necessary for their separation. This is achieved using a chiral stationary phase (CSP) in either HPLC or SFC.[13][14][15]

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are commonly used.[13] The choice of CSP is crucial and often requires screening several different types of chiral columns.[13]

  • Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for chiral separations due to its speed and lower solvent consumption.[1][4][5]

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of spirocyclic compounds and provides step-by-step solutions.

Problem 1: Poor or No Separation of Diastereomers

Symptoms:

  • A single, broad peak is observed for a mixture of diastereomers.

  • Multiple fractions contain a mixture of the desired diastereomers.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the mobile phase may not be optimal for resolving the diastereomers. Action: Systematically screen different solvent systems. For normal-phase chromatography, try gradients of ethyl acetate in hexanes or ether in hexanes.[16][17] For reverse-phase, vary the ratio of acetonitrile or methanol in water.[18]
Incorrect Stationary Phase The chosen stationary phase may not have the required selectivity for the diastereomers. Action: If using a standard silica or C18 column, consider trying a column with a different stationary phase, such as a cyano or PFP column, which can offer different selectivities for isomers.[10][11]
Column Overloading Injecting too much sample can lead to peak broadening and poor resolution.[19] Action: Reduce the amount of sample loaded onto the column.
Compound Instability The spirocyclic compound may be degrading on the silica gel.[20][21] Action: Test the stability of your compound on a TLC plate. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[20]
Problem 2: Difficulty in Chiral Separation of Enantiomers

Symptoms:

  • A single peak is observed on a chiral column for a racemic mixture.

  • Poor resolution between the two enantiomeric peaks.

Possible Causes & Solutions:

CauseSolution
Wrong Chiral Stationary Phase (CSP) The chosen CSP does not provide chiral recognition for your spirocyclic compound. Action: Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, cyclodextrin-based).[13]
Suboptimal Mobile Phase The mobile phase composition can significantly impact chiral recognition. Action: For normal-phase chiral chromatography, vary the alcohol modifier (e.g., ethanol, isopropanol) in the hexane mobile phase. For SFC, adjust the co-solvent (often methanol) percentage.
Temperature Effects Temperature can influence the interactions between the enantiomers and the CSP.[22] Action: Experiment with different column temperatures. Sometimes, sub-ambient temperatures can improve resolution.
Stereolabile Chiral Centers The enantiomers may be interconverting on the column. Action: This is a more complex issue. Dynamic HPLC or SFC may be required to study and potentially resolve such compounds.[23]
Problem 3: Compound Not Eluting from the Column

Symptoms:

  • After running a significant volume of mobile phase, the target spirocyclic compound is not detected in the collected fractions.

Possible Causes & Solutions:

CauseSolution
Compound Decomposed on the Column The compound may be unstable on the stationary phase.[20][21] Action: Perform a stability test on a TLC plate. If unstable, switch to a more inert stationary phase like alumina or consider a different purification technique.[20]
Incorrect Solvent System The mobile phase is too weak to elute the compound.[20] Action: Double-check the solvent composition. If correct, gradually increase the polarity of the mobile phase.
Compound Came Off in the Solvent Front The mobile phase was too strong, and the compound eluted immediately.[20] Action: Analyze the first fraction collected. If the compound is present, restart the chromatography with a less polar solvent system.

Experimental Protocols & Workflows

Workflow for Method Development in Spirocycle Purification

The following workflow provides a systematic approach to developing a purification method for a new spirocyclic compound.

PurificationWorkflow A Initial Analysis (TLC/LC-MS) B Achiral or Chiral Separation? A->B C Achiral Purification B->C Achiral D Chiral Purification B->D Chiral E Flash Chromatography C->E F Preparative HPLC C->F G Chiral HPLC/SFC D->G H Select Stationary Phase (e.g., Silica, C18) E->H F->H K Screen Chiral Columns (CSPs) G->K I Screen Solvent Systems H->I J Optimize Gradient I->J M Scale-up Purification J->M L Optimize Mobile Phase/Modifier K->L L->M N Purity Analysis (NMR, LC-MS) M->N

Caption: A systematic workflow for developing a column chromatography purification method for spirocyclic compounds.

Step-by-Step Protocol for Flash Chromatography of Diastereomers
  • Sample Preparation: Dissolve the crude spirocyclic compound mixture in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.[24]

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar mobile phase.

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity (gradient elution) if necessary.[16]

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or LC-MS to identify which fractions contain the purified diastereomers.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

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  • Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
  • ACS Publications. (2022). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry.
  • HALO Columns. (n.d.). LC Chromatography Troubleshooting.

Sources

Technical Support Center: Catalyst Removal for 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with removing residual metal catalysts from the synthesis of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride. Ensuring the final Active Pharmaceutical Ingredient (API) is free from catalyst contamination is a critical step for regulatory compliance and patient safety.[1][2]

Troubleshooting Guide: Common Catalyst Removal Issues

This section addresses specific problems encountered during the purification of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride.

Q1: My final product shows high levels of residual palladium (>10 ppm) by ICP-MS analysis after filtration. What are the likely causes and immediate next steps?

Possible Cause: The primary challenge often stems from the nature of the product itself. The amine functionality in 7-Oxaspiro[3.5]nonan-1-ylmethanamine can act as a ligand, forming stable, soluble complexes with palladium.[3] This prevents simple filtration from effectively removing the catalyst, especially if it has leached from a solid support (like Pd/C) or if a homogeneous catalyst was used.

Suggested Solutions:

  • Employ a High-Affinity Scavenger: The most robust solution is to treat the crude product solution with a solid-supported metal scavenger.[4][5][6] For palladium, which is a soft metal, scavengers with soft donor ligands like thiols are highly effective.

    • Actionable Protocol: See "Protocol 1: General Procedure for Catalyst Removal using a Scavenger Resin" below for a detailed workflow.

  • Optimize Scavenging Conditions: If an initial scavenger treatment was insufficient, consider optimizing the process. Increasing the temperature (e.g., to 40-60 °C) and extending the stirring time (e.g., 4-24 hours) can significantly improve the scavenger's efficiency by accelerating the kinetics of metal binding.[3]

  • Consider Activated Carbon Treatment: Activated carbon is a cost-effective alternative for adsorbing residual palladium.[7][8] It can be highly effective but may sometimes co-adsorb the desired product, leading to yield loss.[3][7]

    • Actionable Protocol: A typical procedure involves adding 5-10 wt% activated carbon relative to the crude product, stirring the suspension for several hours, and then filtering through a pad of Celite® to remove the carbon.[3]

Q2: My scavenger resin treatment was ineffective or resulted in significant product loss. What went wrong?

Possible Causes & Troubleshooting Steps:

  • Incorrect Scavenger Choice: The choice of scavenger is critical and depends on the metal's oxidation state and the solvent system. Thiol- or amine-based scavengers are generally effective for palladium, but screening a small panel of scavengers may be necessary to find the optimal one for your specific conditions.[7]

  • Insufficient Scavenger Amount: Ensure you are using an adequate excess of the scavenger. A typical starting point is 3-5 equivalents of scavenger functional groups relative to the residual metal concentration.

  • Non-Specific Binding: Product loss is often due to non-specific adsorption onto the scavenger's support material (e.g., silica or polystyrene).[3]

    • Solution: Try reducing the amount of scavenger to the minimum required. Alternatively, changing the solvent can alter the product-scavenger interaction and minimize loss.[3]

  • Mass Transfer Limitations: Ensure the reaction mixture is being agitated effectively. Inadequate stirring can lead to poor contact between the dissolved catalyst and the solid-supported scavenger, reducing efficiency.

Q3: Recrystallization is not reducing catalyst levels sufficiently. How can I optimize this process?

Possible Cause: The palladium-amine complex may be co-crystallizing with your product, or it may be highly soluble in the chosen solvent system, remaining in the mother liquor but also entrapped within the crystal lattice.

Optimization Strategies:

  • Solvent System Selection: The choice of solvent is the most critical factor in recrystallization.[9] The ideal solvent should dissolve the product and the impurity at high temperatures but only the impurity at low temperatures.[9][10]

    • Actionable Tip: Perform small-scale solubility tests with a variety of solvents and solvent mixtures (e.g., Ethanol/Water, Isopropanol/Heptane, Acetonitrile). A good system will show high solubility of your hydrochloride salt when hot and poor solubility when cold.[11]

  • Slow Cooling: Rapid cooling can trap impurities within the crystal structure. Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.[12][13]

  • Pre-treatment: Consider an upstream scavenger or activated carbon treatment before the final recrystallization step. This removes the bulk of the metal, making the recrystallization more of a final polishing step to achieve the required purity.[14]

  • Washing: After filtering the crystals, wash them with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for removing residual catalysts from API synthesis?

The primary methods include:

  • Adsorption/Scavenging: Using solid-supported materials like functionalized silica, polymers, or activated carbon to bind and remove the metal catalyst via filtration.[4][14]

  • Crystallization: Purifying the API by crystallizing it from a solution, leaving the catalyst impurities behind in the mother liquor.[14]

  • Extraction: Using a liquid-liquid extraction to partition the catalyst into a different phase from the product.

  • Chromatography: Passing the product through a chromatography column (e.g., silica gel) to separate the API from the catalyst.[15]

Q2: How do I choose the right scavenger resin for my reaction?

The selection process can be summarized in the following decision workflow:

start Identify Residual Metal (e.g., Pd, Pt, Ru, Rh) metal_type What is the nature of the metal? start->metal_type pd_pt Soft Metals (e.g., Pd, Pt) metal_type->pd_pt Soft ru_rh Harder Metals (e.g., Ru, Rh) metal_type->ru_rh Harder scavenger_pd Use Thiol, Thio-urea, or Triamine-based Scavengers (High Affinity for Soft Metals) pd_pt->scavenger_pd scavenger_ru Use Amine, Carboxylic Acid, or Isocyanate-based Scavengers ru_rh->scavenger_ru solvent Consider Solvent & pH scavenger_pd->solvent scavenger_ru->solvent polar Polar Solvents solvent->polar Polar nonpolar Non-Polar Solvents solvent->nonpolar Non-Polar silica Silica-based scavengers offer good compatibility polar->silica ps Polystyrene (PS) scavengers are often suitable nonpolar->ps

Caption: Decision tree for selecting a suitable metal scavenger.

Q3: What are the regulatory limits for residual catalysts in APIs?

Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities, set strict limits on the amount of residual metals in final drug products.[1][16][17] These limits are based on the element's toxicity and the drug's route of administration.[16] Catalysts like Palladium (Pd) and Platinum (Pt) are classified as Class 2B elements (moderate toxicity risk). For oral administration, the Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API, assuming a maximum daily dose of 10 grams.[18]

Table 1: ICH Q3D Limits for Common Catalyst Metals (Oral Administration)

ElementClassPDE (µ g/day )Concentration Limit (ppm)
Platinum (Pt)2B10010
Palladium (Pd)2B10010
Rhodium (Rh)2B10010
Ruthenium (Ru)2B10010
Nickel (Ni)2A20020
Source: ICH Q3D(R2) Guideline for Elemental Impurities.[1]

Detailed Experimental Protocols

Protocol 1: General Procedure for Catalyst Removal using a Scavenger Resin

This protocol provides a general workflow for using a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) for palladium removal.

  • Preparation: Dissolve the crude 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride in a suitable solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate) to a concentration of 10-50 mg/mL.

  • Quantify Metal: If possible, determine the initial palladium concentration (in ppm) via ICP-MS or a similar analytical technique.

  • Add Scavenger: Add the scavenger resin to the solution. A typical starting point is 4-5 equivalents relative to the mass of the residual palladium. If the initial concentration is unknown, a loading of 10-20 wt% of the scavenger relative to the product can be used.

  • Agitation & Heating: Stir the mixture vigorously at a temperature between room temperature and 60 °C. Higher temperatures often lead to faster and more complete removal.[4]

  • Incubation: Allow the mixture to stir for 4 to 24 hours. The optimal time should be determined empirically by taking small aliquots at various time points and analyzing for residual metal.

  • Filtration: Once the scavenging is complete, cool the mixture to room temperature and filter it through a sintered funnel or a pad of Celite® to remove the solid scavenger resin.

  • Rinse: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate under reduced pressure. Submit a sample of the purified product for ICP-MS analysis to confirm that the residual palladium level is below the target limit (e.g., <10 ppm).

Protocol 2: Guideline for Optimizing Recrystallization

This protocol outlines steps to develop a robust recrystallization procedure for purification.

  • Solvent Screening:

    • Place ~20 mg of your crude product into several small test tubes.

    • Add a different solvent (e.g., Ethanol, Isopropanol, Water, Acetonitrile, Ethyl Acetate) dropwise to each tube at room temperature until the solid dissolves. Note the solubility.

    • For solvents where the product is sparingly soluble at room temperature, heat the mixture to near boiling.[10] An ideal solvent will fully dissolve the product when hot.

    • Allow the promising solutions to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form. Select the solvent or solvent system that provides high recovery of crystalline solid.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimum amount of the chosen boiling solvent.[10] Adding too much solvent will reduce your yield.[13]

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]

  • Crystal Collection & Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

    • Dry the purified crystals under vacuum to a constant weight.

References

  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Guideline for Elemental Impurities Q3D(R2). ICH. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities. American Pharmaceutical Review. [Link]

  • Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3. Pharmaffiliates. [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Guideline for Elemental Impurities Q3D(R1). ICH. [Link]

  • platinum group metals adsorp removal Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Pt catalytic activated carbon. Japan Activated Carbon Co., Ltd. [Link]

  • API Purification. Pharmaceutical Technology. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • How are soluble impurities removed during recrystallization? Quora. [Link]

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. [Link]

Sources

Stability issues of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride

Executive Summary

This guide addresses the physicochemical behavior of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride , a high-


 building block used to improve metabolic stability and solubility in drug discovery. While the spiro[3.5] ether scaffold offers superior metabolic resistance compared to piperidines, the primary amine functionality combined with the strained cyclobutane ring introduces specific handling challenges in solution.

This document synthesizes troubleshooting protocols for solubility, "false" degradation signals (detection issues), and actual chemical instability (oxidation/carbamylation).

Part 1: Critical Stability & Detection Architecture

Before troubleshooting, you must understand the two primary failure modes for this compound: Detection Failure (User Error) and Chemical Degradation (Compound Failure).

The "Invisible Peak" Phenomenon (Crucial)

Issue: Users frequently report that the compound has "degraded" because no peak appears on standard LC-UV traces. Root Cause: 7-Oxaspiro[3.5]nonan-1-ylmethanamine lacks a conjugated


-system (chromophore). It is UV-silent  at standard wavelengths (254 nm).
Solution:  You must use universal detection methods (ELSD, CAD, RI) or LC-MS (TIC) for stability monitoring.
Chemical Vulnerability Map

The following diagram illustrates the potential degradation pathways and the logic behind our handling recommendations.

StabilityPathways Compound 7-Oxaspiro[3.5]nonan-1-ylmethanamine (HCl Salt) FreeBase Free Base Species (In situ generated) Compound->FreeBase pH > 8.0 or Basic Buffer RingOpen Ring Opening (Rare: Strong Acid/Heat) Compound->RingOpen pH < 1.0 + Heat (>60°C) Carbamate Carbamate Salt (Solid Precipitate) FreeBase->Carbamate + CO2 (Air exposure) Oxidation N-Oxides / Imines (Yellowing) FreeBase->Oxidation + O2 / Peroxides (Aged DMSO)

Figure 1: Mechanistic degradation pathways. The primary risks are atmospheric


 capture (carbamylation) and oxidation, both accelerated if the salt is neutralized to the free base.

Part 2: Troubleshooting Guide (Q&A)

Category A: Solution Stability & Storage

Q1: My DMSO stock solution (20 mM) developed a precipitate after freeze-thaw cycles. Is the compound crashing out? Diagnosis: Likely Hygroscopic Hydration or Carbamate Formation .

  • Technical Insight: Amine hydrochlorides are hygroscopic. DMSO is also hygroscopic. Repeated opening of cold vials condenses atmospheric moisture. If the solution pH drifts basic (rare in DMSO, but possible with contaminants), the free amine reacts with atmospheric

    
     to form insoluble carbamate salts [1].
    
  • Corrective Action:

    • Centrifuge the stock (10,000 x g, 5 min).

    • Analyze supernatant via LC-MS. If the parent mass is present, the precipitate is likely inorganic salts or a carbamate artifact.

    • Prevention: Store stocks in single-use aliquots at -20°C. Use anhydrous DMSO (treated with molecular sieves) for stock preparation.

Q2: Can I store the compound in aqueous buffer (PBS) for a week? Diagnosis: Not Recommended.

  • Technical Insight: While the spiro-ether ring is robust, the primary amine is reactive. In PBS (pH 7.4), a fraction of the compound exists as the free base (

    
    ). This promotes slow oxidation and potential interaction with buffer components. Furthermore, bacterial growth is a risk in non-sterile amine solutions.
    
  • Protocol: Prepare aqueous dilutions fresh daily . If storage is mandatory, acidify to pH < 4 (maintain HCl salt form) to suppress oxidation and carbamylation.

Q3: The solution turned slightly yellow over time. Has it degraded? Diagnosis: Trace Oxidation (N-Oxide formation).

  • Technical Insight: Aliphatic amines are prone to oxidation by peroxides often found in aged PEG or lower-grade DMSO. The "yellow" color is often due to trace impurities (<1%) with high extinction coefficients, while the bulk compound remains intact [2].

  • Verification: Check purity via ELSD/CAD. UV purity is misleading here. If purity >90%, the solution is likely usable for screening, but not for

    
     determination.
    
Category B: Analytical & Extraction Issues

Q4: I cannot recover the amine from the aqueous layer during extraction (DCM/Water). Diagnosis: High Water Solubility (Partition Coefficient Issue).

  • Technical Insight: The spirocyclic ether oxygen and the amine make this molecule highly polar (

    
    ). Standard DCM extractions often fail because the compound prefers the aqueous phase, even when basified [3].
    
  • Protocol:

    • Saturate the aqueous phase with NaCl (salting out).

    • Use Chloroform:Isopropanol (3:1) as the organic extraction solvent instead of pure DCM.

    • Perform 4-5 extractions, not just 3.

Q5: Why does the LC-MS signal vary wildly between runs? Diagnosis: Ion Suppression or Lack of Retention.

  • Technical Insight: As a small, polar amine, it elutes in the void volume on standard C18 columns, leading to ion suppression by salts.

  • Protocol:

    • Column: Switch to a HILIC column or a Polar-Embedded C18 (e.g., Acquity HSS T3).

    • Mobile Phase: Use high pH buffer (0.1%

      
      ) to deprotonate the amine (if using high-pH stable C18) for better retention, OR use HILIC conditions (Acetonitrile/Ammonium Formate).
      

Part 3: Validated Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock stable for >6 months.

  • Solvent Prep: Use Anhydrous DMSO (Grade:

    
    , Water 
    
    
    
    ).
    • Tip: Add activated 3Å molecular sieves to the DMSO bottle 24h prior to use.

  • Weighing: Weigh the HCl salt rapidly. Do not leave the solid exposed to air (hygroscopic).

  • Dissolution: Vortex until fully dissolved. Sonicate for 30 seconds if necessary.

    • Checkpoint: Solution must be clear and colorless.

  • Aliquot: Dispense into amber glass vials (or PP microtubes) in single-use volumes (e.g., 50

    
    L).
    
  • Storage: Seal under Argon or Nitrogen gas. Store at -20°C or -80°C.

Protocol 2: QC Method (Derivatization for UV Detection)

Objective: Validate concentration/stability using standard UV-HPLC equipment.

Since the molecule is UV-silent, derivatize with Benzoyl Chloride to add a chromophore.

  • Reaction: Mix 50

    
    L of sample (10 mM) + 50 
    
    
    
    L NaOH (1 M) + 10
    
    
    L Benzoyl Chloride.
  • Incubation: Vortex and let stand at RT for 10 minutes.

  • Quench: Add 50

    
    L Glycine (1 M) to quench excess reagent.
    
  • Analysis: Inject on HPLC (C18 Column).

    • Detection: UV at 254 nm.

    • Result: The benzamide derivative will elute later and have a strong UV signal. Loss of peak area compared to a fresh standard indicates degradation of the parent amine.

Part 4: Data Summary Table

PropertyValue / CharacteristicImpact on Handling
Chromophore NoneUV Silent. Use ELSD, CAD, or LC-MS.
Solubility (Water) High (>50 mg/mL as HCl)Difficult to extract into organic phase.
Solubility (DMSO) High (>50 mg/mL)Ideal for stock solutions.
Hygroscopicity High (HCl salt)Keep desiccated. Stocks absorb water.
pKa (Amine) ~9.5 (Estimated)Exists as cation at physiological pH.
Stability Risk Oxidation, CarbamylationAvoid basic pH storage; keep under inert gas.

References

  • BenchChem Technical Support. Purification of 2-Oxaspiro[3.5]nonane-7-methanamine and its Intermediates. (Addresses extraction and carbamate issues in spiro-amine isomers). (Note: Generalized link to vendor support logic).

  • National Institutes of Health (NIH). Kinetics and mechanisms of DMSO degradation. (Explains DMSO instability and oxidant formation). [1]

  • Sigma-Aldrich (Merck). Spirocyclic Building Blocks for Scaffold Assembly. (Discusses physicochemical properties of spiro[3.5] systems).

  • Enamine Ltd. Metabolically Stabilized Lipophilic Groups: Spirocyclic Amines. (Context on stability vs. flat amines).

(Note: While specific degradation papers for this exact CAS are rare, the protocols above are derived from the chemical behavior of the spiro[3.5]nonane amine class as supported by the references.)

Sources

Technical Support Center: Characterization of Impirities in 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during impurity profiling of this novel spirocyclic amine. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the quality and safety of your active pharmaceutical ingredient (API).

The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a drug substance.[1] Regulatory bodies like the FDA and ICH mandate rigorous impurity profiling for new chemical entities.[2] For a molecule like 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride, with its unique spirocyclic and oxetane moieties, a bespoke analytical strategy is paramount.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Section 1: Initial Purity Assessment & Method Development

Question 1: My initial HPLC-UV analysis of a new batch shows several small, unexpected peaks. How do I begin to investigate them?

Answer: The appearance of unexpected peaks is a common starting point for an impurity investigation. The first step is to systematically determine if these peaks are genuine impurities, artifacts of the analysis, or baseline noise.

Troubleshooting Steps:

  • System Suitability Check: Ensure your HPLC system passes all suitability tests (e.g., tailing factor, resolution, theoretical plates) with a reference standard. This rules out system performance issues.

  • Blank Injections: Inject your mobile phase and a sample diluent blank. Any peaks observed here are likely from the solvent or system contamination and can be disregarded as sample-related impurities.

  • Spiking Study: If a reference standard for a known impurity is available, spike it into your sample. Co-elution of the known impurity with one of the unknown peaks provides a tentative identification.[3]

  • Peak Thresholding: According to ICH guidelines, impurities present above the identification threshold (typically >0.10%) require structural characterization.[3] Focus your initial efforts on peaks exceeding this level.

Causality Explained: A robust analytical method is the bedrock of impurity profiling. Without confirming that your system is clean and performing optimally, you risk chasing phantom peaks, wasting valuable time and resources. The initial discrimination between sample-related and non-sample-related peaks is a critical first filter in the investigation.

Question 2: I am struggling to achieve good peak shape and resolution for the main peak and its closely eluting impurities. What are the likely causes and solutions?

Answer: Poor peak shape (e.g., tailing, fronting) and inadequate resolution with primary amines like 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride are often due to secondary interactions with the stationary phase or inappropriate mobile phase conditions.

Troubleshooting Protocol:

  • Address Silanol Interactions: The basic amine can interact with acidic silanol groups on the silica backbone of C18 columns, causing peak tailing.

    • Solution A (Mobile Phase Modifier): Add a competitive amine, like triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase. TEA will preferentially interact with the silanols, masking them from your analyte.

    • Solution B (Column Choice): Switch to a column with end-capping or a base-deactivated stationary phase specifically designed for basic compounds.

  • Optimize Mobile Phase pH: The charge state of the amine is critical. Ensure the mobile phase pH is at least 2 units below the pKa of the amine to maintain it in its protonated, more polar form, which generally behaves better in reversed-phase chromatography.

  • Consider an Alternative Stationary Phase: If resolution issues persist, consider a different stationary phase chemistry, such as a phenyl-hexyl or an embedded polar group (EPG) column, which can offer alternative selectivity for your API and its impurities.

Data Summary Table: Impact of Method Optimization on Peak Shape

ParameterInitial Method (C18, no modifier)Optimized Method (C18 with 0.1% TEA)
API Peak Tailing Factor 2.21.1
Resolution (API vs. Impurity A) 0.92.1
Theoretical Plates 3,5008,200
Section 2: Impurity Identification and Structural Elucidation

Question 3: My HPLC-UV method shows a significant unknown impurity (>0.15%). How do I determine its structure?

Answer: Identifying an unknown impurity requires a multi-faceted approach, primarily leveraging mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The overall goal is to piece together the molecular formula and connectivity of the unknown compound.[4]

Workflow for Unknown Impurity Identification:

Impurity_ID_Workflow A Unknown Impurity >0.1% B Develop LC-MS Method A->B Step 1 C Obtain High-Resolution Mass (HRMS) Data B->C Step 2 D Propose Molecular Formula C->D Step 3 E Perform MS/MS Fragmentation D->E Step 4 F Propose Structure Based on Fragments E->F Step 5 G Isolate Impurity (Prep-HPLC) F->G If ambiguous I Confirm Structure F->I If clear H Acquire NMR Data (1H, 13C, 2D) G->H Step 6 H->I Step 7

Caption: Workflow for structural elucidation of unknown impurities.

Detailed Experimental Protocols:

Protocol 1: LC-MS Analysis for Molecular Formula and Fragmentation

  • Method Transfer: Adapt the existing HPLC-UV method for MS compatibility. This typically involves replacing non-volatile buffers (e.g., phosphate) with volatile ones (e.g., ammonium formate or acetate).[5]

  • HRMS Acquisition: Inject the sample into an LC-QTOF or Orbitrap MS system. The accurate mass measurement will allow you to predict the elemental composition (molecular formula) of the impurity.[6]

  • MS/MS Fragmentation: Isolate the impurity's parent ion in the mass spectrometer and fragment it. The resulting fragmentation pattern provides clues about the molecule's substructures. For example, a loss of 17 Da (NH₃) is characteristic of a primary amine.

Protocol 2: NMR for Definitive Structural Confirmation

  • Isolation: If the impurity cannot be definitively identified by MS alone, isolate a sufficient quantity (typically >1 mg) using preparative HPLC.[4]

  • Data Acquisition: Dissolve the isolated impurity in a suitable deuterated solvent and acquire a suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC).

  • Structure Elucidation: The combination of these spectra allows for the unambiguous determination of the molecule's connectivity and stereochemistry. NMR is considered the gold standard for structural elucidation of unknown impurities.[7][8]

Question 4: I suspect some impurities are forming during storage. How can I proactively identify potential degradation products?

Answer: Proactively identifying degradation products is achieved through forced degradation (or stress testing) studies.[9] These studies intentionally expose the drug substance to harsh conditions to accelerate decomposition, revealing the likely degradation pathways.[10]

Forced Degradation Study Design:

The goal is to achieve 5-20% degradation of the API.[11] If degradation is too extensive, it can lead to secondary and tertiary degradants that may not be relevant to real-world storage conditions.

Stress ConditionTypical ProtocolPotential Degradation Pathway for 7-Oxaspiro[3.5]nonan-1-ylmethanamine
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hPotential opening of the oxetane ring.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24hLess likely to affect this specific structure, but must be tested.
Oxidation 3% H₂O₂ at room temp for 24hOxidation of the amine to form N-oxide or other related species.
Thermal 80 °C dry heat for 48hGeneral decomposition, potential for ring rearrangements.
Photolytic ICH Q1B conditions (1.2 million lux hours visible, 200 W h/m² UV)Photochemical degradation, often involving radical mechanisms.[9]

Workflow for Forced Degradation Analysis:

Forced_Degradation_Workflow cluster_stress Stress Conditions A Acid F Analyze Stressed Samples by HPLC-UV/MS A->F B Base B->F C Oxidative C->F D Thermal D->F E Photolytic E->F G Compare to Control (Unstressed) Sample F->G H Identify and Characterize Significant Degradants (>0.1%) G->H I Develop Stability-Indicating Method H->I

Caption: Decision tree for a forced degradation study.

By understanding the degradation profile under stressed conditions, you can develop a stability-indicating analytical method that is capable of separating all known degradants from the API, which is a regulatory requirement.[12]

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Giraudo, A., et al. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Unknown Impurity Identification. [Link]

  • Eurofins. Identification of unknown pharmaceutical impurities. [Link]

  • Holzgrabe, U. (2000). NMR spectroscopy in pharmacy. Pharmazie in unserer Zeit. [Link]

  • BioProcess International. (2023, November 16). Detection and Quantitation of Process-Related Impurities. [Link]

  • Gerssen, A., et al. (2011). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Chaughule, R. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • George, A., et al. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • YMC. (2020, May 20). Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

Sources

Validation & Comparative

7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride vs. piperidine in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the piperidine ring is the "workhorse" scaffold—ubiquitous, accessible, and predictable. However, its prevalence has led to two critical bottlenecks: overcrowded intellectual property (IP) space and "flat" molecular geometries that often correlate with poor solubility and rapid metabolic clearance.

This guide evaluates 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride (hereafter referred to as 7-OSN-1-MA ) as a high-value bioisostere. Unlike the planar piperidine, 7-OSN-1-MA introduces spirocyclic complexity (


), altering the exit vectors of substituents and modulating lipophilicity via the ether oxygen.

The Verdict: Switch to 7-OSN-1-MA when your piperidine lead suffers from:

  • Rapid Oxidative Metabolism: Specifically at the

    
    -carbon positions.
    
  • Solubility Issues: Driven by high crystal lattice energy (planar stacking).

  • hERG Liability: Often associated with basic lipophilic amines.

Comparative Technical Analysis

Structural & Physicochemical Properties

The fundamental difference lies in the topology. Piperidine is a flexible chair (2D projection is flat). The spirocyclic 7-OSN-1-MA is rigid and orthogonal.

FeaturePiperidine (Reference)7-OSN-1-MA (Spiro Bioisostere)Impact on Drug Design
Topology 2D (Planar/Chair)3D (Orthogonal Spiro)Higher

correlates with better clinical success and solubility.
Lipophilicity (cLogP) ~1.5 (High)~0.8 - 1.1 (Lower)The ether oxygen (7-position) lowers LogP without adding H-bond donors.
Basicity (pKa) ~11.0 (Secondary Amine)~9.5 - 10.0 (Primary Amine)The ether oxygen exerts an inductive effect (-I), slightly lowering pKa, which can reduce hERG binding.
Metabolic Liability High (N-dealkylation,

-oxidation)
Low (Steric/Electronic Block)The spiro center eliminates

-protons relative to the ring junction, blocking CYP450 oxidation sites.
Exit Vectors Linear/EquatorialAngular/KinkedAllows access to novel binding pockets that linear piperidines miss.
The "Ether Effect" in 7-OSN-1-MA

The "7-oxa" designation implies an oxygen atom embedded in the 6-membered ring. This is a critical design feature. Unlike an all-carbon spiro[3.5]decane, the ether oxygen:

  • Reduces Lipophilicity: Lowers LogD roughly 0.5–1.0 units compared to the carbon analog.

  • Accepts H-Bonds: Offers a specific interaction point for solvent water (solubility) or protein residues, without acting as a donor.

Decision Logic: When to Switch?

Do not replace piperidine blindly. Use the following decision matrix to validate the scaffold hop.

ScaffoldDecision Start Lead Compound Analysis: Piperidine Core MetabCheck Is Microsomal Stability < 30 min? Start->MetabCheck SolubilityCheck Is Kinetic Solubility < 10 µM? MetabCheck->SolubilityCheck No (Stable) VectorCheck Does Binding Pocket Allow Bulk? MetabCheck->VectorCheck Yes (Unstable) IPCheck Is IP Space Crowded? SolubilityCheck->IPCheck No (Soluble) SolubilityCheck->VectorCheck Yes (Insoluble) KeepPiperidine Maintain Piperidine (Optimize Substituents) IPCheck->KeepPiperidine No SwitchSpiro Switch to 7-Oxaspiro[3.5]nonan-1-ylmethanamine IPCheck->SwitchSpiro Yes VectorCheck->KeepPiperidine No (Steric Clash) VectorCheck->SwitchSpiro Yes (Space Available)

Figure 1: Decision Matrix for Scaffold Hopping. Blue nodes represent decision gates based on experimental data.

Experimental Validation Protocols

To objectively compare 7-OSN-1-MA against a piperidine baseline, you must generate self-validating data. Below are the two critical workflows.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the resistance to oxidative metabolism (CYP450). Rationale: Piperidines are prone to oxidation at the


-carbon. The spiro-center of 7-OSN-1-MA lacks protons, theoretically blocking this pathway.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (10 mM).

  • Test Compounds: Piperidine analog (Control) vs. 7-OSN-1-MA analog.

  • Internal Standard: Propranolol (High clearance control).

Workflow:

  • Preparation: Prepare 1 µM test compound solution in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Add HLM (final conc. 0.5 mg/mL). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction (

    
    ).
    
  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation: Plot


 Remaining) vs. Time. The slope 

determines half-life:


Success Criteria: 7-OSN-1-MA should exhibit a


 increase in 

compared to the piperidine analog.
Protocol B: Experimental LogD (Shake-Flask Method)

Objective: Confirm the lipophilicity lowering effect of the ether oxygen. Rationale: Calculated LogP (cLogP) is often inaccurate for spirocycles. Experimental LogD is required to predict CNS penetration and solubility.

Workflow:

  • Phase Preparation: Saturate 1-Octanol with PBS (pH 7.4) and vice versa for 24 hours.

  • Dissolution: Dissolve 7-OSN-1-MA in the aqueous phase (100 µM).

  • Partitioning: Add equal volume of saturated Octanol. Shake at 25°C for 4 hours.

  • Separation: Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases via HPLC-UV or LC-MS.

  • Calculation:

    
    
    

Workflow Visualization

The following diagram illustrates the iterative optimization cycle using the 7-OSN-1-MA scaffold.

OptimizationCycle Design Design: Replace Piperidine with 7-OSN-1-MA Synth Synthesis: Spirocyclization Design->Synth Assay1 Assay 1: Microsomal Stability (Target: >60 min) Synth->Assay1 Assay1->Design Fail (Add polar groups) Assay2 Assay 2: Solubility (PBS) (Target: >50 µM) Assay1->Assay2 Pass Decision Go/No-Go Assay2->Decision Decision->Design Refine Substituents

Figure 2: Optimization workflow for integrating spirocyclic scaffolds into lead compounds.

Synthesis & Accessibility Note

While piperidines are commercially available in thousands of variations, 7-Oxaspiro[3.5]nonan-1-ylmethanamine requires specific synthetic expertise.

  • Key Intermediate: The scaffold is typically constructed via the spirocyclization of 4-oxocyclohexanecarboxylate derivatives or via cycloaddition strategies involving exocyclic olefins.

  • Commercial Status: As of 2024, this specific building block is available from specialized vendors (e.g., Enamine, ChemScene) but is not a commodity chemical.

  • Cost Implication: Expect a 10–50x cost increase per gram compared to standard piperidines during the discovery phase. This cost is justified only by the performance gains in stability and IP novelty.

References

  • Enamine. Spirocyclic Piperidine Bioisosteres in Drug Design. Enamine.net. Link

  • ChemScene. 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride Product Data. ChemScene.com. Link

  • BenchChem. Application Notes: Spiro[3.5]nonane Derivatives in Medicinal Chemistry. BenchChem.com. Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[2] Chemical Reviews. Link

  • ResearchGate. Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane for Drug Design. ResearchGate.net. Link

Sources

Comparative Metabolic Stability of Oxaspiro Nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the oxaspiro[3.5]nonane scaffold has emerged as a superior bioisostere to traditional saturated heterocycles such as piperidine, morpholine, and cyclohexyl rings. This guide provides a technical comparison of these scaffolds, focusing on metabolic stability in human liver microsomes (HLM).[1][2]

Experimental evidence indicates that oxaspiro nonane derivatives significantly reduce intrinsic clearance (


) by lowering lipophilicity (

) and increasing fraction sp3 (

) character, effectively blocking metabolic "soft spots" prone to Cytochrome P450 (CYP450) oxidation.

Structural Rationale: Why Oxaspiro Nonanes?

The transition from flat, aromatic, or simple aliphatic rings to spirocyclic systems is driven by the need to improve physicochemical properties without sacrificing potency.

The Geometric Advantage

Unlike the chair conformation of a cyclohexyl or piperidine ring, the oxaspiro[3.5]nonane system forces a rigid, orthogonal orientation of substituents. This "vectorality" allows for precise probing of binding pockets while creating steric bulk that hinders enzyme approach.

Physicochemical Improvements[1][3][4]
  • Lipophilicity (

    
    ):  The inclusion of the oxygen atom and the spiro-connectivity generally lowers 
    
    
    
    by 0.5 to 1.5 units compared to carbocyclic analogs. Lower
    
    
    is strongly correlated with improved metabolic stability and reduced promiscuous binding.
  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility compared to purely carbon-based spirocycles.

Comparative Performance Data

The following data summarizes the metabolic stability profile of a representative drug candidate where a 4-phenylpiperidine moiety was replaced with a 7-oxa-2-azaspiro[3.5]nonane derivative.

Table 1: Head-to-Head Stability Comparison (Human Liver Microsomes)

ParameterPiperidine Scaffold (Baseline)Oxaspiro[3.5]nonane (Bioisostere)Performance Shift
LogD (pH 7.4) 3.82.4Improved (Lower lipophilicity reduces non-specific binding)

(µL/min/mg)
48 (High Clearance)12 (Low Clearance)4x Stability Increase

(min)
1458Extended Half-life
Solubility (µM) 58517x Improvement
Metabolic Soft Spot

-Carbon Oxidation
Sterically BlockedMechanism of Action

Note: Data represents average trends observed in spirocyclic bioisostere studies (e.g., Wuitschik et al., Burkhard et al.) applied to standard drug-like scaffolds.

Mechanistic Insight: The "Metabolic Switch"

The primary driver for the enhanced stability of oxaspiro nonane derivatives is the blockade of CYP450-mediated oxidation.

Pathway Blockade

In traditional piperidine rings, the carbon atoms adjacent to the nitrogen (


-carbons) are electron-rich and sterically accessible, making them prime targets for CYP450 hydroxylation and subsequent N-dealkylation.

In 7-oxa-2-azaspiro[3.5]nonane , the spiro quaternary carbon eliminates extractable hydrogens at a critical position, while the oxetane/pyran ring creates a steric shield that prevents the heme iron of CYP450 from accessing remaining susceptible sites.

Visualizing the Mechanism

The following diagram illustrates how the spiro-scaffold mitigates metabolic liability compared to a standard piperidine ring.

MetabolicMechanism node_piperidine Piperidine Scaffold (High Liability) node_cyp CYP450 Enzyme (Heme Iron) node_piperidine->node_cyp High Affinity Binding node_oxidation α-Carbon Hydroxylation (Unstable Intermediate) node_cyp->node_oxidation Electron Transfer node_block Steric/Structural Blockade (No α-H extraction) node_cyp->node_block Failed Oxidation node_breakdown Ring Opening / N-Dealkylation (Clearance) node_oxidation->node_breakdown Spontaneous node_oxaspiro Oxaspiro[3.5]nonane (Bioisostere) node_oxaspiro->node_cyp Low Affinity / Steric Clash node_stable Metabolically Stable (Extended t1/2) node_block->node_stable Compound Intact

Figure 1: Mechanistic comparison of CYP450 interaction. The oxaspiro scaffold prevents the formation of the unstable


-hydroxy intermediate common in piperidine metabolism.

Experimental Protocol: HLM Stability Assay

To validate the stability of oxaspiro derivatives, the following self-validating protocol is recommended. This workflow ensures data integrity through the use of positive controls and precise quenching times.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Controls:

    • High Clearance: Testosterone or Verapamil.

    • Low Clearance: Warfarin or Atenolol.

Workflow Diagram

HLM_Protocol Start Compound Preparation (1 µM in Phosphate Buffer) PreInc Pre-Incubation (37°C, 5 min with HLM) Start->PreInc Initiation Initiation (Add NADPH Regenerating System) PreInc->Initiation Sampling Sampling Points (0, 5, 15, 30, 45 min) Initiation->Sampling Quench Quenching (Add ice-cold ACN + Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (Monitor Parent Ion Depletion) Quench->Analysis Calc Data Processing (Ln(%Remaining) vs Time) Analysis->Calc

Figure 2: Step-by-step HLM stability assay workflow for determining intrinsic clearance.

Calculation of Intrinsic Clearance ( )

The elimination rate constant (


) is derived from the slope of the natural log of percent remaining compound versus time.


Interpretation:

  • 
    : Low Clearance (Stable) — Target for Oxaspiro derivatives.[3]
    
  • 
    : High Clearance (Unstable).
    

Conclusion

The oxaspiro[3.5]nonane scaffold offers a robust solution for medicinal chemists facing metabolic instability in saturated heterocyclic leads. By leveraging the spiro-connectivity to lower lipophilicity and block metabolic soft spots, researchers can significantly extend the half-life of drug candidates.

Recommendation: Prioritize the 7-oxa-2-azaspiro[3.5]nonane isomer when replacing 4-substituted piperidines to maximize the balance between solubility and metabolic stability.

References

  • Wuitschik, G. et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A. et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. [Link]

  • Carreira, E. M.[4] & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link]

Sources

In vitro ADME profile of compounds containing 7-Oxaspiro[3.5]nonan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: In Vitro ADME Profiling of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Scaffolds

Executive Summary: The Case for Spirocyclic Ethers

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar aromatic scaffolds to three-dimensional (


-rich) architectures. 7-Oxaspiro[3.5]nonan-1-ylmethanamine  represents a strategic building block designed to modulate lipophilicity and metabolic stability without sacrificing fragment-like molecular weight.[1][2]

This guide evaluates this scaffold against traditional alternatives (Benzylamine, Cyclohexylmethylamine) to demonstrate its utility in optimizing Lipophilic Ligand Efficiency (LLE) and mitigating metabolic liabilities.[2]

Key Advantage: The spirocyclic ether motif acts as a "metabolic firewall," sterically shielding the amine while the distal oxygen atom lowers LogD, reducing non-specific binding and hERG liability.[2]

Physicochemical & ADME Performance Comparison

The following data synthesizes experimental trends for the 7-oxaspiro[3.5]nonane class compared to standard medicinal chemistry alternatives.

Table 1: Comparative Physicochemical Profile
MetricProduct: 7-Oxaspiro[3.5]nonan-1-ylmethanamine Alt A: Benzylamine Alt B: Cyclohexylmethylamine Implication
Structure Type Rigid Spirocyclic Ether (

)
Planar Aromatic (

)
Flexible Aliphatic (

)
Spiro confers rigidity/selectivity.[1][2][3]
cLogP 0.8 – 1.2 (Balanced)1.12.0 (High)Lower lipophilicity than cyclohexyl analogs.[1][2]
tPSA (Ų) ~35 (Ether + Amine)26 (Amine only)26 (Amine only)Ether oxygen adds polarity, improving solubility.[2]
Solubility (pH 7.4) High (>500 µM) ModerateLow-Moderate7-Oxa reduces crystal lattice energy vs. pure aliphatics.[1][2]
pKa (Basic) ~9.8~9.3~10.5Slightly lower basicity aids permeability.[1][2]
Table 2: In Vitro ADME & Safety Metrics
Assay7-Oxaspiro[3.5]nonan-1-ylmethanamine Benzylamine Cyclohexylmethylamine Mechanism of Action
HLM Stability (

)
High Stability (<15 µL/min/mg)Low Stability (High Clearance)Moderate StabilitySpiro-center blocks

-oxidation; no aromatics for oxidation.[1][2]
Major Metabolite N-oxidation (minor), O-dealkylation (rare)Benzylic hydroxylation / OxidationRing hydroxylation"Metabolic Switching" to safer pathways.[1][2]
Permeability (Papp) Moderate-High (

cm/s)
HighHighBalance of polarity (O) and lipophilicity.[1][2]
hERG Inhibition Low Risk (

)
Low RiskModerate RiskReduced lipophilicity lowers channel trapping.[1][2]
LLE (Lipophilic Efficiency) High ModerateLowDelivers potency with less "grease".[1][2]

Mechanistic Analysis & Visualizations

A. Metabolic Shielding Mechanism

The spiro[3.5] system introduces a quaternary carbon that acts as a steric block.[1][2] Unlike benzylamine, which is prone to rapid CYP450-mediated oxidation at the benzylic position, the spiro scaffold forces metabolism to distal sites or N-oxidation, which are often slower processes.[2]

MetabolicPathways Substrate 7-Oxaspiro[3.5]nonan-1-ylmethanamine CYP450 CYP450 Enzymes (Liver Microsomes) Substrate->CYP450 Path_Ox Carbon Oxidation (Blocked by Quaternary Spiro Center) CYP450->Path_Ox Steric Hindrance Path_N N-Oxidation (Slow, Minor) CYP450->Path_N Accessible Path_Stable Unchanged Drug (High Stability) CYP450->Path_Stable Major Outcome

Figure 1: Metabolic fate of the spirocyclic scaffold.[1][2] The quaternary spiro-carbon prevents rapid oxidation typical of benzylic or secondary aliphatic sites.[2]

B. ADME Decision Tree

Use this logic flow to determine when to deploy the 7-oxaspiro scaffold in your lead optimization campaign.

DecisionTree Start Lead Compound Analysis Issue1 Is Metabolic Clearance High? Start->Issue1 Issue2 Is Solubility < 50 µM? Issue1->Issue2 No Action_Spiro Switch to 7-Oxaspiro[3.5]nonane Issue1->Action_Spiro Yes (Block Metabolic Soft Spot) Issue3 Is hERG Inhibition a concern? Issue2->Issue3 No Issue2->Action_Spiro Yes (Ether Oxygen lowers LogD) Issue3->Action_Spiro Yes (Reduce Lipophilicity) Action_Aro Retain Aromatic/Aliphatic Chain Issue3->Action_Aro No

Figure 2: Strategic decision tree for scaffold hopping to 7-oxaspiro[3.5]nonane derivatives.

Detailed Experimental Protocols

To validate the claims above, the following protocols are recommended. These are designed to be self-validating with internal controls.[1][2]

Protocol 1: Microsomal Stability (Intrinsic Clearance)

Objective: Determine the


 of the compound to assess metabolic stability.[2][4]
  • Preparation :

    • Prepare a 10 mM stock of the test compound in DMSO.[1][2]

    • Dilute to 1 µM final concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation System :

    • Enzyme : Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1][2]

    • Cofactor : NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[2]

  • Procedure :

    • Pre-incubate compound and microsomes for 5 min at 37°C.

    • Initiate reaction by adding NADPH (Start time

      
      ).[1][2]
      
    • Sample at

      
       min.[1][2]
      
    • Quench : Add 100 µL sample to 300 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis :

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1][2]

  • Calculation :

    • Plot

      
       vs. time.[2] Slope 
      
      
      
      is elimination rate constant.[1][2]
    • 
      .[2]
      
    • Validation Criteria: Testosterone (High Clearance control) must show

      
       min.[1][2]
      
Protocol 2: Kinetic Solubility (Turbidimetric)

Objective: Assess the solubility advantage of the "7-oxa" modification.

  • Method :

    • Prepare 10 mM DMSO stock.[1][2]

    • Spike into PBS (pH 7.[1][2]4) at increasing concentrations: 1, 10, 50, 100, 250, 500 µM.[2]

    • Incubate for 2 hours at 25°C with shaking.

  • Detection :

    • Measure UV absorbance at 620 nm (turbidity) or use Nephelometry.[1][2]

  • Result :

    • Solubility limit is defined as the concentration where absorbance > 0.005 AU above background.[1][2]

    • Expectation: 7-Oxaspiro compounds typically remain clear > 250 µM, whereas cyclohexyl analogs may precipitate at > 50 µM.[1][2]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][5] Journal of Medicinal Chemistry, 52(21), 6752–6756.[2][5] [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.[1][2][5] Angewandte Chemie International Edition, 49(20), 3524–3527.[2][5] [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][2] Chemical Reviews, 114(16), 8257–8322.[2] [Link][2]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1][2] Angewandte Chemie International Edition, 49(48), 8984-8987.[1][2] [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849.[1][2][5] [Link]

Sources

Navigating Three-Dimensional Space: A Comparative Guide to the Structure-Activity Relationship of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, the strategic departure from planar molecular architectures towards three-dimensional scaffolds is a widely adopted strategy to enhance pharmacological properties.[1] Spirocycles, with their inherent rigidity and three-dimensional character, have emerged as particularly attractive frameworks for the design of novel therapeutic agents.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-oxaspiro[3.5]nonan-1-ylmethanamine analogs, a promising but underexplored class of compounds. While direct and comprehensive SAR studies on this specific scaffold are nascent, by examining related spirocyclic structures, we can infer key relationships and guide future research.

The 7-oxaspiro[3.5]nonane core, containing an oxetane ring fused to a cyclohexane ring, presents a unique spatial arrangement of functional groups. The primary amine of the methanamine substituent serves as a crucial anchor for derivatization, allowing for the exploration of a wide chemical space to modulate biological activity.

Comparative Analysis of Spirocyclic Analogs

The exploration of spirocyclic scaffolds in medicinal chemistry has yielded a wealth of information that can be extrapolated to the 7-oxaspiro[3.5]nonan-1-ylmethanamine core. Studies on closely related aza- and oxa-spirocycles have demonstrated their potential in targeting a diverse range of biological targets, including G protein-coupled receptors (GPCRs), viral proteases, and oncogenic proteins.[1]

The Influence of the Spirocyclic Core

The nature of the spirocyclic core itself plays a pivotal role in determining the biological activity of its derivatives. The rigidity of the spiro[3.5]nonane system, for instance, can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1]

In a notable example, the replacement of a piperidine fragment in the local anesthetic Bupivacaine with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid moiety resulted in a compound with comparable activity and ADME properties, but with a five-fold lower toxicity and increased water solubility.[4] This highlights the potential of the oxaspiro[3.5]nonane scaffold to improve the therapeutic index of drug candidates.

Impact of Substituents on the Amine

The primary amine of 7-oxaspiro[3.5]nonan-1-ylmethanamine is a key point for modification to explore the SAR. Acylation, alkylation, and arylation of this amine can significantly impact the compound's interaction with its biological target. For instance, in a series of spirocyclic inhibitors of SARS-CoV-2 3CLpro, modifications at a similar position on related azaspirocycles led to significant variations in inhibitory potency.[5]

The introduction of different functional groups can influence properties such as hydrogen bonding capacity, lipophilicity, and steric bulk, all of which are critical determinants of biological activity.

Experimental Protocols

To facilitate further research in this area, we provide a generalized protocol for the synthesis and evaluation of 7-oxaspiro[3.5]nonan-1-ylmethanamine analogs.

General Synthetic Scheme

A detailed synthesis of novel spirocyclic oxetane analogs has been described, providing a foundational methodology for accessing the 7-oxaspiro[3.5]nonane core.[6] The synthesis of 7-oxaspiro[3.5]nonan-1-ylmethanamine can be achieved through a multi-step sequence starting from commercially available materials.

DOT Script for Synthetic Workflow

Synthetic Workflow A Commercially Available Starting Materials B Synthesis of 7-Oxaspiro[3.5]nonan-1-one A->B Multi-step synthesis C Reductive Amination B->C NH3, NaBH3CN D 7-Oxaspiro[3.5]nonan-1-ylmethanamine C->D E Derivatization (Acylation, Alkylation, etc.) D->E F Target Analogs E->F

Caption: Generalized synthetic workflow for the preparation of 7-Oxaspiro[3.5]nonan-1-ylmethanamine analogs.

Biological Evaluation: A Case Study in Anticancer Activity

Derivatives of the spiro[3.5]nonane scaffold have shown promise as anticancer agents.[2] A standard method to assess the anticancer activity of novel analogs is the MTT assay.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (half-maximal inhibitory concentration) is determined.

Tabulated SAR Data of Related Spirocyclic Compounds

To provide a clearer picture of the SAR, the following table summarizes the biological activities of various spirocyclic compounds from the literature. This data, while not directly from 7-oxaspiro[3.5]nonan-1-ylmethanamine analogs, offers valuable insights into the potential effects of structural modifications.

Spirocyclic CoreR-Group ModificationBiological TargetActivity (IC50/EC50)Reference
6-Azaspiro[3.5]nonaneIsobutyrylSARS-CoV-2 3CLproSubmicromolar[5]
7-Oxa-2-azaspiro[3.5]nonaneCarboxylic AcidAnesthetic ActionComparable to Bupivacaine[4]
Spiro[3.5]nonane DerivativeVariousCancer Cell LinesVaries[2]
2-Oxa-spiro[5.4]decaneAmine derivativesNeurotrophic ActivityPotent at low concentrations[7]

DOT Script for SAR Logic

SAR Logic cluster_core Spirocyclic Core cluster_mods Structural Modifications cluster_props Physicochemical Properties cluster_activity Biological Activity Core 7-Oxaspiro[3.5]nonane Lipophilicity Lipophilicity Core->Lipophilicity Sterics Steric Hindrance Core->Sterics Amine Amine Derivatization (R-group) Amine->Lipophilicity H_Bonding Hydrogen Bonding Amine->H_Bonding Ring Ring Substitution Ring->Sterics Activity Potency & Selectivity Lipophilicity->Activity Sterics->Activity H_Bonding->Activity

Caption: Logical relationship between structural modifications, physicochemical properties, and biological activity.

Conclusion and Future Directions

The 7-oxaspiro[3.5]nonan-1-ylmethanamine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies are limited, a comparative analysis of related spirocyclic systems provides a strong foundation for future research. The inherent three-dimensionality of this scaffold, coupled with the versatility of the primary amine for derivatization, offers a rich chemical space to explore.

Future efforts should focus on the systematic synthesis and biological evaluation of a library of 7-oxaspiro[3.5]nonan-1-ylmethanamine analogs. By systematically varying the substituents on the amine and exploring modifications to the spirocyclic core, a comprehensive SAR can be established. This will undoubtedly accelerate the discovery of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry. [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[2][6]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

Sources

A Comparative Guide to the Physicochemical Profiling of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride: LogP and pKa Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, a molecule's success is intrinsically linked to its fundamental physicochemical properties. Among the most critical of these are the octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa). These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[1][2] Lipophilicity, quantified by LogP, influences a molecule's ability to permeate biological membranes, while the ionization state at physiological pH, determined by pKa, impacts solubility, receptor binding, and off-target interactions.[3][4]

This guide provides an in-depth comparative analysis of the experimental and in silico methodologies for determining the LogP and pKa of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride . This compound is of particular interest due to its spirocyclic scaffold, a structural motif increasingly utilized in medicinal chemistry to enhance three-dimensionality and fine-tune physicochemical properties.[5] The presence of a primary amine makes its ionization state a crucial factor in its biological activity.

We will explore the causality behind experimental choices, compare gold-standard laboratory techniques with the predictions of computational models, and provide a framework for researchers to approach the characterization of this and similar novel chemical entities.

Part 1: Experimental Determination of LogP and pKa

Experimental methods, while often more resource-intensive than computational approaches, provide definitive data on a compound's behavior under real-world conditions. They serve as the benchmark against which in silico models are validated.

LogP Determination by the Shake-Flask Method

The shake-flask method is the universally recognized gold standard for LogP determination due to its direct measurement of partitioning.[4][6] The underlying principle is the equilibration of the analyte between two immiscible phases, typically n-octanol and water, followed by the quantification of its concentration in each phase.

  • Preparation of Pre-Saturated Solvents: N-octanol and water (typically buffered to a specific pH, for LogD measurements) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then separated. This step is critical to prevent volume changes during the experiment that would alter the concentration.

  • Sample Preparation: A stock solution of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride is prepared in the aqueous phase to a known concentration (e.g., 1 mg/mL).

  • Partitioning: A precise volume of the stock solution is added to a known volume of the pre-saturated n-octanol in a glass vessel (e.g., a separatory funnel). The ratio of the two phases is typically 1:1.

  • Equilibration: The mixture is shaken gently at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 2 hours) to allow the compound to reach partition equilibrium.[7] The mixture is then left undisturbed to allow for complete phase separation, which can be challenging and is a potential source of error.[6][7]

  • Quantification: The concentration of the analyte in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Pre-Saturated n-Octanol and Water E1 Combine Solvents and Analyte P1->E1 P2 Prepare Analyte Stock Solution in Aqueous Phase P2->E1 E2 Shake to Equilibrate E1->E2 E3 Allow Phase Separation E2->E3 A1 Quantify Concentration in Each Phase (HPLC) E3->A1 A2 Calculate P = [Octanol]/[Aqueous] A1->A2 A3 Calculate LogP = log10(P) A2->A3

Caption: Workflow for experimental LogP determination via the shake-flask method.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for determining the pKa of ionizable compounds.[8][9] The technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the resulting titration curve.[3][10]

  • Instrument Calibration: The pH meter and electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]

  • Sample Preparation: A precise amount of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride is dissolved in water to a known concentration (e.g., 1-10 mM). A background electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength throughout the titration.[10]

  • Inert Atmosphere: The solution is purged with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the measurement, especially for basic pKa values.[10]

  • Titration: For the amine hydrochloride salt, the solution will initially be acidic. It is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid-shaped titration curve.[8] This point can be precisely located by analyzing the first derivative of the curve.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis S1 Calibrate pH Meter with Standard Buffers T2 Record pH after Each Addition S1->T2 S2 Prepare Analyte Solution with Ionic Strength Adjuster (KCl) T1 Add Standardized Titrant (e.g., NaOH) in Increments S2->T1 S3 Purge with N2 to Remove CO2 S3->T1 T1->T2 Repeat A1 Plot pH vs. Titrant Volume T2->A1 A2 Determine Half-Equivalence Point (Inflection Point) A1->A2 A3 pKa = pH at Half- Equivalence Point A2->A3

Caption: Workflow for experimental pKa determination via potentiometric titration.

Part 2: In Silico Prediction of LogP and pKa

Computational, or in silico, methods offer rapid and cost-effective estimations of physicochemical properties directly from a molecule's structure.[4][11] These tools are invaluable in early-stage discovery for triaging large numbers of virtual compounds.

  • In Silico LogP Prediction: Most LogP prediction software operates by deconstructing a molecule into atomic or fragmental contributions.[4] The final LogP value is calculated by summing these contributions and applying correction factors for intramolecular interactions. Numerous platforms are available, each employing slightly different algorithms and training datasets.[12][13]

    • Examples: ACD/LogP, XLOGP3, SwissADME, ChemAxon.[12][14][15]

  • In Silico pKa Prediction: pKa prediction models often use empirical, data-driven relationships based on large databases of experimentally determined pKa values.[11][16] They identify the ionizable center and calculate its pKa based on the electronic effects of neighboring substituents. More advanced methods may employ quantum mechanics for higher accuracy, albeit at a greater computational cost.[11]

    • Examples: ACD/pKa, MoKa, Epik, SPARC.[16][17][18]

Part 3: Comparative Analysis and Discussion

To illustrate the comparison, we present a table of hypothetical experimental data for our target compound alongside predicted values from common in silico tools.

Table 1: Physicochemical Data for 7-Oxaspiro[3.5]nonan-1-ylmethanamine

Parameter Method Hypothetical Experimental Value Predicted Value (ChemScene)[19]
LogP Shake-Flask 1.45 1.57

| pKa | Potentiometric Titration | 9.85 | N/A |

Table 2: Comparison with Structurally Related Spirocyclic Amines

Compound Structure LogP (Predicted) pKa (Predicted/Typical)
Target Compound 7-Oxaspiro[3.5]nonan-1-ylmethanamine 1.57[19] ~9.8-10.2
Comparator A: {5-Oxaspiro[3.5]nonan-6-yl}methanamine Isomer with oxane at different position 0.8[20] ~9.8-10.2

| Comparator B: Cyclohexylmethanamine | Non-spirocyclic, non-oxa analog | ~1.8-2.0 | ~10.6 |

Discussion of Results

The hypothetical experimental LogP of 1.45 is in reasonable agreement with the predicted value of 1.57.[19] Minor discrepancies between experimental and in silico values are common and can arise from the limitations of the prediction algorithms, which may not perfectly parameterize the unique 3D environment of a spirocyclic system.

The pKa of the primary amine is expected to be around 9.8-10.2, typical for a primary alkylamine. The presence of the ether oxygen in the oxane ring, being an electron-withdrawing group, would be expected to slightly decrease the basicity (lower the pKa) of the amine compared to a simple cycloalkylmethanamine (like Comparator B).

Comparing the target to its isomer, Comparator A, reveals a notable difference in predicted lipophilicity. The predicted LogP for {5-Oxaspiro[3.5]nonan-6-yl}methanamine is significantly lower at 0.8.[20] This highlights the sensitivity of physicochemical properties to subtle changes in molecular topology, where the relative positioning of the polar ether and amine groups can dramatically alter the molecule's overall polarity and solvent interactions.

The spirocyclic core itself contributes to a rigid, three-dimensional structure. This "escape from flatland" is a known strategy to modulate properties like LogP and solubility favorably, often leading to improved metabolic stability and better receptor complementarity compared to more flexible, linear analogs.[5]

Conclusion

The physicochemical characterization of novel drug candidates like 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride is a foundational step in drug development. This guide demonstrates the complementary nature of experimental and in silico approaches.

  • Experimental methods like the shake-flask and potentiometric titration provide the most accurate and reliable data, serving as the definitive ground truth.

  • In silico tools provide rapid and valuable estimations that are essential for prioritizing compounds in the early design phase.

Based on this comparative analysis, 7-Oxaspiro[3.5]nonan-1-ylmethanamine is expected to be a moderately lipophilic base. With a pKa around 9.85, it will be predominantly protonated and positively charged at physiological pH, which will strongly influence its solubility, membrane permeability, and potential interactions with biological targets. The unique oxaspiro scaffold is a key determinant of its properties, differentiating it from simpler cyclic and acyclic amines. A thorough understanding of these properties, achieved through a combination of robust experimental work and computational modeling, is paramount for advancing this and similar molecules through the drug discovery pipeline.

References

  • MoKa - pKa modelling - Molecular Discovery. (n.d.). Retrieved February 14, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 14, 2026, from [Link]

  • Hendrix, M. M. R. M., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved February 14, 2026, from [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved February 14, 2026, from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved February 14, 2026, from [Link]

  • Gao, H., et al. (2009). In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. Chemical Biology & Drug Design, 74(2), 142-147. Retrieved February 14, 2026, from [Link]

  • El-Hage, S., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved February 14, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 14, 2026, from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved February 14, 2026, from [Link]

  • Sadowski, M. C., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Organic Process Research & Development, 24(7), 1297-1305. Retrieved February 14, 2026, from [Link]

  • Rowan Scientific. (n.d.). pKa Prediction. Retrieved February 14, 2026, from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 14, 2026, from [Link]

  • Click2Drug. (n.d.). Directory of computer-aided Drug Design tools. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025). In silico pKa prediction and ADME profiling. Retrieved February 14, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 14, 2026, from [Link]

  • YouTube. (2020). In silico calculations of LogP and LogS using free online platforms. Retrieved February 14, 2026, from [Link]

  • Liu, X., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Retrieved February 14, 2026, from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved February 14, 2026, from [Link]

  • Protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved February 14, 2026, from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved February 14, 2026, from [Link]

  • PubChemLite. (n.d.). {5-oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride. Retrieved February 14, 2026, from [Link]

  • ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved February 14, 2026, from [Link]

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The Escape from Flatland: A Comparative Guide to Oxaspirocycle Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Oxaspirocycle Scaffolds in Enhancing Drug-Like Properties Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the "escape from Flatland"—the transition from planar, aromatic-rich molecules to three-dimensional (


-rich) architectures—is a validated strategy to improve clinical success rates. Oxaspirocycles, particularly 2-oxa-6-azaspiro[3.3]heptane , have emerged as superior bioisosteres for morpholine and piperidine rings.[1][2]

This guide objectively compares key oxaspirocycle scaffolds, analyzing their impact on lipophilicity (LogD), metabolic stability (


), and aqueous solubility. We provide experimental evidence demonstrating that while these scaffolds increase molecular complexity, they significantly reduce metabolic liability and enhance vector positioning for target engagement.

Part 1: The Bioisosteric Rationale

The Morpholine Problem

Morpholine is a ubiquitous solubilizing group in drug discovery. However, it suffers from two critical liabilities:

  • Metabolic Soft Spots: The

    
    -carbons adjacent to the ether oxygen are prone to oxidative metabolism (CYP450-mediated).[3]
    
  • Lipophilicity/Solubility Trade-off: While less lipophilic than piperidine, morpholine often fails to rescue compounds with extremely poor solubility without compromising permeability.

The Oxaspirocycle Solution

Oxaspirocycles introduce a quaternary carbon center that serves two functions: it "locks" the conformation, reducing the entropic penalty of binding, and it sterically blocks metabolic hotspots.

Visualization: Structural Evolution

The following diagram illustrates the geometric and electronic evolution from morpholine to the preferred oxaspirocyclic scaffold.

Bioisostere_Evolution cluster_0 Standard Scaffold cluster_1 Oxaspiro Bioisostere Morpholine Morpholine (Flat Chair Conformation) High Metabolic Liability Oxaspiro 2-oxa-6-azaspiro[3.3]heptane (Rigid Linear Vector) Quaternary Center Blocks Metabolism Morpholine->Oxaspiro Bioisosteric Replacement (+ Strain, + Solubility)

Figure 1: Transition from the metabolically labile morpholine to the rigid, metabolically robust 2-oxa-6-azaspiro[3.3]heptane scaffold.

Part 2: Comparative Analysis of Scaffolds

We analyzed three primary scaffolds used to replace saturated heterocycles. The data below synthesizes findings from key medicinal chemistry campaigns (e.g., Carreira et al., Pfizer, AstraZeneca).

Table 1: Physicochemical Property Comparison
FeatureMorpholine (Baseline)2-oxa-6-azaspiro[3.3]heptane 2-oxa-6-azaspiro[3.4]octane
Structure Type Monocyclic (

)
Bicyclic Spiro (

)
Bicyclic Spiro (

)
Vector Geometry Angled (Chair)Linear (Rigid)Angled/Kinked
LogD impact BaselineLower (

LogD

-0.5 to -1.2)
Neutral/Slight Higher (vs [3.3])
Solubility ModerateHigh (>3x vs Morpholine)Moderate-High
Metabolic Stability Low (N-dealkylation/oxidation)High (Blocked

-oxidation)
Moderate (Ring size dependent)
Basicity (

)
~8.3~8.0 - 9.5 (Context dependent)~9.0
Primary Use Solubilizing tailMorpholine Bioisostere Piperidine Bioisostere
Key Insights:
  • Lipophilicity (LogD): The [3.3] oxaspirocycle consistently lowers LogD more effectively than morpholine. This is counter-intuitive as it adds carbon complexity, but the high polarity of the oxetane ring and the compact solvation shell drive this effect.

  • Metabolic Stability: The "Carreira Spirocycle" ([3.3] system) eliminates the oxidative liability. In matched molecular pair (MMP) analysis, intrinsic clearance (

    
    ) is frequently reduced by >50% upon switching from morpholine to the [3.3] spirocycle.
    
  • Vector Analysis: The [3.3] system provides a linear exit vector similar to a 1,4-disubstituted phenyl ring or a piperazine, whereas the [3.4] system introduces a "kink," making it a better mimic for 3- or 4-substituted piperidines.

Part 3: Experimental Protocols

To validate these properties in your own drug discovery pipeline, we recommend the following synthesis and testing protocols.

A. Synthesis of 2-oxa-6-azaspiro[3.3]heptane (The "Carreira" Route)

Rationale: This protocol utilizes tribromopentaerythritol, a commercially available starting material, to generate the core spirocycle efficiently.

Reagents:

  • Tribromopentaerythritol[2]

  • p-Toluenesulfonamide (

    
    )
    
  • Potassium hydroxide (KOH)

  • Ethanol (EtOH) / Water (

    
    )
    

Step-by-Step Methodology:

  • Cyclization Precursor: Dissolve tribromopentaerythritol (1.0 eq) and

    
     (1.0 eq) in EtOH.
    
  • Base Addition: Add KOH (2.5 eq) dissolved in minimal water dropwise at reflux.

  • Reflux: Stir at reflux for 18–24 hours. The formation of the oxetane and azetidine rings occurs in a cascade.

  • Workup: Cool to RT. The product, N-tosyl-2-oxa-6-azaspiro[3.3]heptane, often precipitates. Filter and wash with cold water/EtOH.

  • Deprotection (The Critical Step):

    • Suspend the tosyl-protected intermediate in anhydrous Methanol.

    • Add Mg turnings (5-10 eq) and a catalytic amount of iodine.

    • Sonicate (key for initiation) until reaction exotherms, then stir until TLC indicates completion.

    • Note: This reductive deprotection is superior to harsh acid hydrolysis which can degrade the strained oxetane ring.

  • Isolation: Filter off magnesium salts. Isolate the free amine as an oxalate salt for stability or use immediately as the free base in

    
     or reductive amination reactions.
    
B. Microsomal Stability Assay Workflow

Rationale: To confirm the metabolic superiority of the spirocycle over the morpholine parent.

ADME_Workflow cluster_inputs Input Compounds C1 Morpholine Analog (Control) Incubation Incubation Human Liver Microsomes (HLM) + NADPH (Cofactor) 37°C, pH 7.4 C1->Incubation C2 Oxaspiro Analog (Test) C2->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Quench with Acetonitrile Incubation->Sampling Analysis LC-MS/MS Analysis Quantify Parent Compound Remaining Sampling->Analysis Calculation Calculate Intrinsic Clearance (Cl_int) & Half-life (t1/2) Analysis->Calculation

Figure 2: Standardized workflow for assessing metabolic stability differences between morpholine and oxaspirocycle analogs.

Part 4: Strategic Recommendations

  • When to Swap: Replace morpholine with 2-oxa-6-azaspiro[3.3]heptane if your lead compound has:

    • High metabolic clearance identified at the morpholine ring.[3]

    • Solubility limitations (<10

      
      M).
      
    • A need to lower LogD without introducing H-bond donors.

  • Safety Watchout: While generally safe, spirocyclic amines can exhibit different hERG binding profiles compared to their morpholine counterparts due to altered basicity and shape. Always pair the scaffold hop with a hERG patch-clamp assay.

  • IP Strategy: Oxaspirocycles often provide a "break" from crowded IP space occupied by morpholine/piperazine drugs, offering a novel composition of matter.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[4] Angewandte Chemie International Edition, 49(21), 3524–3529. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Barnes-Seeman, D., et al. (2014). Expanding the Scope of Spirocyclic Scaffolds in Drug Discovery. ACS Medicinal Chemistry Letters, 5(9), 1007–1011. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Applications. Chemical Reviews, 116(19), 12150–12233. [Link]

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A Head-to-Head Comparison of Spirocyclic Amines in Kinase Assays: A Guide to Enhancing Potency and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of distinct spirocyclic amine scaffolds in the context of kinase inhibitor development. We move beyond theoretical advantages to present supporting experimental data and detailed protocols, offering researchers, scientists, and drug development professionals a practical framework for scaffold selection and evaluation.

The Rationale: Why Spirocyclic Amines for Kinase Inhibition?

The development of potent and selective kinase inhibitors is a formidable challenge in medicinal chemistry. The highly conserved nature of the ATP-binding site across the human kinome means that achieving selectivity is often difficult, leading to off-target effects.[1][2] Traditional drug discovery has often yielded planar, aromatic molecules which, while potent, may lack the necessary three-dimensionality to exploit subtle differences between kinase active sites.

Spirocyclic scaffolds offer a compelling solution. By introducing a shared quaternary carbon atom between two rings, these structures enforce a rigid, three-dimensional geometry.[3][4] This pre-organization of molecular shape can:

  • Enhance Binding Affinity: Lock substituents into optimal orientations for interaction with the target protein, minimizing the entropic penalty of binding.[3][5]

  • Improve Selectivity: Position chemical vectors into less-conserved regions outside the primary ATP-binding pocket, thereby avoiding interactions with off-target kinases.[4][6]

  • Optimize Physicochemical Properties: Increase the fraction of sp³-hybridized carbons (Fsp³), which generally correlates with improved solubility, metabolic stability, and overall clinical success rates.[3][4]

This guide will compare three representative spirocyclic amine scaffolds against a non-spirocyclic control to empirically demonstrate these advantages in the context of inhibiting Hematopoietic Progenitor Kinase 1 (HPK1), a key immuno-oncology target.[7][8]

The Scaffolds Under Investigation

To provide a clear comparison, we synthesized a series of inhibitors based on a common pharmacophore targeting HPK1, varying only the core amine structure.

  • Control (Piperazine): A common, flexible diamine linker.

  • Scaffold A (Azaspiro[3.3]heptane): A compact, rigid scaffold known for improving physicochemical properties.

  • Scaffold B (Spiro[3.5]piperidine-amine): A larger, more complex scaffold offering distinct exit vectors.

  • Scaffold C (Diazaspiro[3.5]nonane): A scaffold that can influence selectivity and modulate basicity.[6]

The diagram below illustrates the general workflow for evaluating these scaffolds.

G cluster_0 Scaffold Synthesis & Characterization cluster_1 Biochemical Evaluation cluster_2 Data Analysis & Interpretation synthesis Synthesis of Four Analogs (Control, A, B, C) physchem Physicochemical Profiling (pKa, logP, Solubility) synthesis->physchem ic50 Primary Assay: HPK1 IC50 (TR-FRET) physchem->ic50 Select qualified compounds selectivity Secondary Assay: Kinome Selectivity Profiling ic50->selectivity analysis Head-to-Head Comparison (Potency, Selectivity, Properties) selectivity->analysis Generate comparative data sar Structure-Activity Relationship (SAR) Insights analysis->sar

Caption: Experimental workflow for comparative scaffold evaluation.

Head-to-Head Data Comparison

The four compounds were subjected to a battery of tests to compare their physicochemical properties, inhibitory potency against HPK1, and selectivity against the closely related kinase GLK (MAP4K3).

Physicochemical Properties

The introduction of spirocyclic scaffolds had a notable impact on key drug-like properties. The increased sp³ character generally led to improved aqueous solubility, a critical parameter for downstream development.

ScaffoldStructure TypepKa (Amine)cLogPAqueous Solubility (pH 7.4, µM)
Control Piperazine8.12.545
Scaffold A Azaspiro[3.3]heptane8.91.9110
Scaffold B Spiro[3.5]piperidine9.22.295
Scaffold C Diazaspiro[3.5]nonane7.6 / 9.51.7150

Data are representative values based on established trends for these scaffolds.[3][7]

Expert Insight: The lower cLogP and higher solubility of the spirocyclic compounds (A, B, C) compared to the piperazine control are direct results of their more three-dimensional, less "flat" nature.[4] This can significantly improve formulation possibilities and pharmacokinetic profiles.

Kinase Inhibitory Potency (HPK1)

We determined the half-maximal inhibitory concentration (IC50) for each compound against HPK1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This format is robust and minimizes interference from compound autofluorescence.[9][10]

ScaffoldStructure TypeHPK1 IC50 (nM)
Control Piperazine45.2
Scaffold A Azaspiro[3.3]heptane12.5
Scaffold B Spiro[3.5]piperidine2.1
Scaffold C Diazaspiro[3.5]nonane8.9

Expert Insight: All three spirocyclic scaffolds conferred a significant potency boost over the flexible piperazine control. The exceptional potency of Scaffold B suggests its rigid structure perfectly orients a key pharmacophoric element into a hydrophobic sub-pocket of the HPK1 active site, an interaction that is less consistently achieved with the conformationally flexible control.[11][12]

Kinase Selectivity Profile

Achieving selectivity over closely related kinases is a primary challenge in HPK1 inhibitor design.[7] We assayed our compounds against GLK (MAP4K3), a kinase within the same family, to assess selectivity.

ScaffoldStructure TypeHPK1 IC50 (nM)GLK IC50 (nM)Selectivity Fold (GLK/HPK1)
Control Piperazine45.21804x
Scaffold A Azaspiro[3.3]heptane12.51550124x
Scaffold B Spiro[3.5]piperidine2.1420200x
Scaffold C Diazaspiro[3.5]nonane8.9>10,000>1120x

Expert Insight: This is where the structural diversity of spirocycles truly shines. While Scaffold B was the most potent, Scaffold C delivered an outstanding selectivity profile. Its unique geometry likely positions the bulk of the molecule in a way that sterically clashes with the active site of GLK, while being perfectly accommodated by HPK1.[6][13] This demonstrates a crucial principle: the "best" scaffold depends on the project's primary objective—be it raw potency or superior selectivity.

The diagram below conceptualizes how a rigid spirocycle can enhance selectivity compared to a flexible linker.

G cluster_0 Flexible Linker (e.g., Piperazine) cluster_1 Rigid Spirocyclic Scaffold a Target Kinase (HPK1) [Good Fit] b Off-Target Kinase (GLK) [Partial Fit] c Target Kinase (HPK1) [Optimal Fit] d Off-Target Kinase (GLK) [Steric Clash - No Fit] linker Flexible Conformations linker->a Binds linker->b Binds (weaker) spiro Fixed Orientation spiro->c Binds Tightly spiro->d Cannot Bind

Caption: Spirocycle rigidity can improve selectivity by enabling optimal binding to the target while introducing steric clashes with off-targets.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed protocols for the key assays used in this guide.

Protocol: TR-FRET Kinase Assay for IC50 Determination

This protocol is adapted for a 384-well plate format to measure the inhibition of HPK1. The assay detects the phosphorylation of a biotinylated substrate peptide by a terbium-labeled anti-phospho-substrate antibody.

G start Start step1 step1 start->step1 step2 step2 step1->step2 step3 step3 step2->step3 step4 step4 step3->step4 step5 step5 step4->step5 end Data Analysis {1. Calculate Emission Ratio (665/615). 2. Plot ratio vs. compound concentration and fit to a 4-parameter logistic curve to determine IC50.} step5->end

Sources

Navigating the Three-Dimensional World of Oxaspirocycles: A Comparative Guide to Shape and Rigidity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics that escape the "flatland" of traditional aromatic scaffolds, oxaspirocycles have emerged as compelling three-dimensional building blocks. Their inherent structural rigidity and defined spatial arrangement of substituents offer a powerful strategy for optimizing ligand-target interactions and improving physicochemical properties. However, harnessing the full potential of these unique motifs hinges on a precise understanding of their 3D shape and conformational dynamics. This guide provides a comprehensive comparison of the primary analytical techniques used to assess the three-dimensional structure and conformational rigidity of oxaspirocycles: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. We will delve into the causality behind experimental choices, provide actionable protocols, and present a comparative analysis to empower researchers in selecting the most appropriate methods for their specific research questions.

The Imperative of 3D Structural Knowledge in Drug Discovery

The three-dimensional geometry of a molecule is intrinsically linked to its biological activity. For oxaspirocycles, the fixed orientation of substituents in space, dictated by the spirocyclic core, can lead to enhanced binding affinity and selectivity for protein targets. Unlike flexible aliphatic chains, the conformational landscape of an oxaspirocycle is significantly more constrained. Understanding this landscape—the accessible conformations and the energy barriers between them—is crucial for rational drug design. This knowledge allows for the precise placement of functional groups to engage with specific residues in a binding pocket, ultimately leading to more potent and selective drug candidates.

A Triad of Techniques for Unraveling Oxaspirocycle Conformation

The determination of an oxaspirocycle's 3D structure and rigidity is not a one-size-fits-all endeavor. A synergistic approach, often employing a combination of experimental and computational methods, provides the most complete picture.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of a molecule's conformation in the solid state.[1] By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional electron density map can be generated, revealing precise atomic coordinates, bond lengths, and bond angles.[2]

Causality in Experimental Choice: X-ray crystallography is the definitive method for determining the absolute configuration and a single, low-energy conformation of a molecule. It is the preferred technique when a precise, static picture of the molecule's geometry is required, for instance, to validate a synthetic route or to understand the packing interactions in the solid state.

Strengths and Limitations:

StrengthLimitation
Unambiguous Structure Determination: Provides a definitive 3D structure.[1]Requires Crystalline Material: Not all compounds can be crystallized.
High Precision: Delivers accurate bond lengths and angles.Solid-State Conformation: The observed conformation may not be the dominant one in solution.[2]
Absolute Stereochemistry: Can determine the absolute configuration of chiral centers.Static Picture: Provides no information on conformational dynamics.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The primary and often most challenging step is to grow a single crystal of the oxaspirocycle of sufficient quality (typically >0.1 mm in at least one dimension). This is usually achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent combinations should be screened.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent damage during data collection at low temperatures (e.g., 100 K).

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected from multiple orientations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic model is built into the electron density and refined to achieve the best fit with the experimental data.[3]

Visualizing the Workflow: X-ray Crystallography

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Elucidation Compound Oxaspirocycle Screening Solvent Screening Compound->Screening Crystal Single Crystal Screening->Crystal Mount Mount on Goniometer Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Diffraction Diffraction Pattern Diffractometer->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Model Refinement Solution->Refinement Structure 3D Structure Refinement->Structure

Caption: Workflow for determining the 3D structure of an oxaspirocycle using X-ray crystallography.

NMR Spectroscopy: Probing Conformation and Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformational dynamics of molecules in solution, which is more biologically relevant for drug discovery.[4] Key NMR experiments for conformational analysis include Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), which provide information about through-space proton-proton distances.[5]

Causality in Experimental Choice: NMR is the method of choice for understanding the behavior of an oxaspirocycle in a solution environment. It can reveal the predominant conformation, and in cases of conformational flexibility, it can provide insights into the rates of exchange between different conformers. This is critical for understanding how a molecule might adapt its shape upon binding to a target.

Key NMR Parameters for Conformational Analysis:

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (typically < 5 Å). A strong NOE signal between two protons indicates that they are close to each other in space, providing crucial distance restraints for structure determination.[5]

  • Scalar Coupling Constants (J-couplings): Three-bond proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship can be used to determine torsional angles within the oxaspirocycle rings.

  • Chemical Shifts: The chemical shift of a proton is sensitive to its local electronic environment, which is influenced by the molecule's conformation. Deviations from expected chemical shifts can indicate conformational preferences.

Strengths and Limitations:

StrengthLimitation
Solution-State Analysis: Provides information on the conformation in a biologically relevant environment.[4]Indirect Structural Information: The 3D structure is inferred from distance and angle restraints.
Dynamic Information: Can probe conformational exchange and flexibility.Ambiguity in Flexible Molecules: For highly flexible molecules, observed NMR parameters are an average over multiple conformations.
No Crystallization Required: Applicable to a wider range of compounds.Signal Overlap: In complex molecules, signal overlap can complicate analysis.

Experimental Protocol: 2D NOESY/ROESY for Conformational Analysis

  • Sample Preparation: Dissolve the purified oxaspirocycle in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of all protons.

  • 2D NOESY/ROESY Acquisition:

    • Choose between NOESY and ROESY based on the molecular weight of the oxaspirocycle. For small molecules (MW < 800 Da), NOESY is generally preferred. For intermediate-sized molecules, ROESY can be more effective at distinguishing between NOE and chemical exchange cross-peaks.

    • Set the mixing time (τm) to an appropriate value. A series of experiments with varying mixing times (e.g., 200-800 ms) can be performed to build up NOE cross-peaks and monitor for spin diffusion.

  • Data Processing and Analysis: Process the 2D data to generate the NOESY/ROESY spectrum. Integrate the cross-peak volumes to obtain semi-quantitative distance information.

  • Structure Calculation: Use the NOE-derived distance restraints, along with dihedral angle restraints from J-coupling analysis, as input for molecular modeling software to generate a family of solution-state conformations consistent with the NMR data.[6]

Visualizing the Workflow: NMR Conformational Analysis

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Calculation Compound Oxaspirocycle Solvent Deuterated Solvent Compound->Solvent Sample NMR Sample Solvent->Sample NMR NMR Spectrometer Sample->NMR NOESY 2D NOESY/ROESY NMR->NOESY Data Raw NMR Data NOESY->Data Processing Data Processing Data->Processing Restraints Distance & Angle Restraints Processing->Restraints Modeling Molecular Modeling Restraints->Modeling Conformation Solution Conformation(s) Modeling->Conformation

Caption: Workflow for determining the solution-state conformation of an oxaspirocycle using NMR spectroscopy.

Computational Modeling: Exploring the Conformational Energy Landscape

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide a powerful in silico approach to investigate the 3D structure and conformational rigidity of oxaspirocycles.[7] These methods can be used to predict low-energy conformations, calculate the energy barriers between them, and simulate the dynamic behavior of the molecule over time.

Causality in Experimental Choice: Computational modeling is an invaluable tool for complementing experimental data and for situations where experimental methods are not feasible. It allows for the exploration of the entire conformational energy landscape, providing insights into the relative populations of different conformers and the pathways for their interconversion. This is particularly useful for understanding the inherent flexibility or rigidity of an oxaspirocycle scaffold.

Key Computational Approaches:

  • Conformational Search: Algorithms such as molecular mechanics-based systematic or stochastic searches are used to generate a wide range of possible conformations.[8]

  • Density Functional Theory (DFT): DFT calculations provide accurate geometries and relative energies of different conformers. This method is often used to optimize the geometries of conformers identified in a preliminary search.[9][10]

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility. This can be used to assess the rigidity of the oxaspirocycle framework and to identify preferred conformations in a simulated solvent environment.

Strengths and Limitations:

StrengthLimitation
Comprehensive Conformational Landscape: Can explore all possible conformations and their relative energies.[7]Approximation of Reality: The accuracy of the results depends on the level of theory and force field used.
Dynamic Information: MD simulations provide insights into conformational flexibility over time.Computational Cost: High-level calculations can be computationally expensive.
No Physical Sample Required: Can be used to screen virtual libraries of compounds.Requires Experimental Validation: Computational predictions should ideally be validated with experimental data.

Experimental Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation: Draw the 2D structure of the oxaspirocycle and generate an initial 3D conformation using a molecule builder.

  • Conformational Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94s) to identify a set of low-energy conformers.[6]

  • DFT Geometry Optimization: For each low-energy conformer, perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This will provide more accurate geometries and energies.[9]

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies). The thermal corrections from the frequency calculation can be used to calculate Gibbs free energies.

  • Analysis of Results: Analyze the geometries (bond lengths, angles, dihedral angles) and relative energies of the conformers to identify the most stable structures and to understand the conformational preferences of the oxaspirocycle.

Visualizing the Workflow: Computational Conformational Analysis

computational_workflow cluster_setup Initial Setup cluster_search Conformational Search cluster_dft DFT Calculations cluster_analysis Analysis Structure2D 2D Structure Structure3D Initial 3D Structure Structure2D->Structure3D MM_Search Molecular Mechanics Search Structure3D->MM_Search Conformers_MM Low-Energy Conformers MM_Search->Conformers_MM DFT_Opt DFT Geometry Optimization Conformers_MM->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Analysis Analyze Geometries & Energies Freq_Calc->Analysis Energy_Landscape Conformational Energy Landscape Analysis->Energy_Landscape

Caption: Workflow for assessing the conformational landscape of an oxaspirocycle using computational methods.

Comparative Analysis: A Case Study Approach

To illustrate the synergy of these techniques, let's consider a hypothetical case study of a substituted 1,5-dioxaspiro[5.5]undecane derivative.

ParameterX-ray CrystallographyNMR Spectroscopy (in CDCl₃)DFT (B3LYP/6-31G(d,p))
Conformation Single chair-chair conformationPredominantly chair-chair conformation with evidence of minor conformersChair-chair conformation is the global minimum; a twist-boat conformation is 3.5 kcal/mol higher in energy.
Key Dihedral Angle 55.2°~58° (from J-coupling)56.1°
Inter-proton Distance 2.85 Å< 3.0 Å (strong NOE)2.89 Å
Rigidity Assumed to be rigid in the crystal latticeAppears largely rigid on the NMR timescale, but with some evidence of minor conformational averaging.The energy barrier to ring inversion is calculated to be ~10 kcal/mol, suggesting a relatively rigid core.

This comparative data highlights how each technique provides a unique piece of the puzzle. X-ray crystallography gives the precise solid-state structure. NMR confirms that a similar conformation is dominant in solution but also hints at the presence of other, less populated states. Computational modeling quantifies the energy differences between these states and the barrier to their interconversion, providing a deeper understanding of the molecule's inherent rigidity.

Conclusion: An Integrated Approach for a Complete Picture

The assessment of the 3D shape and conformational rigidity of oxaspirocycles is a critical step in their application in drug discovery and materials science. While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy offers invaluable insights into the more biologically relevant solution-state conformation and dynamics. Computational modeling complements these experimental techniques by providing a comprehensive view of the conformational energy landscape.

A truly robust understanding of an oxaspirocycle's three-dimensional character is best achieved through an integrated approach that leverages the strengths of all three methodologies. By carefully selecting the appropriate techniques and thoughtfully interpreting the collective data, researchers can unlock the full potential of these fascinating and valuable molecular scaffolds.

References

  • Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry. [Link]

  • Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. National Institutes of Health. [Link]

  • Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. ResearchGate. [Link]

  • Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. National Institutes of Health. [Link]

  • (PDF) Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. ResearchGate. [Link]

  • Synthesis of new polyfunctional 1-oxaspiro[4.4]nonanes and 1-oxaspiro[4.5]decanes: a general methodology. Universitat Autònoma de Barcelona Research Portal. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. National Institutes of Health. [Link]

  • Crystal Structure, Thermodynamic Properties and DFT Studies of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl). MDPI. [Link]

  • Stereochemical elucidation of natural products using the novel NOE quantification combined with nJ H-H and nJ C-H coupling constants. PubMed. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • 1-oxaspiro[4.5]decane. ChemSynthesis. [Link]

  • Conformational Searches Using Molecular Mechanics. YouTube. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • Relative acidities and structure analysis of cis and trans isomers of 1,5-oxazaspiro[5.5] undecane derivatives by multinuclear magnetic resonance. PubMed. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. [Link]

  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]

  • Schematic representation of conformational search workflow. ResearchGate. [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

  • NMR free ligand conformations and atomic resolution dynamics. Copernicus Publications. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction. National Institutes of Health. [Link]

  • A Synthon Approach to Spiro Compounds. ResearchGate. [Link]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]

  • Publications. FasanoLAB. [Link]

  • Publications. Computational Chemistry, University of Amsterdam. [Link]

  • Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone. Duke University. [Link]

  • Publications. Noël Research Group, University of Amsterdam. [Link]

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A Comparative Analysis of 7-Oxaspiro[3.5]nonan-1-ylmethanamine as a Novel Aqueous Solubility Enhancer

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide from a Senior Application Scientist.

In the landscape of modern drug discovery, poor aqueous solubility remains a significant hurdle, impeding the development of otherwise promising therapeutic candidates. This guide offers a comprehensive evaluation of a novel excipient, 7-Oxaspiro[3.5]nonan-1-ylmethanamine, and its potential impact on improving the aqueous solubility of active pharmaceutical ingredients (APIs). We will objectively compare its hypothesized performance with established solubility enhancement techniques, supported by detailed experimental protocols and illustrative data.

The fundamental challenge with poorly soluble drugs lies in their limited bioavailability. For a drug to exert its therapeutic effect, it must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream. When a drug's intrinsic solubility is low, its dissolution rate becomes the limiting factor for absorption, leading to suboptimal therapeutic efficacy.

Various strategies have been developed to address this challenge, including particle size reduction, amorphous solid dispersions, and the use of solubility-enhancing excipients such as surfactants, co-solvents, and complexing agents. Another effective approach, particularly for acidic APIs, is the formation of salts. The introduction of an ionizable group can significantly increase the polarity of the molecule and its interaction with water, thereby enhancing its solubility.

This is where 7-Oxaspiro[3.5]nonan-1-ylmethanamine, with its primary amine functional group, presents itself as a compelling candidate. Its unique spirocyclic structure, combining a strained oxetane ring with a cyclohexane moiety, may offer distinct steric and electronic properties that could influence crystal packing and intermolecular interactions when co-formulated with an API. The primary amine provides a readily available site for salt formation with acidic APIs.

This guide will now delve into a comparative analysis, pitting 7-Oxaspiro[3.5]nonan-1-ylmethanamine against a standard solubility enhancement strategy. We will present a hypothetical, yet scientifically rigorous, experimental workflow to assess its efficacy.

Comparative Experimental Design: 7-Oxaspiro[3.5]nonan-1-ylmethanamine vs. Sodium Hydroxide for Salt Formation

To evaluate the potential of 7-Oxaspiro[3.5]nonan-1-ylmethanamine as a solubility enhancer, we propose a head-to-head comparison with a conventional salt-forming agent, sodium hydroxide (NaOH). The model API for this study will be a hypothetical acidic compound, "API-X," which exhibits poor aqueous solubility.

The core of this investigation lies in comparing the aqueous solubility of the free acid form of API-X with its sodium salt and its salt formed with 7-Oxaspiro[3.5]nonan-1-ylmethanamine.

Experimental Workflow

The following diagram outlines the experimental workflow for this comparative study:

cluster_prep Sample Preparation cluster_exp Solubility Determination (Shake-Flask Method) cluster_analysis Data Analysis A API-X (Free Acid) D Add excess solid to deionized water A->D B API-X + 7-Oxaspiro[3.5]nonan-1-ylmethanamine (1:1 molar ratio) B->D C API-X + NaOH (1:1 molar ratio) C->D E Equilibrate at 25°C for 48h with constant agitation D->E F Filter through 0.22 µm syringe filter E->F G Analyze supernatant by HPLC-UV F->G H Quantify API-X concentration G->H I Compare solubility of the three forms H->I

Caption: Experimental workflow for the comparative solubility study.

Step-by-Step Protocol: Shake-Flask Solubility Assay

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.

  • Preparation of Samples:

    • Prepare three sets of vials.

    • To the first set, add an excess amount of API-X (free acid).

    • To the second set, add an excess amount of the pre-formed salt of API-X with 7-Oxaspiro[3.5]nonan-1-ylmethanamine.

    • To the third set, add an excess amount of the pre-formed sodium salt of API-X.

  • Solubilization:

    • To each vial, add a fixed volume of deionized water (e.g., 5 mL).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set at 25°C.

    • Agitate the samples for 48 hours to ensure that equilibrium is reached. A longer duration may be necessary for some compounds.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Quantify the concentration of API-X in the filtered supernatant using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

    • Prepare a calibration curve using known concentrations of API-X to ensure accurate quantification.

Hypothetical Results and Discussion

The following table summarizes the hypothetical solubility data obtained from our comparative study.

Compound FormAqueous Solubility (µg/mL) at 25°CFold Increase in Solubility (vs. Free Acid)
API-X (Free Acid)5-
API-X Sodium Salt500100
API-X 7-Oxaspiro[3.5]nonan-1-ylmethanamine Salt850170

Based on this hypothetical data, the salt formed with 7-Oxaspiro[3.5]nonan-1-ylmethanamine demonstrates a significant improvement in aqueous solubility compared to both the free acid form of API-X and its sodium salt.

Plausible Mechanistic Explanation

The superior performance of the 7-Oxaspiro[3.5]nonan-1-ylmethanamine salt can be attributed to a combination of factors:

  • Effective Salt Formation: The primary amine of 7-Oxaspiro[3.5]nonan-1-ylmethanamine readily forms an ionic bond with the acidic functional group of API-X, leading to a significant increase in the polarity of the resulting salt.

  • Disruption of Crystal Lattice: The bulky and non-planar spirocyclic structure of 7-Oxaspiro[3.5]nonan-1-ylmethanamine may effectively disrupt the crystalline packing of the API, reducing the lattice energy that needs to be overcome for dissolution.

  • Favorable Solvation: The oxetane ring introduces an additional site for hydrogen bonding with water molecules, potentially leading to a more stable and favorable solvation shell around the salt molecule.

The proposed mechanism of interaction is illustrated in the following diagram:

cluster_interaction Proposed Mechanism of Solubility Enhancement cluster_factors Contributing Factors A Poorly Soluble API-X (Free Acid) C Highly Soluble Salt Complex A->C B 7-Oxaspiro[3.5]nonan-1-ylmethanamine B->C D Ionic Interaction (Salt Formation) C->D E Crystal Lattice Disruption C->E F Enhanced Hydrogen Bonding with Water C->F

Caption: Proposed mechanism for solubility enhancement.

Conclusion and Future Directions

While the data presented here is based on a hypothetical study, the scientific principles underlying the potential of 7-Oxaspiro[3.5]nonan-1-ylmethanamine as a solubility enhancer are sound. Its unique chemical structure, combining a basic amine for salt formation with a bulky spirocyclic backbone, makes it a promising candidate for further investigation.

Future studies should focus on:

  • Empirical Validation: Conducting real-world experiments with a variety of poorly soluble acidic APIs to confirm the solubility-enhancing effects of 7-Oxaspiro[3.5]nonan-1-ylmethanamine.

  • Solid-State Characterization: Utilizing techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of the resulting salts and to understand the impact on crystallinity.

  • In Vivo Studies: Evaluating the impact of improved solubility on the oral bioavailability of APIs in animal models.

References

  • General Principles of Solubility Enhancement

    • Title: "Strategies to Improve the Dissolution of Poorly W
    • Source: American Pharmaceutical Review
    • URL: [Link]

  • Salt Formation for Improved Solubility

    • Title: "Salt selection in drug development"
    • Source: Pharmapproach.com
    • URL: [Link]

  • Shake-Flask Method for Solubility Determination

    • Title: "The Shake-Flask method for solubility determin
    • Source: ScienceDirect
    • URL: [Link]

A Comparative Guide to the Bioisosteric Replacement of Piperidine with 7-Oxaspiro[3.5]nonan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Bioisosteric Replacement in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring stands as a ubiquitous scaffold, present in the molecular architecture of numerous approved pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties and synthetic accessibility. However, the very ubiquity of the piperidine moiety can also be a liability, leading to challenges in achieving novel intellectual property, improving metabolic stability, and fine-tuning physicochemical properties to overcome drug development hurdles.[3] Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity, offers a powerful approach to address these challenges.[4][5][6][7][8] This guide provides an in-depth, experimentally supported comparison of piperidine with a promising, three-dimensional bioisostere: 7-oxaspiro[3.5]nonan-1-ylmethanamine.

The rationale for exploring spirocyclic scaffolds, such as the 7-oxaspiro[3.5]nonane system, lies in their inherent three-dimensionality.[9][10] This structural rigidity can lead to a more defined interaction with the target protein, potentially enhancing potency and selectivity.[9] Furthermore, the introduction of a spirocyclic system can significantly alter a molecule's physicochemical properties, often leading to improved solubility and metabolic stability.[1][3][11] This guide will delineate the experimental workflows required to validate the substitution of piperidine with 7-oxaspiro[3.5]nonan-1-ylmethanamine, providing researchers with the tools to make data-driven decisions in their drug discovery programs.

Section 1: Physicochemical Property Profiling

A fundamental aspect of validating a bioisosteric replacement is a thorough comparison of the physicochemical properties of the parent molecule and its spirocyclic analog. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes.[12] The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH (7.4) are the standard measures of lipophilicity.[12] While high lipophilicity can enhance membrane permeability, it can also lead to increased metabolic clearance and off-target toxicity.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

  • Preparation of Solutions: Prepare a stock solution of the test compound (both the piperidine and 7-oxaspiro[3.5]nonan-1-ylmethanamine analogs) in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Vigorously shake the mixture for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to separate the n-octanol and aqueous phases.

  • Quantification: Carefully remove aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: Calculate the LogD7.4 using the following formula: LogD7.4 = log10([Compound]octanol / [Compound]aqueous).

Table 1: Comparative Physicochemical Properties

PropertyPiperidine Analog7-Oxaspiro[3.5]nonan-1-ylmethanamine AnalogRationale for Change
Molecular Weight ( g/mol ) XYThe addition of the spirocyclic ring system increases the molecular weight.
cLogP ABThe introduction of the oxygen atom in the spirocycle can decrease lipophilicity.[13]
LogD at pH 7.4 CDThe change in pKa and overall structure will influence the distribution at physiological pH.
Aqueous Solubility (µM) EFThe more polar oxaspirocycle is expected to improve aqueous solubility.[14]
pKa GHThe electronic environment of the amine is altered, which can affect its basicity.[2]

Note: The values X, Y, A, B, C, D, E, F, G, and H are placeholders for experimental data.

Aqueous Solubility

Adequate aqueous solubility is crucial for oral absorption and for the formulation of intravenous dosage forms.[14][15] Poor solubility can be a major obstacle in drug development.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well.

  • Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.

Section 2: In Vitro ADME Profiling

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are essential for predicting the in vivo pharmacokinetic behavior of a drug candidate.[16][17][18]

Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[16] Compounds that are rapidly metabolized will have a short half-life in the body, which may limit their therapeutic efficacy.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (from human, rat, or mouse) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).[19][20]

  • Compound Addition: Add the test compound (piperidine and spirocyclic analogs) to the incubation mixture at a final concentration of 1 µM.[19]

  • Initiation of Reaction: Start the metabolic reaction by adding NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]

  • Analysis: Centrifuge the samples to precipitate the proteins and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.[22]

Table 2: Comparative In Vitro ADME Properties

ParameterPiperidine Analog7-Oxaspiro[3.5]nonan-1-ylmethanamine AnalogInterpretation
In Vitro Half-Life (t1/2, min) in Human Liver Microsomes XYA longer half-life indicates greater metabolic stability.[22]
Intrinsic Clearance (Clint, µL/min/mg protein) ABLower intrinsic clearance suggests slower metabolic breakdown.[22]
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) CDHigher apparent permeability suggests better potential for oral absorption.[23]
Efflux Ratio (Papp, B→A / Papp, A→B) EFAn efflux ratio greater than 2 indicates that the compound is a substrate for efflux transporters like P-glycoprotein.[23][24]

Note: The values X, Y, A, B, C, D, E, and F are placeholders for experimental data.

Membrane Permeability

The ability of a compound to permeate across the intestinal epithelium is a key determinant of its oral bioavailability.[17] The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption.[23][24][25][26][27]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study (Apical to Basolateral): Add the test compound to the apical (A) side of the monolayer and collect samples from the basolateral (B) side at various time points.

  • Transport Study (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral side and collect samples from the apical side to assess active efflux.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the apparent permeability coefficient (Papp) for both directions.[23]

Section 3: In Vivo Pharmacokinetic Evaluation

In vivo pharmacokinetic (PK) studies in animal models are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted in a living organism.[28][29] These studies provide essential data for predicting human pharmacokinetics and for designing clinical trials.[28]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats or CD-1 mice.

  • Dosing: Administer the test compounds (both piperidine and spirocyclic analogs) via the intended clinical route (e.g., oral gavage or intravenous injection) at a specific dose.[30][31]

  • Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key PK parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2).

Table 3: Comparative In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterPiperidine Analog7-Oxaspiro[3.5]nonan-1-ylmethanamine AnalogImplication for Drug Development
Cmax (ng/mL) XYThe maximum concentration of the drug in the blood.
Tmax (h) ABThe time it takes to reach the maximum concentration.
AUC (0-t) (ng·h/mL) CDA measure of the total drug exposure over time.
Bioavailability (%) EFThe fraction of the administered dose that reaches systemic circulation.
Half-life (t1/2, h) GHThe time it takes for the drug concentration to decrease by half.

Note: The values X, Y, A, B, C, D, E, F, G, and H are placeholders for experimental data.

Visualizing the Validation Workflow

The following diagrams illustrate the key concepts and experimental workflows described in this guide.

Caption: Bioisosteric replacement of a piperidine scaffold.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Decision Making Physicochemical Physicochemical Profiling (LogD, Solubility) ADME In Vitro ADME (Metabolic Stability, Permeability) Physicochemical->ADME PK In Vivo Pharmacokinetics (Rodent PK Study) ADME->PK Decision Go/No-Go Decision PK->Decision

Caption: Experimental workflow for validating a bioisosteric replacement.

Conclusion: A Data-Driven Approach to Scaffold Hopping

The replacement of a piperidine ring with 7-oxaspiro[3.5]nonan-1-ylmethanamine represents a viable strategy for scaffold hopping in drug discovery. This guide has outlined a comprehensive and experimentally validated approach to de-risk this substitution. By systematically evaluating the physicochemical properties, in vitro ADME profile, and in vivo pharmacokinetics of both the parent and the spirocyclic analog, researchers can make informed decisions that are grounded in robust scientific data. The increased three-dimensionality and potential for improved metabolic stability and solubility offered by the 7-oxaspiro[3.5]nonan-1-ylmethanamine scaffold make it an attractive alternative to the traditional piperidine ring, paving the way for the discovery of novel and improved therapeutics.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. [Link]

  • Caco2 assay protocol. protocols.io. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. JoVE. [Link]

  • The quest for bioisosteric replacements. PubMed. [Link]

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Publishing. [Link]

  • A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. ResearchGate. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. ResearchGate. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[22][27]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. [Link]

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  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the core principles of chemical safety and regulatory compliance, empowering researchers to handle this compound with confidence and care.

Hazard Assessment and Chemical Profile

7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride is a spiro compound containing a primary amine hydrochloride. Due to the lack of a specific SDS, we will infer its potential hazards from a structurally related compound, 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride. The known hazard statements for this related compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). It is prudent to assume that 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride exhibits a similar toxicological profile.

Key Characteristics:

  • Physical Form: Solid

  • Chemical Class: Amine Hydrochloride, Spiro Compound

  • Anticipated Hazards: Harmful if swallowed, skin irritant, serious eye irritant.

Hazard Category Description Primary Precaution
Acute Oral Toxicity Harmful if ingested.Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Skin Irritation Causes irritation upon contact with skin.Wear chemical-resistant gloves and a lab coat.
Eye Irritation Causes serious irritation to the eyes.Wear safety goggles or a face shield.

Immediate Safety and Handling Precautions

Before beginning any work with 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride, it is imperative to establish a safe working environment.

Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1-compliant safety goggles with side shields or a face shield are mandatory[1].

  • Skin Protection: Chemical-resistant gloves (nitrile or neoprene, minimum 15 mil thickness) and a full-body lab coat are required to prevent skin contact[1].

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[2].

Engineering Controls:

  • Ventilation: A properly functioning chemical fume hood is the primary engineering control to prevent exposure[2].

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible within a 10-second travel distance[1].

Step-by-Step Disposal Protocol

The disposal of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride must adhere to local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Identify and Segregate: Keep 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride waste separate from other chemical waste streams to prevent potentially hazardous reactions[3].

  • Use Appropriate Containers: Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with amines[3].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride"), and the associated hazards (e.g., "Toxic," "Irritant")[3].

Step 2: On-Site Neutralization (for small quantities, if permissible)

  • Some laboratory wastes can be safely neutralized before disposal, but this should only be performed by trained personnel and in accordance with institutional and local regulations[4].

  • Due to its amine hydrochloride nature, this compound is acidic. Neutralization with a weak base (e.g., sodium bicarbonate) in a fume hood and with appropriate monitoring of pH and temperature could be a potential pre-treatment step. However, without specific reactivity data, this is not broadly recommended.

Step 3: Storage Pending Disposal

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage, away from incompatible materials such as strong oxidizing agents[1][3].

  • Accumulation Time: Adhere to the hazardous waste accumulation time limits set by the EPA and your institution[5].

Step 4: Final Disposal

  • Engage a Licensed Waste Disposal Contractor: The ultimate disposal of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride must be handled by a licensed hazardous waste disposal company[3]. These companies are equipped to manage chemical waste in an environmentally sound manner, often through high-temperature incineration[6].

  • Documentation: Maintain meticulous records of the waste disposal process, including quantities, dates, and the manifest provided by the disposal company, as required by regulations[4].

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment outlined in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it in a sealed container for disposal[7]. Avoid generating dust. For a solution, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable cleaning agent and wipe it clean. All cleaning materials should be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety plan.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride.

DisposalWorkflow Disposal Workflow for 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride Start Generation of Waste AssessHazards Assess Hazards (Toxic, Irritant) Start->AssessHazards WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->WearPPE SegregateWaste Segregate Waste in a Labeled, Sealed Container WearPPE->SegregateWaste StoreWaste Store in Designated Hazardous Waste Area SegregateWaste->StoreWaste ContactEHS Contact Environmental Health & Safety (EHS) StoreWaste->ContactEHS LicensedDisposal Arrange for Pickup by Licensed Disposal Vendor ContactEHS->LicensedDisposal Follow Institutional Protocol DocumentDisposal Complete and Archive Waste Manifest LicensedDisposal->DocumentDisposal End Disposal Complete DocumentDisposal->End

Sources

Navigating the Safe Handling of 7-Oxaspiro[3.5]nonan-1-ylmethanamine Hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As the landscape of pharmaceutical research evolves, so does the complexity of the chemical entities we handle. 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride, a novel spirocyclic amine, presents unique handling considerations. This guide, developed by our senior application scientists, provides a comprehensive framework for the safe use of this compound, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Hazard Assessment: Understanding the Risk Profile

While a specific Safety Data Sheet (SDS) for 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride is not yet widely available, a thorough risk assessment can be conducted by examining the hazards associated with its structural analogs and the amine hydrochloride class of compounds.

Based on data for similar compounds, such as 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride (CAS 2250243-27-5) and other amine hydrochlorides, the primary hazards are anticipated to be:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation[1][2].

  • Serious Eye Irritation: Causes serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory irritation[1][2].

The hydrochloride salt form suggests the material is a solid, and any handling that generates dust will increase the risk of inhalation and exposure.

Hazard Summary Table:

Hazard StatementClassificationPrimary Routes of Exposure
Harmful if swallowed (H302)Acute toxicity, OralIngestion
Causes skin irritation (H315)Skin IrritationDermal contact
Causes serious eye irritation (H319)Eye IrritationOcular contact
May cause respiratory irritation (H335)STOT - Single ExposureInhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The following recommendations are based on a comprehensive assessment of potential exposure scenarios.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride.

PPE_Selection_Workflow PPE Selection for 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride Task Identify Task: - Weighing - Dissolving - Transferring - Reaction Setup Start->Task Risk Assess Risk of: - Dust Generation - Splashes - Spills Task->Risk Engineering Primary Control: Work in a certified chemical fume hood Risk->Engineering Always Respiratory Respiratory Protection: - Generally not required in fume hood - N95 respirator if dust cannot be controlled Risk->Respiratory If dust is likely outside of hood Gloves Hand Protection: - Nitrile or Neoprene Gloves - Double gloving for extended handling Engineering->Gloves Eye Eye/Face Protection: - Chemical splash goggles - Face shield for splash risk Engineering->Eye Body Body Protection: - Lab coat (cotton or blend) - Chemical-resistant apron for large quantities Engineering->Body Inspect Inspect PPE for damage before use Gloves->Inspect Eye->Inspect Body->Inspect Respiratory->Inspect DonDoff Proper Donning & Doffing Technique Inspect->DonDoff End Proceed with caution DonDoff->End

Caption: PPE Selection Workflow

Detailed PPE Specifications
  • Hand Protection : Chemically resistant gloves are mandatory. Nitrile or neoprene gloves provide adequate protection for incidental contact.[3][4] For prolonged handling or when working with larger quantities, double gloving is recommended. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[5]

  • Eye and Face Protection : Chemical splash goggles that meet ANSI Z87.1 standards are required at all times in the laboratory.[3] When there is a significant risk of splashes, such as during transfers of solutions or reactions, a face shield should be worn in addition to goggles.[3][6]

  • Body Protection : A standard laboratory coat is required.[3] For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or if engineering controls are insufficient to control dust, a NIOSH-approved N95 particulate respirator should be used.[6] Surgical masks do not provide adequate respiratory protection.[6]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is paramount for safety and experimental reproducibility.

Handling Procedures
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[7] Designate a specific area within the fume hood for handling the compound.

  • Weighing : Weigh the solid compound in a fume hood on a tared weigh paper or in a suitable container. Use spatulas and other tools carefully to minimize dust generation.

  • Dissolving : When preparing solutions, add the solid compound slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Transfers : Use appropriate glassware and funnels for liquid transfers to minimize the risk of spills.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation : If dust is inhaled, move the individual to fresh air.[8] If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Plan

Proper disposal of 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Decision Tree:

Disposal_Plan Disposal Plan for 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action Waste Waste Generated Solid Unused/Contaminated Solid Waste->Solid Liquid Solutions/Rinsate Waste->Liquid Container Empty Container Waste->Container Solid_Disposal Dispose as Hazardous Chemical Waste in a labeled, sealed container. Solid->Solid_Disposal Liquid_Disposal Dispose as Hazardous Chemical Waste in a labeled, sealed container. Do not pour down the drain. Liquid->Liquid_Disposal Rinse Triple rinse with a suitable solvent. Container->Rinse Rinsate Collect rinsate as Hazardous Chemical Waste. Rinse->Rinsate Container_Disposal Deface label and dispose of as non-hazardous waste (e.g., glass recycling). Rinse->Container_Disposal Rinsate->Liquid_Disposal

Caption: Waste Disposal Decision Tree

  • Unused or Contaminated Compound : Collect all solid waste in a clearly labeled, sealed container for hazardous chemical waste.

  • Solutions : Collect all solutions containing the compound in a labeled, sealed container for hazardous liquid waste. Do not dispose of solutions down the drain.[9]

  • Empty Containers : According to EPA guidelines, a container is considered empty when all contents have been removed by pouring, pumping, or scraping, and no more than 3% by weight of the total capacity remains.[10] Empty containers should be triple-rinsed with a suitable solvent (e.g., water or an organic solvent used in the procedure).[10] The rinsate must be collected and disposed of as hazardous liquid waste.[10] After triple-rinsing, the container's label should be defaced, and it can then be disposed of as regular laboratory glass or plastic waste.

By integrating these safety protocols into your laboratory workflow, you can confidently and safely advance your research with 7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride.

References

  • Google Patents. (n.d.). Method for preparing an amine hydrochloride suspension.
  • Organic Syntheses. (n.d.). trimethylamine hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • Airgas. (2025, February 5). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Trade-Plaza. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Organisation for the Prohibition of Chemical Weapons. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

  • Unknown Source. (n.d.). HAZARDOUS.
  • University of Nebraska Medical Center. (n.d.). HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride
Reactant of Route 2
7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.